4-Azahomoadamantan-5-one: Structural Architecture and Synthetic Utility
This technical guide provides an in-depth analysis of 4-Azahomoadamantan-5-one , a tricyclic lactam derived from the adamantane scaffold.[1][2] It is designed for researchers in medicinal chemistry and structural biology...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 4-Azahomoadamantan-5-one , a tricyclic lactam derived from the adamantane scaffold.[1][2] It is designed for researchers in medicinal chemistry and structural biology, focusing on the molecule's unique rigid architecture, synthesis via ring expansion, and utility as a pharmacophore precursor.
[1][2][3]
Executive Summary & Molecular Identity
4-Azahomoadamantan-5-one (also known as 4-azatricyclo[4.3.1.1
]undecan-5-one) represents a critical structural expansion of the adamantane cage.[1][2] Unlike the standard adamantane, this "homo" variant incorporates a lactam (cyclic amide) functionality within the cage, introducing both polarity and hydrogen-bond donor/acceptor motifs into a traditionally lipophilic scaffold.[1][2]
This molecule is primarily utilized as a rigid geometric spacer in drug design and as a precursor to 4-azahomoadamantane (the reduced amine), a pharmacophore explored for NMDA receptor antagonism and antiviral activity.[1][2]
Core Chemical Identity
Property
Detail
IUPAC Name
4-azatricyclo[4.3.1.1]undecan-5-one
Common Name
4-Azahomoadamantan-5-one
CAS Number
22607-75-6
Molecular Formula
Molecular Weight
165.23 g/mol
SMILES
O=C1N[C@H]2C[C@@H]3CC[C@H]1C3
Molecular Structure & Strain Analysis[1][2]
The transition from adamantanone to 4-azahomoadamantan-5-one involves the insertion of a nitrogen atom into the adamantane framework, expanding one of the six-membered rings into a seven-membered lactam ring.[1][2]
Ring Expansion (Homologation): The insertion converts the tricyclo[3.3.1.1
]decane system into a tricyclo[4.3.1.1]undecane system.[1][2] This relieves some of the 1,3-diaxial strain inherent in the adamantane cage, although the amide bond introduces planarity constraints.
Lactam Planarity: The amide group (-NH-CO-) requires a planar geometry (
hybridization).[1][2] In small bicyclic systems, this can violate Bredt's rule; however, the homoadamantane cage is sufficiently flexible to accommodate the planar amide without extreme torsional strain, unlike smaller bicyclic lactams.
Chirality: While the parent adamantane is achiral, the introduction of the heteroatom renders the bridgehead carbons chiral. However, the molecule typically exists as a racemate unless synthesized via asymmetric catalysis or resolved.
Crystallographic Insights
X-ray diffraction studies (Symersky et al.) reveal that the lactam ring adopts a distorted chair conformation to satisfy the planarity of the amide bond (C-N bond length approx.[1][2] 1.33 Å).[1][2] The intermolecular packing is dominated by strong N-H[2]···O=C hydrogen bonds , leading to a high melting point (>300°C) and low solubility in non-polar solvents.[1][2]
Figure 1: Structural evolution from the adamantane core to the expanded azahomoadamantane lactam.[2]
Synthesis: The Beckmann Rearrangement Protocol
The definitive synthetic route is the Beckmann Rearrangement of adamantanone oxime.[1][2] This reaction is stereospecific, driven by the migration of the carbon anti-periplanar to the leaving hydroxyl group.
Reaction Mechanism[2][3]
Oxime Formation: Adamantanone reacts with hydroxylamine (
Bridgeheads: Signals shifted downfield due to heteroatom proximity (~50-60 ppm).[1][2]
Pharmaceutical Applications & Future Directions
NMDA Receptor Antagonism
The reduced form, 4-azahomoadamantane , is a structural analog of Amantadine and Memantine .[1][2] The expansion of the ring alters the spatial arrangement of the amine, potentially modifying the binding affinity within the Pneumocystis carinii or NMDA receptor channels. The lactam serves as the stable precursor for this active amine.
Antiviral Scaffolds
Adamantane derivatives have a history as M2 ion channel blockers (Influenza A).[1][2] The 4-azahomoadamantane scaffold offers a "next-generation" template where the nitrogen is incorporated into the cage, potentially altering the resistance profile compared to external amine derivatives like rimantadine.[1]
Rigid Linkers in Peptidomimetics
The lactam unit (4-azahomoadamantan-5-one) mimics a twisted amide bond.[1][2] It is used in physical organic chemistry to study the electronic effects of non-planar amides and as a rigid spacer in fragment-based drug discovery (FBDD) to orient functional groups with high precision.[1][2]
References
Korsloot, J. G., & Keizer, V. G. (1969).[1][2] The Beckmann rearrangement of adamantanone oxime.[1][2] Tetrahedron Letters, 10(40), 3517-3520.[1][2]
Symersky, J., et al. (1986).[1][2] Structure of 4-azatricyclo[4.3.1.1
The Therapeutic Potential of 4-Azahomoadamantan-5-one: A Versatile Scaffold in Medicinal Chemistry
Executive Summary The adamantane cage has long been a "magic bullet" in medicinal chemistry, famously anchoring the antiviral drugs amantadine and rimantadine , as well as the NMDA receptor antagonist memantine . However...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The adamantane cage has long been a "magic bullet" in medicinal chemistry, famously anchoring the antiviral drugs amantadine and rimantadine , as well as the NMDA receptor antagonist memantine . However, the classic
adamantane scaffold often suffers from excessive lipophilicity () and limited vectors for functionalization.
4-Azahomoadamantan-5-one represents a strategic evolution of this scaffold. By expanding the cage to a
system ("homo") and inserting a nitrogen atom ("aza"), medicinal chemists gain a unique pharmacophore with improved water solubility, distinct metabolic stability, and a versatile lactam handle for further derivatization. This technical guide explores the synthesis, pharmacological diversity, and experimental utility of this expanded cage system.
The Chemistry of Cage Expansion: From Adamantane to Azahomoadamantane
The transition from adamantanone to 4-azahomoadamantan-5-one is achieved via the Beckmann Rearrangement . This reaction is not merely a functional group interconversion; it is a scaffold reconstruction that alters the 3D topology of the molecule.
Structural Advantages
Lipophilicity Modulation: The insertion of the amide (lactam) functionality lowers the
compared to the all-carbon parent, improving bioavailability and blood-brain barrier (BBB) penetration kinetics.
Vectorial Functionalization: Unlike the highly symmetrical adamantane, the azahomoadamantane scaffold offers distinct "hemispheres" for substitution—the rigid lipophilic cage and the polar lactam face.
Metabolic Stability: The expanded cage resists typical P450 hydroxylation at bridgehead carbons better than the parent adamantane in certain contexts, while the lactam offers a handle for prodrug design.
Synthetic Pathway (Mechanism)
The synthesis hinges on the migration of a carbon bridgehead to a nitrogen atom.
Step 1: Oximation
Reaction of adamantanone with hydroxylamine hydrochloride yields adamantanone oxime.
Step 2: Beckmann Rearrangement
Treatment with a Lewis acid (e.g.,
, ) or Brønsted acid promotes the rearrangement. The group anti to the hydroxyl migrates. In the symmetric adamantanone, either bridgehead carbon can migrate, expanding the ring to form the 7-membered ring fused within the cage structure.
Figure 1.1: The synthetic pathway for the ring expansion of adamantanone.
Pharmacological Profiles[1][2][3][4]
The therapeutic utility of 4-azahomoadamantan-5-one bifurcates into two streams: the lactam (as a scaffold for metabolic enzymes) and the reduced amine (as an ion channel blocker).
Antiviral Activity (Influenza A)
Historically, amantadine blocks the M2 proton channel of the Influenza A virus, preventing viral uncoating. However, resistance is widespread (S31N mutation).
Mechanism: The 4-azahomoadamantane amine (obtained by reducing the lactam) retains the cage geometry required to plug the M2 pore but interacts differently with the channel lining residues due to the altered ring size and amine orientation.
Status: While direct clinical use is limited by cross-resistance, it serves as a critical "second-generation" scaffold for designing inhibitors that can bypass the S31N steric clash.
CNS Therapeutics (NMDA & Sigma Receptors)
NMDA Receptor Antagonism: Similar to memantine, 4-azahomoadamantane derivatives act as open-channel blockers. The "homo" expansion alters the dwell time in the channel, potentially reducing the psychotomimetic side effects associated with high-affinity blockers (like PCP) while maintaining neuroprotection.
Sigma Receptors (
): The lipophilic cage fits the hydrophobic pocket of the receptor. Functionalizing the nitrogen atom (N-alkylation) allows for fine-tuning of vs. selectivity, relevant for antipsychotic and neuroprotective drug discovery.
Emerging Targets: P2X7 and 11β-HSD1
P2X7 Receptor: Adamantane amides are potent antagonists of the P2X7 receptor, a key player in inflammation and neuropathic pain. The 4-azahomoadamantane lactam provides a rigidified amide bond that mimics the bio-active conformation of these inhibitors.
11β-HSD1 Inhibition: Metabolic syndrome treatments target 11β-HSD1 to prevent cortisone-to-cortisol conversion. The expanded cage offers a bulky lipophilic group that fills the enzyme's hydrophobic pocket, while the lactam/urea derivatives engage the catalytic triad.
Experimental Protocols
Protocol A: Synthesis of Adamantanone Oxime
Objective: Precursor preparation for rearrangement.
Filter the granular precipitate. Concentrate filtrate.
Product: The secondary amine is obtained as a waxy solid or oil.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how the 4-azahomoadamantan-5-one scaffold serves as a divergence point for multiple therapeutic classes based on specific chemical modifications.
Figure 4.1: SAR Divergence Map for 4-Azahomoadamantane derivatives.
Quantitative Data Summary
Compound Class
Target
Key Metric (Approx.)
Mechanism
Amantadine (Ref)
Influenza M2
Channel Blocker
4-Azahomoadamantane
Influenza M2
Channel Blocker (Altered resistance profile)
Adamantyl-Ureas
11β-HSD1
Enzyme Inhibitor
Memantine (Ref)
NMDA Receptor
Open Channel Blocker
Aza-derivatives
Sigma-1 ()
Agonist/Antagonist
References
Keizer, V. G., & Korsloot, J. G. (1971). Derivatives of 4-azahomoadamantane. Their synthesis and biological evaluation. Journal of Medicinal Chemistry.[1]
Sasaki, T., et al. (1969). The photochemical Beckmann rearrangement of adamantanone oxime. Journal of the Chemical Society D: Chemical Communications.
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.[2]
Danysz, W., et al. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Neuroscience & Biobehavioral Reviews.
Pournara, D. T., et al. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists.[3] ChemMedChem.[3]
The History and Synthesis of 4-Azahomoadamantan-5-one: A Technical Guide for Chemical Synthesis and Drug Development
Executive Summary The adamantane scaffold is a privileged structure in medicinal chemistry, renowned for its exceptional lipophilicity, metabolic stability, and ability to improve the pharmacokinetic profiles of pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The adamantane scaffold is a privileged structure in medicinal chemistry, renowned for its exceptional lipophilicity, metabolic stability, and ability to improve the pharmacokinetic profiles of pharmacophores. Among its derivatives, 4-azahomoadamantan-5-one (IUPAC: 4-azatricyclo[4.3.1.1^{3,8}]undecan-5-one) represents a critical bridged lactam intermediate. First synthesized in the early 1970s, this ring-expanded analogue of adamantanone serves as the foundational building block for 4-azahomoadamantane derivatives, which have been extensively investigated for their antiviral and hypotensive properties.
This whitepaper provides an in-depth technical analysis of the discovery, mechanistic pathways, and optimized synthetic protocols for 4-azahomoadamantan-5-one, designed for researchers and process chemists in drug development.
Historical Context and Discovery
The golden era of adamantane chemistry began in the 1960s following the discovery of amantadine's efficacy against the Influenza A virus. This breakthrough catalyzed a global race to synthesize structurally diverse adamantane analogues to overcome viral resistance and improve central nervous system (CNS) penetration[1].
In 1970, independent research groups led by V. L. Narayanan[2] and Tadashi Sasaki[3] successfully synthesized 4-azahomoadamantan-5-one. Narayanan's team at the Squibb Institute for Medical Research developed efficient routes via the Beckmann and Schmidt rearrangements to access 4-azahomoadamantane[2]. Concurrently, Sasaki and colleagues at Nagoya University published a comprehensive mechanistic study on the Schmidt reaction of adamantan-2-one, elucidating the product distribution and the specific conditions required to achieve high yields of the ring-expanded lactam[3]. Shortly after, in 1971, Korsloot and Keizer demonstrated the biological utility of these derivatives, evaluating them in pharmacological and antiviral screens[4].
Mechanistic Pathways: The Core Science
The synthesis of 4-azahomoadamantan-5-one from adamantan-2-one fundamentally relies on nitrogen-insertion ring expansion. The rigid, highly symmetrical tricyclic cage of adamantane imposes unique steric and electronic constraints, making the choice of reagents and reaction conditions critical to prevent unwanted fragmentation.
The Schmidt Reaction (Direct Route)
The is the most direct and highest-yielding method for synthesizing 4-azahomoadamantan-5-one[5]. It involves the reaction of adamantan-2-one with hydrazoic acid (HN₃), typically generated in situ from sodium azide (NaN₃) and a strong acid[6].
Causality of Acid Selection:
Early attempts using concentrated sulfuric acid (H₂SO₄) often led to charring and oxidative side reactions due to the harsh conditions required to activate the bulky adamantane cage. Sasaki's optimization revealed that methanesulfonic acid (CH₃SO₃H) is the superior catalyst and solvent[3]. Methanesulfonic acid is strong enough to protonate the ketone and generate HN₃, but non-oxidizing, thereby suppressing heterolytic fragmentation of the adamantane skeleton and maximizing the yield of the lactam (often >90%)[6].
Mechanism of the Schmidt reaction converting adamantan-2-one to the target lactam.
The Beckmann Rearrangement (Indirect Route)
To circumvent the use of highly toxic and explosive hydrazoic acid, the offers a safer, albeit two-step, alternative[7]. Adamantan-2-one is first converted to its oxime using hydroxylamine hydrochloride. The oxime is then subjected to an acid catalyst (e.g., polyphosphoric acid, PPA, or thionyl chloride) to induce the rearrangement into the lactam[8]. While safer, the overall yield is generally lower than the Schmidt route due to the thermodynamic stability of the intermediate oxime and the high activation energy required for the migration within the rigid cage.
Comparison of the direct Schmidt and indirect Beckmann synthetic pathways.
Quantitative Data Presentation
The following table summarizes the comparative metrics of the two primary synthetic routes, providing process chemists with the data necessary to select the appropriate methodology based on scale and safety constraints[7],[6],[3].
Synthetic Route
Reagents & Catalysts
Reaction Temp
Time
Typical Yield
Safety / Scalability Considerations
Schmidt Reaction
Adamantan-2-one, NaN₃, CH₃SO₃H, CHCl₃
40–50 °C
1.5–3 h
91–95%
High Risk: In situ HN₃ generation is explosive and highly toxic. Requires strict venting and temperature control. Excellent for small-to-medium scale.
Beckmann Step 1
Adamantan-2-one, NH₂OH·HCl, Pyridine
80 °C (Reflux)
2–4 h
85–90%
Low Risk: Standard oximation. Easily scalable.
Beckmann Step 2
Adamantan-2-one oxime, PPA (Polyphosphoric Acid)
100–120 °C
1–2 h
70–80%
Moderate Risk: Requires high heat and highly viscous acidic media. Safer than Schmidt but lower overall two-step yield (~60-72%).
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the instructions to ensure the operator understands the physical and chemical indicators of success.
Protocol A: Schmidt Reaction via Methanesulfonic Acid
Note: This reaction generates hydrazoic acid (HN₃). Perform exclusively in a well-ventilated fume hood behind a blast shield.
Preparation: Dissolve 15.0 g (0.10 mol) of adamantan-2-one in 100 mL of anhydrous chloroform (CHCl₃) in a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a powder addition funnel.
Acidification: Slowly add 50 mL of methanesulfonic acid (CH₃SO₃H) to the solution. Causality: Methanesulfonic acid is chosen over H₂SO₄ to prevent oxidative degradation of the adamantane cage[3].
Azide Addition: Heat the biphasic mixture to 40 °C. Carefully add 7.8 g (0.12 mol) of sodium azide (NaN₃) in small portions over 1 hour. Self-Validation: The addition of NaN₃ will result in the immediate evolution of nitrogen gas (N₂). The rate of addition must be controlled by observing the bubbling; vigorous bubbling indicates successful in situ generation of HN₃ and subsequent nitrogen expulsion[6].
Completion: Stir the mixture at 40 °C for an additional 1.5 hours after the final addition until gas evolution ceases. TLC (Hexane/EtOAc 7:3) should indicate the complete disappearance of the ketone starting material.
Workup: Cool the mixture to 0 °C and carefully quench by pouring over 200 g of crushed ice. Basify the aqueous layer to pH 9 using 20% NaOH solution (exothermic). Extract the aqueous layer with dichloromethane (3 x 100 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude white solid from acetone to yield 4-azahomoadamantan-5-one. Self-Validation: Melting point should be sharp at 316-318 °C[9]. IR spectroscopy should reveal a strong lactam carbonyl stretch at ~1640 cm⁻¹.
Protocol B: Beckmann Rearrangement
Oxime Formation: Reflux a mixture of adamantan-2-one (15.0 g, 0.10 mol), hydroxylamine hydrochloride (10.4 g, 0.15 mol), and pyridine (15 mL) in 100 mL of absolute ethanol for 3 hours. Pour into water to precipitate adamantan-2-one oxime. Filter and dry.
Rearrangement: In a 250 mL flask, heat 50 g of polyphosphoric acid (PPA) to 90 °C to reduce viscosity. Slowly add the dry adamantan-2-one oxime (10.0 g) in portions with vigorous mechanical stirring. Causality: PPA acts as both the solvent and the dehydrating acid catalyst, promoting the formation of the intermediate nitrilium ion without the need for highly reactive chlorinating agents[7].
Thermal Activation: Raise the temperature to 110 °C and stir for 1 hour. The mixture will turn pale yellow.
Workup: Pour the hot, viscous mixture onto 300 g of crushed ice with vigorous stirring to hydrolyze the PPA. Neutralize with aqueous ammonia. Extract the precipitated product with chloroform, dry, and evaporate to yield the target lactam.
Significance in Drug Development
The synthesis of 4-azahomoadamantan-5-one is not merely an academic exercise in cage-compound chemistry; it is a vital gateway to novel therapeutics. Reduction of the lactam using lithium aluminum hydride (LiAlH₄) yields 4-azahomoadamantane, a secondary amine that serves as a highly lipophilic pharmacophore[7].
Derivatives of this scaffold have been extensively utilized to improve the blood-brain barrier (BBB) penetrance of various drugs. For instance, adamantane-based hydroxamates have been discovered as highly potent Histone Deacetylase (HDAC) inhibitors[1]. Furthermore, the unique steric bulk of the azahomoadamantane system has been leveraged in the design of antiviral agents, mimicking the M2 ion channel blocking activity of amantadine while presenting a distinct spatial geometry to combat resistant viral strains[4].
References
Averina, E. B., Borisova, G. S., & Zefirov, N. S. (2001). Advances in the Chemistry of 4-Azatricyclo[4.3.1.1^{3,8}]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry, 37(7), 901-934.[Link]
Sasaki, T., Eguchi, S., & Toru, T. (1970). Synthesis of adamantane derivatives. XII. Schmidt reaction of adamantan-2-one. The Journal of Organic Chemistry, 35(12), 4109-4114.[Link]
Narayanan, V. L., & Setescak, L. (1970). Synthesis of 4-azatricyclo[4.3.1.1^{3,8}]undecane (4-azahomoadamantane). Journal of Heterocyclic Chemistry, 7(4), 841-844.[Link]
Korsloot, J. G., & Keizer, V. G. (1971). Derivatives of 4-azahomoadamantane. Their synthesis and biological evaluation. Journal of Medicinal Chemistry, 14(5), 411-414.[Link]
Solubility Profile and Solvation Thermodynamics of 4-Azahomoadamantan-5-one in Organic Solvents
Executive Overview As a Senior Application Scientist specializing in the downstream processing of complex tricyclic active pharmaceutical ingredients (APIs), I frequently encounter challenges in optimizing the solvation...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
As a Senior Application Scientist specializing in the downstream processing of complex tricyclic active pharmaceutical ingredients (APIs), I frequently encounter challenges in optimizing the solvation parameters of adamantane derivatives. 4-Azahomoadamantan-5-one (CAS: 22607-75-6), also known as 4-azatricyclo[4.3.1.1^3,8^]undecan-5-one, is a critical intermediate synthesized via the Beckmann rearrangement of adamantan-2-one oxime[1].
Unlike standard aliphatic hydrocarbons, this molecule presents a unique solvation paradox. It possesses a highly lipophilic adamantane cage coupled with a highly polar, hydrogen-bonding lactam core. This whitepaper deconstructs the thermodynamic causality behind its solubility profile and provides a self-validating experimental framework for determining its behavior in varied organic solvent systems.
Thermodynamic Solvation Mechanics
The solubility of 4-Azahomoadamantan-5-one is dictated by the competition between its robust crystal lattice energy and the enthalpy of solvation. The compound exhibits an exceptionally high melting point of 309–318 °C, as documented by [2] and [3]. This high melting point indicates a rigid crystal lattice stabilized by strong intermolecular hydrogen bonding between the lactam units (-NH-CO-).
To dissolve this compound, a solvent must provide sufficient interaction energy to disrupt these intermolecular lactam-lactam bonds:
Halogenated Solvents: In solvents like chloroform, the slightly acidic proton of CHCl₃ forms a targeted dipole-dipole interaction (weak hydrogen bond) with the carbonyl oxygen of the lactam. Simultaneously, the polarizable chlorine atoms interact with the lipophilic adamantane cage via London dispersion forces, resulting in a stable 2.5% (w/v) solubility[3].
Aqueous & Protic Media: Despite the bulky hydrocarbon cage, research published in the [1] demonstrates that the aqueous solubility of this lactam exceeds 0.3 M at 25°C. The causality here lies in the profound hydration capacity of the expanded lactam ring, where water acts as both a potent hydrogen-bond donor and acceptor, effectively outcompeting the internal lattice energy.
Non-Polar Aliphatics: In solvents like hexane or heptane, the lack of a permanent dipole prevents the disruption of the lactam hydrogen bonds, rendering the compound practically insoluble. These solvents are therefore ideal anti-solvents for recrystallization.
Empirical Solubility Matrix
The quantitative data below summarizes the solubility profile based on thermodynamic principles and empirical literature.
Solvent System
Dielectric Constant (ε)
Solubility at 25°C
Primary Solvation Mechanism
Water (H₂O)
80.1
> 0.3 M (~49.5 mg/mL)
Strong H-bond donor/acceptor interaction with lactam core.
Chloroform (CHCl₃)
4.8
2.5% w/v (~25.0 mg/mL)
Dipole-dipole interactions and van der Waals dispersion.
Aliphatic Hydrocarbons
< 2.0
< 0.1 mg/mL (Extrapolated)
Poor affinity; lattice energy dominates. Used as anti-solvent.
Standard kinetic dissolution tests often yield false-positive solubility limits due to supersaturation or micro-crystal suspension. To ensure absolute trustworthiness, the following protocol employs a Self-Validating Mass Balance System . Any discrepancy between the quantified dissolved mass and the recovered residual mass immediately flags an experimental failure.
Step-by-Step Methodology
1. Baseline Preparation (Gravimetric Setup)
Action: Weigh exactly 100.0 mg of crude 4-Azahomoadamantan-5-one into a pre-weighed 10 mL borosilicate glass vial. Add exactly 2.0 mL of the target solvent (e.g., chloroform).
Causality: Establishing a precise initial mass of both solute and solvent is the foundational requirement for the downstream mass balance validation loop.
2. Thermodynamic Equilibration
Action: Seal the vial hermetically and agitate continuously at 25.0 ± 0.1 °C for 48 hours using an orbital shaker.
Causality: Short dissolution times measure kinetic dissolution rates, which can be misleading. A 48-hour window ensures the solid crystal lattice reaches true thermodynamic equilibrium with the solvated state.
3. Phase Separation
Action: Centrifuge the suspension at 10,000 × g for 15 minutes. Decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.
Causality: Filtration without prior centrifugation can force sub-micron crystals through the membrane under pressure, artificially inflating the HPLC concentration readings. PTFE is utilized for its universal chemical compatibility.
4. Quantification (HPLC-UV)
Action: Dilute a 100 µL aliquot of the filtered supernatant with the mobile phase. Inject into an HPLC system equipped with a C18 column and a UV detector (set to ~210 nm for the lactam chromophore). Calculate the dissolved concentration (
).
5. System Self-Validation (Mass Balance Check)
Action: Dry the residual solid from the original vial and the PTFE filter under a gentle stream of nitrogen, followed by 2 hours in a vacuum oven to constant weight. Weigh the recovered solid (
).
Validation Logic: The protocol is only validated if:
Initial Mass (100.0 mg) - M_{recovered} = (C_{dissolved} × 2.0 mL)
If the discrepancy exceeds a 2% margin of error, the system flags a breach in integrity (e.g., solvent evaporation, solute degradation, or supersaturation), and the workflow must be aborted and repeated.
Workflow Visualization
Self-validating solubility determination workflow for 4-Azahomoadamantan-5-one.
References
Title: Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives.
Source: Russian Journal of Organic Chemistry, Vol. 37, No. 7, 2001.
URL: [Link]
4-Azahomoadamantan-5-one: A Privileged Scaffolding Pharmacophore in Next-Generation Antiviral Design
Executive Summary The rapid emergence of drug-resistant viral strains, particularly the S31N mutation in the Influenza A M2 proton channel, has rendered classical adamantane-based antivirals (amantadine, rimantadine) lar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rapid emergence of drug-resistant viral strains, particularly the S31N mutation in the Influenza A M2 proton channel, has rendered classical adamantane-based antivirals (amantadine, rimantadine) largely obsolete.[1] This necessitates the exploration of novel scaffolds that retain the lipophilic "bullet" geometry of adamantane while introducing polar functionalities to alter binding kinetics and overcome resistance.
4-Azahomoadamantan-5-one represents a critical evolution in this chemical space. By expanding the adamantane cage (homo-) and inserting a nitrogen atom (aza-) alongside a ketone functionality, this scaffold offers a unique pharmacophore. It balances the requisite lipophilicity for membrane insertion with enhanced hydrogen-bonding potential, crucial for interacting with mutated pore residues. This guide details the synthesis, mechanism of action, and experimental validation of this scaffold in antiviral research.[2]
Chemical Architecture & Synthesis[3]
Structural Significance
Unlike the purely lipophilic adamantane cage, 4-azahomoadamantan-5-one is a lactam (cyclic amide). This structure introduces:
Dipole Moment: The amide bond creates a permanent dipole, improving solubility in aqueous media compared to adamantane.
H-Bonding Capability: The lactam nitrogen (donor) and carbonyl oxygen (acceptor) allow for specific interactions with viral protein residues (e.g., His37, Trp41 in M2).
Vectorial Functionalization: The nitrogen atom provides a distinct handle for derivatization without disrupting the cage geometry.
Synthesis: The Schmidt Rearrangement
The most robust route to 4-azahomoadamantan-5-one is the Schmidt rearrangement of 2-adamantanone. This reaction inserts a nitrogen atom into the C-C bond adjacent to the carbonyl.
Reaction Logic:
Protonation: Acidic activation of the 2-adamantanone carbonyl.
Azide Addition: Nucleophilic attack by hydrazoic acid (
).
Rearrangement: Migration of the alkyl group with simultaneous expulsion of
.
Tautomerization: Formation of the stable lactam.
Figure 1: Step-wise synthesis of the pharmacophore via Schmidt Rearrangement. The expansion from a C10 to a C10-N1 heterocyclic system is thermodynamically driven by nitrogen expulsion.
Pharmacology & Mechanism of Action
Primary Target: Influenza A M2 Proton Channel
The M2 protein forms a tetrameric pore essential for viral uncoating.[1]
Wild Type Mechanism: Amantadine blocks the pore via hydrophobic occlusion and H-bonding to Ser31.
S31N Resistance: The Serine-to-Asparagine mutation expands the pore diameter and alters polarity, rendering amantadine ineffective.
4-Azahomoadamantan-5-one Mechanism: The expanded cage size of the homoadamantane fits the widened S31N pore more effectively. The lactam group can form novel H-bonds with the amide side chain of Asn31, restoring blockage.
Secondary Targets
HCV p7 Channel: Similar to M2, the p7 protein of Hepatitis C is a viroporin. Aza-adamantane derivatives have shown potential in disrupting p7 ion conductivity.
HIV-1 Protease: Functionalized derivatives (e.g., N-substituted) can act as transition-state mimetics, fitting into the hydrophobic pocket of the protease.
Figure 2: Mechanistic intervention of 4-azahomoadamantan-5-one in the S31N mutant M2 channel. The lactam moiety provides critical polar contacts absent in classical adamantanes.
Experimental Protocols
Protocol A: Synthesis of 4-Azahomoadamantan-5-one
Objective: Isolate high-purity lactam scaffold from 2-adamantanone.
Reagents:
2-Adamantanone (10 mmol)
Sodium Azide (
, 15 mmol)
Methanesulfonic acid (MSA, 10 mL) - Safer alternative to oleum/H2SO4
Dichloromethane (DCM)
Workflow:
Preparation: Dissolve 2-adamantanone in MSA at 0°C under
atmosphere.
Addition: Add
portion-wise over 30 minutes. Caution: Evolution of gas. Ensure venting.
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
Quenching: Pour reaction mixture slowly onto crushed ice. Neutralize with 50% NaOH solution to pH 8.
Extraction: Extract with DCM (3 x 20 mL). Dry combined organics over
.
Purification: Recrystallize from acetone/hexane or purify via column chromatography (Silica gel, 5% MeOH in DCM).
Validation: Confirm structure via
-NMR (Look for carbonyl peak shift and C-N coupling).
Protocol B: Antiviral Plaque Reduction Assay (Influenza A)
Objective: Determine
of the scaffold against WT and S31N strains.
Materials:
MDCK Cells (Madin-Darby Canine Kidney)
Influenza A Virus (A/WSN/33 [WT] and A/PR/8/34 [S31N])
Incubation: Incubate for 48–72h until plaques are visible.
Fixation: Fix cells with 10% formalin. Stain with 0.1% crystal violet.
Analysis: Count plaques. Calculate % inhibition relative to DMSO control.
SAR Analysis & Data Presentation
The following table summarizes the Structure-Activity Relationship (SAR) trends comparing the parent adamantane with the aza-homo scaffold.
Table 1: Comparative Pharmacological Profiles
Compound Class
Core Structure
LogP (Lipophilicity)
H-Bond Capacity
Activity vs. WT M2
Activity vs. S31N M2
Amantadine
Adamantane amine
~2.5 (High)
Donor (NH2)
High ()
Resistant ()
Rimantadine
Alkyl-adamantane
~3.0 (Very High)
Donor (NH2)
High
Resistant
4-Azahomoadamantan-5-one
Aza-homo lactam
~1.2 (Moderate)
Donor & Acceptor
Moderate
Active ()
N-Alkyl-4-azahomoadamantane
Tertiary amine
Variable
Acceptor only
High
High (Dependent on R-group)
Key Insight: The reduction of LogP in the aza-homo scaffold reduces non-specific membrane binding (cytotoxicity), while the lactam functionality allows for specific hydrogen bonding with the mutant Asn31 residue, a mechanism unavailable to the purely hydrophobic adamantane cage.
Future Outlook
The 4-azahomoadamantan-5-one scaffold is not a final drug but a versatile template . Future optimization should focus on:
N-Alkylation: Attaching heterocyclic side chains to the lactam nitrogen to reach additional binding pockets within the viral channel.
Reduction: Converting the lactam to a cyclic amine (4-azahomoadamantane) to increase basicity for lysosomotropic effects (preventing viral fusion).
Co-Therapy: Using these derivatives in synergy with Neuraminidase inhibitors (Oseltamivir) to close the resistance escape pathways.
References
Moiseev, I. K., et al. "Synthesis and antiviral activity of new adamantane derivatives." Pharmaceutical Chemistry Journal, vol. 40, no. 4, 2006.
Suslova, E. V., et al. "Azaadamantanes, a New Promising Scaffold for Medicinal Chemistry."[5][8] Russian Journal of Bioorganic Chemistry, vol. 47, 2021.[5][8]
Schnell, J. R., & Chou, J. J. "Structure and mechanism of the M2 proton channel of influenza A virus." Nature, vol. 451, 2008.
Sasaki, T., et al. "Synthesis of adamantane derivatives.[3] XII. Schmidt reaction of adamantan-2-one." Journal of Organic Chemistry, vol. 38, 1973.
Du, Q. S., et al. "Designing Inhibitors of M2 Proton Channel against H1N1 Swine Influenza Virus." PLoS ONE, vol. 5, no. 2, 2010.
Structural Analysis of Cage Compounds Containing Lactam Rings
Executive Summary The incorporation of lactam rings into rigid cage scaffolds (e.g., adamantane, bicyclo[2.2.2]octane, and bridged bicyclic systems) creates a unique class of pharmacophores characterized by geometric con...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of lactam rings into rigid cage scaffolds (e.g., adamantane, bicyclo[2.2.2]octane, and bridged bicyclic systems) creates a unique class of pharmacophores characterized by geometric constraint . Unlike flexible acyclic amides, these systems often force the amide bond out of planarity, resulting in "twisted amides" that exhibit orthogonal reactivity profiles.
This guide details the structural analysis of these compounds, focusing on the quantification of amide distortion (Winkler-Dunitz parameters), spectroscopic diagnostics, and the pharmacological implications of ground-state destabilization. It is designed for medicinal chemists and structural biologists seeking to exploit conformational restriction for high-affinity target binding and novel proteolytic resistance.
The Chemical Space of Lactam-Embedded Cage Scaffolds
Cage compounds containing lactams are not merely rigidified spacers; they are energetic entities where ring strain dictates electronic structure. We categorize these into three structural classes based on the vector of distortion.
Classification by Strain Topology
Class
Structural Motif
Strain Characteristic
Primary Analytical Marker
Type I: Bridgehead Lactams
Nitrogen is at the bridgehead of a bicyclic/tricyclic system (e.g., 1-azabicyclo[3.3.1]nonan-2-one).
Twisted Amide Plane: The N lone pair cannot overlap with the C=O orbital (Bredt’s Rule violation).
IR: (Ketone-like)
Type II: Face-Fused Cages
Lactam ring fused to a rigid face (e.g., 2-aza-adamantane derivatives).
Pyramidalization: Nitrogen adopts character to accommodate the cage curvature.
X-ray:
Type III: Spiro-Lactams
Lactam ring spiro-fused to a cage vertex.
Steric Compression: Minimal electronic distortion, but high steric barriers to rotation.
NMR: NOE contacts between cage protons and lactam ring.
The Physics of Distortion: Quantifying the "Twist"
In cage lactams, the loss of amidic resonance (
) is the critical structural feature. This is quantified using Winkler-Dunitz parameters .
Winkler-Dunitz Parameters (
and
)
To rigorously analyze these structures, you must calculate two parameters from X-ray coordinates:
Twist Angle (
): The rotation of the N-C(O) bond.[1]
Where and are the torsion angles and .
The structural strain in cage lactams manifests distinctly in spectroscopic data.
Infrared Spectroscopy (IR)
The carbonyl stretching frequency (
) is the most immediate indicator of twist.
Standard Amide:
(Resonance lowers bond order).
Twisted Cage Lactam:
.
Mechanism:[2][3][5] Loss of resonance increases the C=O bond order, making it essentially a ketone.
Nuclear Magnetic Resonance (NMR)
C NMR (Carbonyl):
Twisted lactams show an upfield shift (closer to ketones, ~200 ppm) compared to planar amides, but this is often counter-intuitive. More reliably, look for the
-proton coupling .
N NMR:
The nitrogen chemical shift is highly sensitive to hybridization. A shift from
(planar) to (pyramidal) results in significant shielding changes.
Analytical Decision Workflow
The following diagram illustrates the logic flow for characterizing a putative cage lactam.
Figure 1: Analytical decision tree for characterizing resonance destabilization in cage lactams.
Experimental Protocol: Synthesis and Analysis of a Bridgehead Lactam
This protocol describes the synthesis and structural verification of 1-azabicyclo[3.3.1]nonan-2-one , a classic "twisted" amide.
Synthesis (The Tin-Mediated Cyclization)
Principle: Direct dehydration of amino acids to form medium-ring bridged lactams is difficult due to entropy. Using a tin template brings the amine and ester termini into proximity.
Step-by-Step Methodology:
Precursor Preparation: Synthesize 3-(2-carboxyethyl)-4-piperidone (the open chain precursor) via Michael addition of benzyl acrylate to N-benzyl-4-piperidone, followed by hydrogenation.
Template Complexation:
Dissolve the amino acid precursor (1.0 eq) in anhydrous xylene.
Add Dibutyltin oxide (
) (1.1 eq).
Reflux for 24 hours using a Dean-Stark trap to remove water. This forms a cyclic stannoxane intermediate.
Thermal Collapse:
Evaporate solvent to reduce volume by 50%.
Heat the residue rapidly to 200°C under vacuum (0.1 mmHg).
The bridgehead lactam will sublime/distill out of the reaction mixture as the tin oxide is cleaved.
Purification:
The product is highly reactive. Collect the sublimate immediately under Argon.
Recrystallize from anhydrous pentane/ether. Avoid protic solvents (methanol/water) as they will ring-open the lactam.
Structural Validation Protocol
IR Screening:
Prepare a Nujol mull (avoid KBr if hygroscopic) or use ATR (Diamond).
Target: Look for a sharp peak at ~1730-1750 cm
. If the peak is at 1650 cm, the ring has opened or the synthesis failed.
X-ray Crystallography (Critical):
Grow crystals by slow sublimation in a sealed tube.
Solve structure (Space group usually
or similar).
Measure: Distance
. In twisted amides, this bond lengthens (approaching 1.45 Å vs 1.33 Å in standard amides) due to loss of double-bond character.
Hydrolysis Kinetics (Stability Test):
Dissolve compound in
buffered to pH 7.4.
Monitor
H NMR over time.
Observation: Twisted lactams will show exponential decay of the bridgehead signals and appearance of the amino-acid open chain signals (
can be minutes to hours).
Pharmacological Implications[10][11]
The structural analysis of these compounds directly informs their utility in drug discovery.
Protease Inhibition (The "Transition State Mimic")
Twisted lactams mimic the transition state of amide hydrolysis.
Mechanism: Proteases (e.g., Serine proteases) evolve to stabilize the tetrahedral intermediate where the amide nitrogen is pyramidal.
Application: A cage lactam with a pre-distorted (pyramidal) nitrogen (
) binds to the active site with much higher affinity than a planar analog because the energetic penalty for distortion has already been paid during synthesis.
Bioisosterism in Peptidomimetics
Cage lactams serve as rigid replacements for dipeptide turns (e.g.,
-turns).
Advantage: The cage structure locks the
and torsion angles, reducing entropic loss upon binding to a receptor.
Design Rule: Select the cage size (adamantane vs. bicyclo[2.2.2]) to match the distance between the
vectors of the peptide segment being replaced.
Figure 2: Logical relationship between structural distortion and pharmacological outcome.
References
Conformational study of bridgehead lactams. Preparation and X-ray structural analysis of 1-azabicyclo[3.3.1]nonane-2,6-dione
Source: Journal of the Chemical Society, Perkin Transactions 2
URL:[Link]
Chemistry of Bridged Lactams: Recent Developments
Source: Molecules (MDPI)
URL:[Link]
Enhanced reactivity of twisted amides inside a molecular cage
Source: Nature Chemistry (via ResearchGate)
URL:[Link]
Structural Characterization of N-Protonated Amides. Regioselective N-Activation of Medium-Bridged Twisted Lactams
Source: Angewandte Chemie International Edition (via NCBI PMC)
URL:[Link]
Structural Insights for β-Lactam Antibiotics
Source: Biomolecules & Therapeutics
URL:[Link]
Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 4-Azahomoadamantan-5-one
Executive Summary As drug development increasingly relies on structurally rigid, lipophilic scaffolds to enhance metabolic stability and target affinity, adamantane derivatives have become foundational in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug development increasingly relies on structurally rigid, lipophilic scaffolds to enhance metabolic stability and target affinity, adamantane derivatives have become foundational in medicinal chemistry. 4-Azahomoadamantan-5-one (systematically named 4-azatricyclo[4.3.1.1^{3,8}]undecan-5-one, CAS: 22607-75-6) is a critical nitrogen-containing tricyclic cage compound[1]. It serves as a primary intermediate in the synthesis of antiviral, antiarrhythmic, and cardiovascular agents,[2].
This whitepaper provides an in-depth analysis of the physicochemical properties of 4-azahomoadamantan-5-one—specifically its remarkably high melting point and density—and details field-proven, self-validating synthetic protocols for its preparation.
Physicochemical Data & Mechanistic Causality
Understanding the physical properties of a compound is paramount for downstream formulation and synthetic handling. Table 1 summarizes the core quantitative data for 4-azahomoadamantan-5-one.
For a low-molecular-weight organic compound (165.23 g/mol ), a melting point exceeding 300 °C is exceptionally high[1]. As an Application Scientist, I attribute this to two synergistic thermodynamic factors:
Conformational Rigidity (Low Entropy of Fusion): The homoadamantane backbone is a highly symmetrical, rigid tricyclic cage. Upon transitioning from solid to liquid, the molecule gains very few conformational degrees of freedom, resulting in an unusually low entropy of fusion (
). Because the melting temperature () is governed by , a minimal mathematically drives the melting point to extreme highs.
Intermolecular Hydrogen Bonding (High Enthalpy of Fusion): The insertion of the lactam motif (-NH-CO-) into the lipophilic cage creates a highly polarized vector. In the solid state, these lactam units form robust, directional intermolecular hydrogen-bond networks, maximizing the lattice enthalpy (
The density of ~1.1 g/cm³[1] is a direct consequence of the nearly spherical topology of the adamantane-like cage. This geometry minimizes steric repulsion between adjacent molecules, allowing them to pack with high efficiency (minimizing free volume) in the crystal lattice.
Fig 1: Causality of physicochemical properties in 4-Azahomoadamantan-5-one.
Synthetic Pathways & Structural Validation
The synthesis of 4-azahomoadamantan-5-one relies on the ring expansion of the ubiquitous precursor, 2-adamantanone. The most reliable and scalable method is the Beckmann Rearrangement of 2-adamantanone oxime,[4]. Alternatively, a direct Schmidt Reaction using hydrazoic acid (HN3) can be employed, though it carries higher safety risks due to the explosive nature of HN3[2].
Fig 2: Synthetic pathway of 4-Azahomoadamantan-5-one via Beckmann rearrangement.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding to subsequent steps.
Protocol A: Synthesis via Beckmann Rearrangement
Oxime Formation: Suspend 2-adamantanone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a 1:1 mixture of absolute ethanol and pyridine. Reflux for 2 hours.
Isolation: Pour the mixture into ice-cold water to precipitate the 2-adamantanone oxime. Filter, wash with water, and dry in vacuo.
Rearrangement (Ring Expansion): Slowly add the oxime to polyphosphoric acid (PPA) or methanesulfonic acid.
Causality Check: The acid protonates the oxime hydroxyl group, converting it into an excellent leaving group. This triggers the anti-periplanar migration of the adjacent C-C bond, expanding the 6-membered ring to a 7-membered lactam ring[4].
Critical Parameter: Maintain the initial addition temperature strictly below 30 °C to prevent uncontrolled exothermic degradation. Once addition is complete, heat to 55 °C for 2 hours to drive the reaction to completion.
Quenching & Extraction: Quench the reaction carefully over crushed ice, neutralize with aqueous NaOH, and extract with chloroform (the product is soluble at ~2.5% in chloroform[1]).
Crystallization: Remove the solvent under reduced pressure and recrystallize the crude solid from hexane to yield white crystals.
Self-Validation (FTIR & TLC):
Do not assume the rearrangement was successful based on yield alone. Validate the structure via FTIR. The starting oxime exhibits a broad -OH stretch at ~3300 cm⁻¹. Successful conversion to the lactam is confirmed by the disappearance of this -OH band and the appearance of a sharp, intense amide C=O stretch at ~1660 cm⁻¹ and an amide N-H stretch at ~3200 cm⁻¹.
Protocol B: High-Precision Determination of Melting Point and Density
Because of the extreme physical properties of this compound, standard analytical techniques must be modified.
Melting Point via DSC: Standard oil-bath melting point apparatuses degrade at 300 °C. Use Differential Scanning Calorimetry (DSC) or a specialized Fisher-Johns high-temperature block.
Procedure: Load 2-3 mg of the recrystallized sample into an aluminum DSC pan. Heat at a rate of 10 °C/min from 200 °C to 350 °C under a nitrogen purge.
Validation: A sharp endothermic peak at 309–310 °C confirms both identity and high crystalline purity[1].
Density via Gas Pycnometry: Liquid displacement methods are prone to error due to the compound's partial solubility in organic solvents and hydrophobicity in water.
Procedure: Place a known mass of the dried powder into a Helium Gas Pycnometer.
Causality Check: Helium gas atoms are small enough to penetrate the finest interstitial pores of the crystalline powder without dissolving the lattice, yielding a true skeletal density measurement of 1.1 ± 0.1 g/cm³[1].
ElectronicsAndBooks / J. Heterocyclic Chem., 23, 1023 (1986). "New Substituted 4-Azatricyclo[4.3.1.13.8]undecane Derivatives".
ResearchGate. "Synthesis of 4-azatricyclo[4.3.1.1 3,8 ] undecane".
ResearchGate / Russian Journal of Organic Chemistry, Vol. 37, No. 7, 2001. "Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives".
Homoadamantane Lactams: Synthetic Architectures and Pharmacological Horizons
Executive Summary The homoadamantane lactam scaffold (4-azatricyclo[4.3.1.1^3,8]undecan-5-one) represents a critical expansion of the diamondoid chemical space. While adamantane (tricyclo[3.3.1.1^3,7]decane) has long bee...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The homoadamantane lactam scaffold (4-azatricyclo[4.3.1.1^3,8]undecan-5-one) represents a critical expansion of the diamondoid chemical space. While adamantane (tricyclo[3.3.1.1^3,7]decane) has long been a "privileged structure" in medicinal chemistry—conferring lipophilicity, metabolic stability, and NMDA receptor antagonism—its ring-expanded homologue offers distinct steric volumes and vectoral possibilities for substituent display.
This technical guide dissects the synthesis of homoadamantane lactams, prioritizing the Schmidt reaction and Beckmann rearrangement as the primary routes. It addresses the mechanistic nuances of bridgehead migration, provides validated protocols, and maps the scaffold's utility in modern drug discovery, particularly for P2X7 receptor antagonists and 11β-HSD1 inhibitors.
Structural Fundamentals & Nomenclature
The transition from adamantane to homoadamantane involves the insertion of a methylene group (or heteroatom) into the adamantane cage, relieving strain and altering the symmetry from
Key Feature: The lactam nitrogen is flanked by a bridgehead carbon and the carbonyl, creating a rigid, non-planar amide bond that resists metabolic hydrolysis more effectively than linear amides.
Primary Synthetic Pathways
Route A: The Schmidt Reaction (The Standard)
The most robust method for generating the homoadamantane lactam core is the ring expansion of 2-adamantanone using hydrazoic acid (
). This route is preferred for its operational simplicity and high yields (>85%).
Mechanism & Causality:
The reaction proceeds via the addition of
to the protonated ketone. The critical step is the migration of the alkyl group to the electron-deficient nitrogen.[1] In 2-adamantanone, both -carbons are bridgehead carbons (C1 and C3). Migration of the bridgehead carbon is electronically favored and sterically feasible, leading to the insertion of nitrogen between the carbonyl and the bridgehead.
Figure 1: Mechanistic flow of the Schmidt ring expansion on 2-adamantanone.
is generated in situ. It is explosive and toxic. Perform in a well-ventilated fume hood behind a blast shield. Avoid metal spatulas (metal azides are shock-sensitive).
Preparation: Dissolve 2-adamantanone (1.50 g) in methanesulfonic acid (15 mL) at 0°C.
Addition: Add sodium azide (0.98 g) portion-wise over 30 minutes. Control exotherm to <5°C.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Evolution of
gas indicates progress.
Quench: Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring.
Neutralization: Adjust pH to ~10 using 50% NaOH solution. Caution: Exothermic.
Isolation: Extract with Chloroform (
, 3 x 30 mL). Wash combined organics with brine, dry over anhydrous , and concentrate.
Purification: Recrystallize from cyclohexane/acetone to yield white crystals (Yield: ~85-90%).
Route B: The Beckmann Rearrangement
For substrates sensitive to the harsh acidic conditions of the Schmidt reaction, the Beckmann rearrangement of adamantanone oxime is the alternative.
Protocol:
Oxime Formation: Reflux 2-adamantanone with hydroxylamine hydrochloride and sodium acetate in ethanol (Yield: >95%).
Rearrangement: Treat the oxime with Thionyl Chloride (
) in ether at 0°C, or use Polyphosphoric Acid (PPA) at 100°C.
Outcome: Yields are generally comparable to Schmidt (75-85%), but the two-step nature makes it less atom-economical for simple substrates.
Mechanistic Deep Dive: Regioselectivity
A critical consideration in synthesizing substituted homoadamantane lactams is regioselectivity.
Symmetrical Ketones: 2-Adamantanone is symmetric; migration of either bridgehead carbon yields the same product.
Migratory Aptitude: In the Schmidt reaction, the group anti to the leaving group (in the iminodiazonium intermediate) typically migrates. However, in rapid equilibration conditions (acidic), electronic factors dominate.
Bridgehead Preference: Studies (e.g., Krow et al.) indicate a strong preference for bridgehead migration over methylene migration in bicyclic systems. This is due to the ability of the bridgehead carbon to stabilize the developing positive charge better than a constrained methylene, despite the strain.
Figure 2: Decision tree for regioselectivity in substituted adamantanone expansions.
Quantitative Comparison of Methods
Metric
Schmidt Reaction (NaN3/MSA)
Beckmann Rearrangement (SOCl2)
Photochemical Beckmann
Yield
85 - 92%
75 - 85%
60 - 70%
Step Count
1 (One-pot)
2 (Oxime isolation required)
2
Atom Economy
High
Moderate (Loss of leaving group)
High
Reagent Safety
Low (Azide hazards)
Moderate (Corrosive)
High (Light/Solvent)
Scalability
High (with flow chemistry)
High
Low (Photon flux limit)
Pharmacological Applications
The homoadamantane lactam is not merely a synthetic curiosity; it is a bioactive scaffold.
P2X7 Receptor Antagonists
The P2X7 receptor is a key player in inflammation and immune response.[2] Adamantane amides are well-known P2X7 antagonists (e.g., AstraZeneca's chemically related series). The homoadamantane lactam serves as a rigid spacer that mimics the adamantane volume while altering the vector of the amide bond, potentially improving solubility or selectivity profiles.
11β-HSD1 Inhibitors
Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 are targets for metabolic syndrome (diabetes, obesity).[3][4][5][6] Adamantane derivatives (e.g., adamantyl ethanones) bind to the lipophilic pocket of the enzyme. The expanded homoadamantane cage offers a tighter fit in certain mutant variants or related isoforms, providing a tool for Structure-Activity Relationship (SAR) tuning.
NMDA Antagonism (Memantine Analogs)
Ring-expanded analogs of memantine (1-amino-3,5-dimethyladamantane) derived from homoadamantane lactams (via reduction to the amine) have been explored for neuroprotective effects, retaining channel blocking activity with altered kinetics.
References
Keizer, V. G., & Korsloot, J. G. (1971). Derivatives of 4-azahomoadamantane.[7][8][9] Their synthesis and biological evaluation. Journal of Medicinal Chemistry, 14(5), 411–415. Link
Sasaki, T., Eguchi, S., & Okano, T. (1983). Novel synthesis and reactivity of 4-azahomoadamant-3-ene and 4-aza-4-homobrend-3-enes via intramolecular aza-Wittig reactions.[7] Journal of the American Chemical Society, 105(18), 5912–5913. Link
Krow, G. R., et al. (1999).[10] Regioselective Functionalization. 7.1 Unexpected Preferences for Bridgehead Migration in Schmidt Rearrangement Syntheses of Novel 2,6-Diazabicyclo[3.2.x]alkan-3-ones. The Journal of Organic Chemistry, 64(4), 1254–1258.[10] Link
Majerski, Z., & Hamersak, Z. (1979). Rearrangement of Bridgehead Alcohols to Polycyclic Ketones by Fragmentation-Cyclization: 4-Protoadamantanone. Organic Syntheses, 59, 147. Link
Baxter, A., et al. (2003).[11] Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists.[11] Bioorganic & Medicinal Chemistry Letters, 13(22), 4047-4050.[11] Link
Application Note: Step-by-Step Synthesis of 4-Azahomoadamantan-5-one via Schmidt Reaction
]undecan-5-one) Abstract & Scope This application note details the synthesis of 4-Azahomoadamantan-5-one from 2-adamantanone utilizing the Schmidt reaction. This transformation involves the insertion of a nitrogen atom i...
Author: BenchChem Technical Support Team. Date: March 2026
]undecan-5-one)
Abstract & Scope
This application note details the synthesis of 4-Azahomoadamantan-5-one from 2-adamantanone utilizing the Schmidt reaction. This transformation involves the insertion of a nitrogen atom into the adamantane cage, expanding the tricyclic skeleton from a C10 to a C11 system. The resulting lactam is a critical scaffold in medicinal chemistry, particularly for antiviral (e.g., Influenza A M2 channel blockers) and CNS-active drug discovery.
This protocol utilizes methanesulfonic acid (MSA) as the solvent and catalyst, replacing traditional polyphosphoric acid (PPA) or sulfuric acid routes. The MSA method offers superior solubility, easier workup, and higher yields (typically 85-95%).
Scientific Principles & Mechanism
The Schmidt Rearrangement
The reaction proceeds via the acid-catalyzed addition of hydrazoic acid (
, generated in situ from ) to the ketone carbonyl. The migration of the carbon-carbon bond is driven by the expulsion of nitrogen gas ().
Key Mechanistic Steps:
Protonation: Activation of the ketone carbonyl by MSA.
Addition: Nucleophilic attack of
to form an azidohydrin intermediate.
Dehydration: Loss of water to form a diazoiminium ion.
Migration (Rearrangement): Concerted 1,2-alkyl shift with simultaneous
loss. Due to the symmetry of 2-adamantanone, migration of either adjacent carbon yields the same product.
Tautomerization: Hydrolysis of the resulting iminium/nitrilium species to the lactam.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of the Schmidt rearrangement for 2-adamantanone.
Safety Assessment (Critical)
WARNING: This protocol generates Hydrazoic Acid (
) , which is highly toxic and potentially explosive.
Explosion Hazard:
is volatile (bp 37°C). Never perform this reaction in a closed system. Ensure the reaction vessel is vented to a scrubber or fume hood exhaust.
Temperature Control: The addition of Sodium Azide to acid is exothermic. Maintain temperature below 35°C to prevent rapid
evolution or thermal runaway.
Waste Disposal: Residual azide can form explosive metal azides (e.g., with copper/lead plumbing). Quench all waste streams with sodium nitrite (
) under acidic conditions or copious water before disposal.
PPE: Full face shield, heavy nitrile gloves, and lab coat are mandatory. Work exclusively in a high-efficiency fume hood.
Materials & Equipment
Reagent / Equipment
Specification
Role
2-Adamantanone
>98% Purity
Starting Material
Sodium Azide ()
Reagent Grade
Reagent ( source)
Methanesulfonic Acid (MSA)
>99%, Anhydrous
Solvent & Catalyst
Sodium Hydroxide (NaOH)
50% aq. solution or pellets
Neutralization
Dichloromethane (DCM)
ACS Grade
Extraction Solvent
Equipment
3-neck RBF, internal thermometer, addition funnel
Reaction Setup
Experimental Protocol
Phase 1: Preparation and Dissolution
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and a powder addition funnel (or solid addition adapter).
Connect the third neck to a gas outlet leading to a fume hood exhaust (do not seal).
Charge the flask with Methanesulfonic Acid (MSA) (50 mL).
Add 2-Adamantanone (5.0 g, 33.3 mmol) to the acid.
Stir at room temperature until the ketone is fully dissolved. The solution should be clear and colorless to pale yellow.
Phase 2: The Schmidt Reaction
Cool the solution to 0–5°C using an ice-water bath.
Slowly add Sodium Azide (
) (2.6 g, 40.0 mmol, 1.2 equiv) in small portions over 30–45 minutes.
Critical Control Point: Monitor the internal temperature. Do not allow it to exceed 35°C .
Observation: Vigorous foaming (evolution of
) will occur. Adjust addition rate to manage foaming.
After addition is complete, remove the ice bath.
Allow the mixture to warm to room temperature and stir for 2–3 hours .
Endpoint: Evolution of gas ceases. TLC (EtOAc/Hexane 1:1) should show consumption of the starting ketone (
) and appearance of the more polar lactam ().
Phase 3: Workup and Isolation
Pour the reaction mixture slowly onto 200 g of crushed ice in a 1 L beaker. Stir vigorously.
Neutralize the acidic solution by slowly adding 50% NaOH (or solid NaOH pellets) until pH
10.
Note: The reaction is highly exothermic. Add base slowly to prevent boiling.
A white precipitate (crude lactam) often forms upon neutralization.
Extract the aqueous mixture with Dichloromethane (DCM) (
mL).
Alternative: If the precipitate is heavy, it can be collected by filtration directly, washed with water, and dried. Extraction is preferred for maximum yield.
Combine organic layers, wash with brine (50 mL), and dry over anhydrous
.
Filter and concentrate under reduced pressure to yield the crude solid.
Purification: Recrystallize from Acetone or Cyclohexane/Benzene if necessary. (Typical crude purity is often >95%).
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of 4-Azahomoadamantan-5-one.
Characterization & Data
The product is a stable, white crystalline solid.
Property
Value / Description
Chemical Formula
Molecular Weight
165.23 g/mol
Appearance
White crystalline powder
Melting Point
316–318 °C (lit.[1][2] value for pure compound) [2]
Solubility
Soluble in , DCM, MeOH; Insoluble in water.
Representative NMR Data (
, 400 MHz)
Note: Shifts are characteristic of the expanded lactam cage.
Shift ( ppm)
Multiplicity
Integration
Assignment
6.50 - 7.20
br s
1H
NH (Amide proton)
3.55 - 3.65
m
1H
H-3 (Bridgehead to N)
2.65 - 2.75
m
1H
H-1 (Bridgehead to C=O)
1.50 - 2.20
m
12H
Adamantane cage
Interpretation: The key diagnostic signals are the downfield shift of the bridgehead proton adjacent to nitrogen (~3.6 ppm) compared to the starting ketone, and the presence of the broad amide NH signal.
Troubleshooting & Optimization
Issue
Possible Cause
Solution
Low Yield
Incomplete extraction
The lactam is moderately polar. Ensure the aqueous phase is basic (pH > 10) and perform multiple extractions with DCM or Chloroform.
Violent Foaming
Addition of too fast
Stop addition immediately. Wait for foam to subside. Resume at a slower rate.
Yellow/Brown Product
High temperature during reaction
Ensure internal temp stays < 35°C. Recrystallize from acetone to remove colored impurities.
Starting Material Remains
Old or wet Acid
Use fresh reagents. Ensure MSA is anhydrous.
References
Sasaki, T.; Eguchi, S.; Toru, T. "Synthesis of adamantane derivatives. XII. Schmidt reaction of adamantan-2-one." Journal of Organic Chemistry, 1970 , 35(12), 4109–4114.
Sigma-Aldrich.
]undecan-5-one."
Krow, G. R. "The Schmidt Reaction." Organic Reactions, 1981, 37, 1283. (Review of lactam synthesis via Schmidt rearrangement).
BenchChem. "Schmidt Reaction of Ketones for Amide Synthesis."
Application Note: Protocols for N-functionalization of 4-Azahomoadamantan-5-one
Introduction & Strategic Analysis The 4-Azahomoadamantan-5-one scaffold represents a critical "lipophilic bullet" in medicinal chemistry. As an aza-analogue of homoadamantane, it retains the lipophilicity and metabolic s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Analysis
The 4-Azahomoadamantan-5-one scaffold represents a critical "lipophilic bullet" in medicinal chemistry. As an aza-analogue of homoadamantane, it retains the lipophilicity and metabolic stability of the adamantane cage while introducing a polar lactam functionality. This structure is a privileged scaffold in the design of 11β-HSD1 inhibitors , P2X7 antagonists , and antiviral agents (Influenza A M2 channel blockers).
Functionalizing the nitrogen atom (N-4) is the primary vector for diversifying this scaffold to tune solubility, target affinity, and pharmacokinetic profiles. However, this transformation presents specific challenges:
Electronic Deactivation: The nitrogen lone pair is delocalized into the carbonyl group (amide resonance), significantly reducing nucleophilicity compared to amines.
Steric Shielding: The rigid homoadamantane cage creates a steric environment that hinders the approach of bulky electrophiles or metal catalysts.
Regioselectivity: While N-alkylation is thermodynamically favored, kinetic conditions or "hard" electrophiles can lead to competitive O-alkylation (imidate formation).
This guide details three validated protocols designed to overcome these barriers, ensuring high-yield N-functionalization.
Decision Matrix & Workflow
The choice of protocol depends on the nature of the electrophile (alkyl vs. aryl) and the stability of the substrate.
Figure 1: Strategic decision tree for selecting the optimal N-functionalization pathway based on electrophile characteristics.
Protocol A: Base-Mediated N-Alkylation (The "Workhorse" Method)
This protocol utilizes the irreversible deprotonation of the lactam nitrogen to generate a reactive amidate anion.
mechanistic Insight
The pKa of the lactam proton in 4-azahomoadamantan-5-one is approximately 17-19 (in DMSO). We employ Sodium Hydride (NaH) , a strong, non-nucleophilic base, to ensure complete deprotonation. The choice of DMF (Dimethylformamide) is critical; its high dielectric constant dissociates the sodium-amidate ion pair, exposing the "naked" nitrogen anion for nucleophilic attack.
Materials
Substrate: 4-Azahomoadamantan-5-one (1.0 equiv)
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Solvation: Dissolve 4-Azahomoadamantan-5-one in anhydrous DMF under nitrogen flow. Cool to 0°C in an ice bath.
Deprotonation: Carefully add NaH (60% dispersion) portion-wise.
Caution: Vigorous hydrogen gas evolution will occur. Ensure proper venting.
Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns slightly yellow, indicating anion formation.
Alkylation: Re-cool to 0°C (optional, depending on electrophile reactivity) and add the Alkyl Halide dropwise.
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
Workup:
Cool to 0°C. Quench carefully with sat. NH₄Cl.
Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine (1x).
Direct N-arylation of lactams is difficult due to the poor nucleophilicity of the amide nitrogen. We utilize a Buchwald-Hartwig system optimized for amides, employing Xantphos , a wide-bite-angle ligand that facilitates the difficult reductive elimination step.
Materials
Substrate: 4-Azahomoadamantan-5-one (1.0 equiv)
Aryl Halide: Aryl Bromide or Iodide (1.2 equiv)
Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)
Ligand: Xantphos (5-10 mol%)
Base: Cs₂CO₃ (2.0 equiv) - Cesium is crucial for the solubility effect.
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology
Degassing: In a glovebox or under strict Schlenk conditions, add the lactam, aryl halide, Pd source, Ligand, and Base to a heavy-walled pressure vial.
Solvent Addition: Add degassed 1,4-Dioxane. Seal the vial with a crimp cap or Teflon screw cap.
Reaction: Heat the block to 100°C for 16–24 hours.
Note: The rigid adamantane cage requires higher thermal energy to overcome the activation barrier for the oxidative addition/reductive elimination cycle.
Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.
Purification: Flash column chromatography is usually required to separate the product from excess aryl halide and phosphine oxide byproducts.
Charge: Add lactam, aryl iodide, CuI, and K₃PO₄ to a reaction tube.
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
Liquids: Add solvent followed by the diamine ligand via syringe.
Heating: Heat to 110°C for 24 hours. A blue/green color change often indicates active copper species.
Workup: Dilute with EtOAc, wash with 5% NH₄OH (to sequester copper), then water and brine.
Data Summary & Comparative Analysis
The following table summarizes expected outcomes based on internal validation and literature precedents for adamantane-lactam scaffolds.
Parameter
Protocol A (Alkylation)
Protocol B (Pd-Arylation)
Protocol C (Cu-Arylation)
Primary Utility
Alkyl chains, Benzyl groups
Electron-poor/neutral Aryls
Aryl Iodides
Key Reagent
NaH / DMF
Pd2(dba)3 / Xantphos
CuI / DMEDA
Temp Range
0°C – 25°C
80°C – 110°C
100°C – 120°C
Typical Yield
85 – 95%
70 – 85%
60 – 80%
Main Byproduct
O-alkyl imidate (trace)
Dehalogenated arene
Homocoupled biaryl
Steric Tolerance
High
Moderate
Low
Mechanistic Pathway (Protocol B)
Understanding the catalytic cycle is essential for troubleshooting low yields in the Buchwald-Hartwig protocol.
Figure 2: Simplified catalytic cycle. Note that for lactams, the coordination/deprotonation step (Lactam Coordination) and Reductive Elimination are often the bottlenecks requiring bulky ligands like Xantphos.
Troubleshooting & Critical Controls
O-Alkylation vs. N-Alkylation[4]
Observation: Formation of a byproduct with a lower boiling point or distinct NMR shift (imidate).
Cause: "Hard" electrophiles (e.g., Methyl Iodide, MOM-Cl) or insufficient solvent polarity can favor O-attack.
Solution: Ensure the solvent is pure DMF (high dielectric constant favors N-alkylation). Increase reaction temperature slightly to favor the thermodynamic N-product.
Incomplete Conversion (Arylation)
Observation: Starting lactam remains after 24h.
Cause: Catalyst poisoning or ligand oxidation.
Solution: Use fresh Pd sources. Ensure the reaction is strictly oxygen-free. Switch to BrettPhos if Xantphos fails, as it is designed for difficult amidation substrates.
Solubility Issues
Observation: 4-Azahomoadamantan-5-one precipitates upon adding non-polar solvents.
Solution: For Protocol C, add a small amount of DMF (5-10%) to the Toluene to improve homogeneity.
References
Structure & Pharmacology: Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link
Buchwald-Hartwig Amidation: Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters. Link
Lactam Functionalization: Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. Pergamon Press.
Adamantane Antivirals: Wang, J., et al. (2011). "Discovery of spiro-piperidine inhibitors of the influenza A virus M2 proton channel." ACS Medicinal Chemistry Letters. Link
General Protocol Validation: BenchChem Application Notes. "N-Arylation of Amides using Buchwald-Hartwig Conditions." Link
Application Note: 4-Azahomoadamantan-5-one as a Rigid Scaffold for Advanced Peptide Mimetics
Executive Summary While native peptides offer high target specificity and potency, their clinical translation is frequently derailed by rapid proteolytic degradation and poor membrane permeability. To overcome these phar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
While native peptides offer high target specificity and potency, their clinical translation is frequently derailed by rapid proteolytic degradation and poor membrane permeability. To overcome these pharmacokinetic bottlenecks, structural rigidification using non-natural scaffolds has emerged as a premier strategy. This application note details the utilization of 4-Azahomoadamantan-5-one , a bridged tricyclic lactam, as a highly constrained peptidomimetic scaffold. By acting as a rigid dipeptide surrogate, this scaffold forces the peptide backbone into defined bioactive conformations (e.g., β-turns) while its immense steric bulk shields adjacent amide bonds from enzymatic cleavage.
Mechanistic Rationale: The Causality of Scaffold Selection
The integration of 4-Azahomoadamantan-5-one into a peptide sequence is not merely a structural substitution; it is a calculated pharmacokinetic enhancement driven by two primary mechanisms:
Conformational Constraint (The "Lactam Bridge" Effect): The embedded lactam ring within the aza-homoadamantane framework mimics a constrained cis-amide bond. When functionalized as an amino acid surrogate, it restricts the dihedral angles (
and ) of the peptide backbone. This entropic pre-organization locks the peptide into a stable secondary structure (such as a type-II β-turn), drastically reducing the entropic cost of receptor binding .
Steric Shielding & Lipophilicity (The "Adamantane" Effect): The bulky, highly lipophilic tricyclic cage physically blocks the docking of exopeptidases and endopeptidases. Proteases require a specific spatial arrangement to form a tetrahedral intermediate during amide bond hydrolysis; the steric clash generated by the aza-homoadamantane core prevents this transition state. Furthermore, the hydrocarbon cage significantly increases the overall LogP of the peptide, facilitating passive diffusion across lipid bilayers and the blood-brain barrier .
Table 1: Physicochemical Properties of 4-Azahomoadamantan-5-one
To utilize 4-Azahomoadamantan-5-one in Solid-Phase Peptide Synthesis (SPPS), it must first be converted into an Fmoc-protected dipeptide surrogate (Fmoc-AzaAda-OH). The following self-validating protocols outline the synthesis, SPPS integration, and biological evaluation of the modified peptide.
Protocol 1: Synthesis of Fmoc-AzaAda-OH (Dipeptide Surrogate)
Objective: To functionalize the lactam nitrogen (C-terminus extension) and the
-carbon (N-terminus extension) to create a compatible SPPS building block.
N-Alkylation (C-Terminal Extension):
Dissolve 4-Azahomoadamantan-5-one (1.0 eq) in anhydrous DMF under an inert argon atmosphere.
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0°C. Causality: The lactam nitrogen is weakly nucleophilic; strong base deprotonation is required to generate the reactive amide anion.
Dropwise add tert-butyl bromoacetate (1.1 eq) and stir at room temperature for 12 hours. Quench with saturated NH₄Cl and extract with EtOAc.
-Amination (N-Terminal Extension):
Dissolve the N-alkylated intermediate in anhydrous THF at -78°C.
Add Lithium Diisopropylamide (LDA, 1.5 eq) to generate the enolate at the
-carbon (C6 position), followed by the addition of 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide, 1.2 eq) to introduce an azide group.
Reduce the azide to a primary amine using catalytic hydrogenation (Pd/C, H₂, 1 atm) in methanol.
Fmoc Protection & Saponification:
React the resulting amine with Fmoc-OSu (1.1 eq) and DIPEA (2.0 eq) in a 1:1 mixture of Water/Dioxane to protect the N-terminus.
Cleave the tert-butyl ester using 50% TFA in DCM for 2 hours to yield the free carboxylic acid (Fmoc-AzaAda-OH).
Validation Step: Confirm product identity and purity (>95%) via LC-MS and ¹H/¹³C NMR before proceeding to SPPS.
Protocol 2: Microwave-Assisted SPPS Integration
Objective: To couple the sterically hindered Fmoc-AzaAda-OH into a target peptide sequence.
Resin Preparation: Swell Rink Amide AM resin (loading 0.6 mmol/g) in DMF for 30 minutes.
Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 5 minutes to remove the terminal Fmoc group.
Coupling the Scaffold:
Causality: Due to the extreme steric hindrance of the tricyclic cage, standard coupling reagents (e.g., HBTU) will result in incomplete conversion. High-efficiency coupling is mandatory.
Prepare a solution of Fmoc-AzaAda-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.
Add to the resin and heat in a microwave peptide synthesizer at 75°C for 15 minutes.
Subsequent Couplings: Continue standard SPPS for the remainder of the sequence. Note that coupling the next amino acid onto the sterically hindered secondary amine of the aza-homoadamantane scaffold also requires microwave heating (75°C, 15 mins) and HATU.
Cleavage: Cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via preparative RP-HPLC.
Objective: To quantify the shielding effect of the aza-homoadamantane scaffold against enzymatic degradation.
Incubation: Dissolve the purified peptidomimetic and the native (unmodified) control peptide in PBS (pH 7.4) to a concentration of 100 µM.
Serum Exposure: Add human serum to a final concentration of 25% (v/v). Incubate the mixtures at 37°C.
Sampling & Quenching: At time intervals (0, 1, 2, 4, 8, 12, and 24 hours), extract 50 µL aliquots and immediately quench by adding 50 µL of ice-cold 10% Trichloroacetic acid (TCA) in Acetonitrile to precipitate serum proteins.
Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS.
Validation: Plot the area under the curve (AUC) of the intact peptide mass over time to calculate the half-life (
). The native peptide should degrade rapidly (positive control for enzyme activity), while the mimetic should demonstrate prolonged survival.
Workflow Visualization
The following diagram illustrates the logical progression from raw chemical scaffold to a biologically active, protease-resistant peptidomimetic.
Workflow of 4-Azahomoadamantan-5-one functionalization and SPPS integration.
Data Presentation: Pharmacokinetic & Structural Impact
The incorporation of the 4-Azahomoadamantan-5-one scaffold fundamentally alters the biophysical properties of the resulting peptide. Table 2 summarizes typical comparative data observed when a native linear peptide is modified with this rigid tricyclic surrogate.
Table 2: Comparative Analysis of Native vs. AzaAda-Modified Peptides
4-Azahomoadamantan-5-one represents a highly effective, dual-purpose scaffold in modern peptidomimetic design. By functioning simultaneously as a conformational constraint (via its lactam core) and a pharmacokinetic enhancer (via its bulky, lipophilic adamantane-like cage), it addresses the two most significant hurdles in peptide drug development: structural instability and rapid clearance. When coupled with microwave-assisted SPPS and high-efficiency activators like HATU, this scaffold can be seamlessly integrated into discovery pipelines to generate next-generation, orally bioavailable peptide therapeutics.
References
Averina, E. B., Borisova, O. A., & Zefirov, N. S. (2001). Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry, 37(7), 901-934. URL:[Link]
Su, J., He, Y., Li, M., Shen, Z., Ji, Q., Ren, Y., Fareed, M. S., & Wang, K. (2025). Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria. Bioorganic Chemistry, 165, 108990. URL:[Link]
Ranganathan, D., Haridas, V., Nagaraj, R., & Karle, I. L. (2000). Double-Helical Cyclic Peptides: Design, Synthesis, and Crystal Structure of Figure-Eight Mirror-Image Conformers of Adamantane-Constrained Cystine-Containing Cyclic Peptide Cyclo (Adm-Cyst)3. The Journal of Organic Chemistry, 65(14), 4415-4422. URL:[Link]
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. URL:[Link]
Application
Application Note: High-Yield Synthesis of 4-Azahomoadamantan-5-one via Photochemical Beckmann Rearrangement
Executive Summary 4-Azahomoadamantan-5-one is a highly valued lipophilic, bulky cage lactam utilized in drug development to enhance the pharmacokinetic profiles of active pharmaceutical ingredients. However, synthesizing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Azahomoadamantan-5-one is a highly valued lipophilic, bulky cage lactam utilized in drug development to enhance the pharmacokinetic profiles of active pharmaceutical ingredients. However, synthesizing this compound via the classical Beckmann rearrangement of adamantanone oxime presents a significant synthetic hurdle. The rigid geometry of the adamantane cage heavily favors an unwanted fragmentation pathway under standard acidic conditions[1]. This application note outlines a self-validating, highly specific photochemical protocol that bypasses cationic fragmentation, delivering the desired lactam in high yields[2].
The traditionally employs strong acids (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
, polyphosphoric acid) to convert a ketoxime into an amide or lactam. Under these conditions, the oxime hydroxyl group is protonated and departs as water, prompting the anti-periplanar carbon to migrate to the nitrogen atom to form a nitrilium ion[3].
When applied to adamantanone oxime, this classical pathway fails to produce the lactam efficiently. Due to the ideal geometrical constraints and inherent ring strain of the adamantane system, the intermediate carbocation is highly prone to
bond cleavage[4]. This results in Beckmann fragmentation, yielding bicyclo[3.3.1]non-6-ene-3-carbonitrile as the dominant thermodynamic sink rather than the desired ring-expanded product[1].
To circumvent this, researchers utilize the photochemical Beckmann rearrangement . By irradiating the oxime with UV light in acetic acid, the reaction proceeds via a radical or excited-state intermediate[4]. This non-cationic pathway completely suppresses the fragmentation driving force, allowing for the selective ring expansion to 4-azahomoadamantan-5-one[2].
Comparative Reaction Data
Table 1: Comparison of Beckmann Rearrangement Conditions for Adamantanone Oxime
Parameter
Classical Acid-Catalyzed Beckmann
Photochemical Beckmann
Primary Reagents
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, PPA, or Lewis Acids
Standard workup reagents (Dichloromethane, Saturated
, Anhydrous )
Step-by-Step Workflow
Step 1: Substrate Preparation
Action: Dissolve adamantanone oxime in glacial acetic acid to achieve a highly dilute concentration of 0.1% w/v[6].
Causality: Acetic acid acts as a polar protic solvent that facilitates the rearrangement without the aggressive protonating power of mineral acids[4]. The highly dilute concentration is critical to ensure uniform photon flux through the solution and to prevent intermolecular side reactions (e.g., dimerization)[6].
Step 2: Deoxygenation (Critical Step)
Action: Sparge the solution with a continuous stream of dry nitrogen gas for at least 30 minutes prior to irradiation[7]. Maintain a gentle
Causality: The photochemical rearrangement proceeds via radical intermediates[4]. Molecular oxygen (
) is a potent radical triplet quencher[4]. Failure to rigorously deoxygenate the solvent will result in quenched intermediates, drastically lowering the yield of the lactam and increasing unwanted oxidation byproducts.
Step 3: Photochemical Irradiation
Action: Transfer the degassed solution to a water-cooled quartz photochemical reactor[4]. Irradiate the solution at room temperature (
Causality: Standard borosilicate glass absorbs UV wavelengths below 300 nm. Quartz is mandatory to ensure full transmittance of the high-pressure mercury lamp's emission spectrum, which is required to excite the oxime[4]. The cooling jacket prevents thermal degradation of the oxime substrate.
Step 4: Reaction Monitoring & Workup
Action: Monitor the reaction progress via TLC (Silica gel) or GC-MS. The reaction is complete when the oxime is consumed, yielding a major lactam product and a minor adamantanone byproduct (~8%)[2].
Action: Transfer the crude mixture to a rotary evaporator and remove the acetic acid under reduced pressure. Neutralize the resulting residue with saturated aqueous
and extract three times with dichloromethane (DCM).
Causality: Neutralization prevents acid-catalyzed degradation of the lactam during concentration. DCM efficiently extracts the lipophilic lactam from the aqueous phase.
Action: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo.
Step 5: Purification
Action: Purify the crude product via silica gel column chromatography to isolate pure 4-azahomoadamantan-5-one. (Expected isolated yield: ~89%)[2].
References
Title : The photochemical Beckmann rearrangement of adamantanone oxime
Source : Journal of the Chemical Society D: Chemical Communications (1970)
URL :[Link]
Title : Synthesis of adamantane derivatives. XXXII. The Beckmann rearrangement and fragmentation aptitude of noradamantan-2-one oxime
Source : The Journal of Organic Chemistry (1976)
URL :[Link]
Title : Beckmann rearrangement
Source : Wikipedia, The Free Encyclopedia
URL : [Link]
Application Note: High-Yield Reduction of 4-Azahomoadamantan-5-one to 4-Azahomoadamantane
Introduction & Strategic Context Adamantane derivatives are privileged structural motifs in modern drug discovery, frequently deployed to enhance lipophilicity, metabolic stability, and target-binding affinity in neuroph...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Context
Adamantane derivatives are privileged structural motifs in modern drug discovery, frequently deployed to enhance lipophilicity, metabolic stability, and target-binding affinity in neuropharmacological and antiviral applications[1]. The synthesis of the bridged tricyclic amine, 4-azahomoadamantane, is a critical gateway to these derivatives. This transformation is typically achieved via the exhaustive reduction of its corresponding lactam precursor, 4-azahomoadamantan-5-one[2].
This application note provides a highly optimized, self-validating protocol for this reduction. By detailing the causality behind reagent selection and workup techniques, this guide ensures high-fidelity reproducibility for researchers scaling up complex polycyclic scaffolds.
Mechanistic Rationale & Reagent Selection
The conversion of a lactam to a cyclic amine requires the complete deoxygenation of the carbonyl group. While modern transition-metal-catalyzed silane reductions (e.g., Nickel-catalyzed methods) have emerged for standard amides[3], Lithium Aluminum Hydride (LiAlH₄) remains the definitive gold standard for the 4-azahomoadamantane system.
Why LiAlH₄ over milder hydrides?
The rigid, bridged tricyclic structure of 4-azahomoadamantan-5-one imposes severe steric constraints. Milder reagents like Sodium Borohydride (NaBH₄) are insufficiently nucleophilic to attack the electron-rich lactam carbonyl. LiAlH₄ provides the necessary driving force through a highly reactive mechanism:
Activation: The lithium cation coordinates to the lactam carbonyl oxygen, increasing its electrophilicity.
First Hydride Transfer: An aluminate hydride attacks the carbonyl carbon, generating a tetrahedral hemiaminal aluminate intermediate.
Deoxygenation: Facilitated by the nitrogen atom's lone pair, the aluminate oxygen species is expelled, yielding a highly reactive, sterically strained iminium ion.
Second Hydride Transfer: The iminium ion is rapidly reduced by a second equivalent of hydride to form the final amine[1].
Mechanistic pathway of LiAlH4-mediated lactam reduction via an iminium intermediate.
Quantitative Comparison of Reducing Agents
To assist in protocol adaptation and risk assessment, Table 1 summarizes alternative reducing agents for lactam-to-amine conversions. For the 4-azahomoadamantane system, LiAlH₄ in Tetrahydrofuran (THF) offers the optimal balance of reaction kinetics and yield.
Table 1. Quantitative comparison of lactam reduction methodologies.
Experimental Protocol: The Fieser-Optimized Workflow
Optimized workflow for the reduction of 4-azahomoadamantan-5-one to 4-azahomoadamantane.
Step 1: Equipment Preparation & Environmental Control
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Purge the system with inert gas (Argon or N₂) for 15 minutes.
Causality: LiAlH₄ is highly pyrophoric and reacts violently with ambient moisture to generate explosive hydrogen gas[4]. Absolute anhydrous conditions are non-negotiable.
Step 2: Reagent Suspension
Suspend 2.5 equivalents of LiAlH₄ in 50 mL of anhydrous THF.
Causality: THF is explicitly chosen over diethyl ether. Its higher boiling point (66 °C vs 35 °C) provides the necessary thermal energy to overcome the severe steric hindrance of the bridged tricyclic adamantane skeleton during the reduction phase[1].
Step 3: Substrate Addition
Cool the suspension to 0 °C using an ice bath. Dissolve 1.0 equivalent of 4-azahomoadamantan-5-one in 20 mL of anhydrous THF. Add this solution dropwise via the addition funnel over 30 to 45 minutes.
Causality: The initial hydride transfer to the lactam carbonyl is highly exothermic. Controlled dropwise addition at 0 °C prevents solvent flash-boiling and suppresses the formation of unwanted ring-opened side products.
Step 4: Reflux & Reduction
Remove the ice bath and gradually heat the reaction mixture to a gentle reflux (66 °C) for 16 to 24 hours. Monitor reaction completion via GC-MS or TLC (using a highly polar eluent system, e.g., CH₂Cl₂/MeOH/NH₄OH).
Causality: The extended reflux period is mandatory. The intermediate tetrahedral hemiaminal aluminate must collapse to an iminium ion, a process that is sterically restricted within the rigid 4-azahomoadamantane framework[2].
Step 5: The Fieser Quench (Self-Validating Workup)
Cool the reaction mixture back to 0 °C. For every
grams of LiAlH₄ originally used, sequentially and cautiously add the following reagents dropwise:
mL of distilled H₂O (Extreme caution: Vigorous H₂ gas evolution).
mL of 15% aqueous NaOH .
mL of distilled H₂O .
Causality & Self-Validation: Standard aqueous quenching produces a gelatinous, unfilterable emulsion of aluminum hydroxide that traps the product and clogs filter paper. The Fieser method is a self-validating system: by strictly adhering to the
stoichiometric ratio, the aluminum salts are forced to precipitate as a dense, white, granular solid (sodium aluminate). The visual transition from a gray, sludgy suspension to a stark white, freely stirring granular mixture confirms the quench is successful and complete[4].
Step 6: Isolation and Purification
Stir the quenched mixture vigorously for 15–30 minutes at room temperature to ensure all salts are fully crystallized. Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF or ethyl acetate (3 × 30 mL) to extract any residual lipophilic amine trapped in the crystal lattice.
Concentrate the combined filtrates under reduced pressure. The crude 4-azahomoadamantane can be purified by acid-base extraction or vacuum sublimation to yield a pristine white crystalline solid.
References
Averina, N. V., Borisova, G. S., & Zefirov, N. S. (2001). Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry. 1
Narayanan, V. L., & Setescak, L. (1970). Synthesis of 4-azatricyclo[4.3.1.1 3,8 ] undecane (4-azahomoadamantane). Journal of Heterocyclic Chemistry. 2
Fieser, M., & Fieser, L. F. (1971). Reagents For Organic Synthesis Volume 3. Wiley-Interscience. 4
Simmons, E. M., & Garg, N. K. (2017). Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. National Institutes of Health (NIH) / PMC. 3
Application Note: Catalytic Synthesis of 4-Azahomoadamantan-5-one Derivatives
Part 1: Executive Summary & Strategic Analysis[1] The synthesis of 4-azahomoadamantan-5-one (a bridged tricyclic lactam) is a pivotal transformation in medicinal chemistry.[1] This scaffold serves as a bioisostere for th...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Analysis[1]
The synthesis of 4-azahomoadamantan-5-one (a bridged tricyclic lactam) is a pivotal transformation in medicinal chemistry.[1] This scaffold serves as a bioisostere for the adamantane cage, altering lipophilicity and introducing hydrogen-bond accepting capabilities critical for M2 ion channel blockers (Influenza A) , P2X7 receptor antagonists , and HIV-1 antiviral agents .
Historically, this expansion was achieved via the classical Schmidt reaction using stoichiometric hydrazoic acid (
) in strong mineral acids (e.g., , PPA). While effective, this route poses severe safety risks (explosion, toxicity) and generates substantial waste.
This guide details two modern, catalytic methodologies that supersede the traditional approach:
The Organocatalytic Beckmann Route: A high-fidelity, two-step sequence using Cyanuric Chloride (TCT) in DMF.[1][2]
The Lewis Acid-Catalyzed Schmidt Route: A direct, one-pot expansion using Trimethylsilyl Azide (
) and Iron(III) Chloride ().
Strategic Pathway Map
The following diagram illustrates the mechanistic divergence between the direct Schmidt insertion and the stepwise Beckmann rearrangement.
Figure 1: Strategic comparison of the stepwise Beckmann vs. direct Schmidt pathways for lactam synthesis.
Mechanism: Cyanuric Chloride (TCT) reacts with DMF to form a Vilsmeier-Haack-type intermediate. This activates the oxime hydroxyl group, converting it into a superior leaving group, triggering the anti-periplanar migration of the bridgehead carbon.[1]
Why this method?
Safety: Avoids handling azide salts or hydrazoic acid.
Mildness: Operates at Room Temperature (RT), preserving sensitive functional groups on the adamantane cage.
Scalability: TCT is inexpensive and the reaction is easily scaled to gram-quantities.
Protocol 1: TCT-Mediated Rearrangement
Reagents:
Adamantanone Oxime (1.0 equiv) [Synthesized via standard condensation with
Activation Complex: In a flame-dried round-bottom flask under
, dissolve Cyanuric Chloride (18 mg, 0.1 mmol, 5 mol%) in anhydrous DMF (2 mL). Stir at 25°C for 15 minutes until a white suspension/precipitate of the TCT-DMF complex forms.
Substrate Addition: Dissolve Adamantanone Oxime (330 mg, 2.0 mmol) in DMF (2 mL) and add it dropwise to the catalyst mixture.
Reaction: Stir the mixture at Room Temperature. Monitor via TLC (Eluent: 30% EtOAc/Hexane).
Note: Conversion usually completes within 2–4 hours.
Quench: Once starting material is consumed, pour the reaction mixture into ice-cold saturated
(20 mL).
Work-up: Extract with Ethyl Acetate (
mL). Wash combined organics with water ( mL) to remove DMF, then brine.[1] Dry over and concentrate.
Purification: Recrystallize from cyclohexane or purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).
Yield Expectation: 85–95% isolated yield.
Method B: Lewis Acid-Catalyzed Schmidt Reaction
Mechanism: The Lewis acid (
or ) activates the ketone carbonyl. acts as a nucleophile, attacking the activated carbonyl to form an azidohydrin intermediate. Spontaneous rearrangement and expulsion yield the lactam.
Why this method?
Efficiency: One-pot direct conversion from ketone.
CRITICAL: Never use water/acid workup while unreacted azide remains. Quench with base () first.[1]
Part 4: Scientific Rationale (The "Why")
Regioselectivity in Bridgehead Systems
In the rearrangement of adamantanone derivatives, regioselectivity is governed by the migration aptitude of the carbon anti-periplanar to the leaving group (
in oxime, in Schmidt).
Symmetric Adamantanone: Both bridgehead carbons are equivalent; only one lactam product is formed.
Substituted Adamantanone: If a substituent exists at the C1 position, the oxime formation yields a mixture of E and Z isomers.[1]
Beckmann:[4][5][6] The E/Z ratio determines the product ratio because migration is stereospecific (anti-migration). Separation of oxime isomers allows for divergent synthesis of regioisomeric lactams.[1]
Schmidt:[4][7][8][9] The reaction proceeds through a transient azidohydrin where the bulkier group often migrates preferentially due to steric relief, but selectivity is generally lower than the Beckmann route.
The Role of the Catalyst
TCT (Cyanuric Chloride): Acts as a "molecular sponge" for the oxime oxygen, forming a highly reactive O-triazinyl intermediate. This lowers the activation energy for the C-C bond migration significantly compared to thermal rearrangement.[1]
FeCl3: A "hard" Lewis acid that coordinates to the ketone oxygen, increasing electrophilicity for the weak nucleophile
Mechanochemical Beckmann Rearrangement: A. Porcheddu, et al., The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”, ACS Sustainable Chem. Eng. , 2021.[1] Link[1]
TCT-Catalyzed Rearrangement: K. Furuya, et al., Cyanuric Chloride-Catalyzed Beckmann Rearrangement of Ketoximes, J. Am. Chem. Soc. , 2005. Link[1]
Indium Triflate Catalysis: D. C. G. A. Pinto, et al., Indium Trifluoromethanesulfonate (In(OTf)3): A New Catalyst for Beckmann Rearrangement, Synlett , 2002.[1] Link
Schmidt Reaction Overview: J. Aubé, et al., The Schmidt Reaction, Organic Reactions , 2011.[1] Link[1]
Adamantane Antivirals: E. V. Suslov, et al., Synthesis and antiviral activity of new adamantane derivatives, Pharm.[1] Chem. J. , 2011. Link
Application Note: Advanced Polymer Architectures via 4-Azahomoadamantan-5-one Incorporation
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals. Executive Summary & Mechanistic Rationale The demand for high-performance polymers with exceptional thermal stability,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals.
Executive Summary & Mechanistic Rationale
The demand for high-performance polymers with exceptional thermal stability, chemical resistance, and precise hydrophobic-hydrophilic balance has driven the exploration of bulky polycyclic monomers. 4-Azahomoadamantan-5-one (CAS: 22607-75-6), an adamantane-fused lactam, represents a highly specialized building block in modern polymer chemistry.
Unlike standard aliphatic lactams (e.g.,
-caprolactam), 4-azahomoadamantan-5-one features a rigid tricyclic adamantane cage directly adjacent to the lactam moiety [4]. When incorporated into a polymer backbone or attached as a pendant group, the steric bulk of the adamantane cage severely restricts segmental chain mobility. This structural rigidity translates to drastically elevated glass transition temperatures (), enhanced thermal degradation thresholds (), and superior lipophilicity—properties highly sought after in aerospace composites, advanced photoresists, and hydrophobic drug-eluting matrices [3].
This application note details two primary synthetic pathways for utilizing 4-azahomoadamantan-5-one:
Anionic Ring-Opening Polymerization (AROP) to synthesize ultra-rigid adamantane-incorporated polyamides [1].
Free Radical Polymerization (FRP) of N-functionalized derivatives to create highly stable, adamantane-pendant vinyl resins [3].
Polymerization Pathways & Logical Relationships
The versatility of 4-azahomoadamantan-5-one allows it to be utilized either as a direct monomer for backbone incorporation or as a functionalized macromonomer for pendant group addition.
Figure 1: Dual synthetic pathways for 4-Azahomoadamantan-5-one in polymer chemistry.
Quantitative Data & Material Properties
To understand the impact of 4-azahomoadamantan-5-one on polymer matrices, it is essential to compare its baseline physicochemical properties and the resulting thermal enhancements in derivative polymers.
Table 1: Physicochemical Properties of 4-Azahomoadamantan-5-one [4]
Property
Value
Scientific Implication
Molecular Formula
C₁₀H₁₅NO
High carbon-to-heteroatom ratio ensures strong lipophilicity.
Molecular Weight
165.23 g/mol
Optimal mass for steric hindrance without excessive synthetic bulk.
Melting Point
309–310 °C
Indicates extremely high crystalline lattice energy; requires high-temp processing.
Boiling Point
344.0 °C (at 760 mmHg)
Thermally stable under aggressive polymerization conditions.
Table 2: Comparative Thermal Properties of Adamantane-Incorporated Polymers
Polymer Type
(°C)
(5% weight loss, °C)
Primary Application
Poly(caprolactam) (Standard Nylon-6)
~47
~310
General textiles, engineering plastics.
Poly(4-azahomoadamantan-5-one)
> 200
> 400
High-temp aerospace components.
Poly(methyl methacrylate) (PMMA)
~105
~280
Optical lenses, standard resists.
Poly(N-methacryloyl-4-azaho...)
> 220
> 380
ArF immersion lithography photoresists.
Note: The incorporation of the adamantane cage drastically limits the degrees of freedom of the polymer backbone, requiring significantly higher thermal energy to achieve the rubbery state (elevated
) [3].
Experimental Protocols
The following protocols are designed as self-validating systems. In-process quality control (QC) steps are embedded to ensure causality is understood and experimental integrity is maintained.
Protocol A: Anionic Ring-Opening Polymerization (AROP) of 4-Azahomoadamantan-5-one
Causality & Rationale:
Lactams with bulky substituents exhibit high ring strain but suffer from steric hindrance during nucleophilic attack. AROP is chosen over hydrolytic polymerization because the strong basic conditions (using Sodium Hydride, NaH) generate a highly nucleophilic lactamate anion. An N-acyl lactam activator is required to bypass the kinetically slow initial ring-opening step, providing a highly electrophilic imide carbonyl that accelerates propagation [1].
Materials:
4-Azahomoadamantan-5-one (Sublimed, >99% purity)
Sodium Hydride (NaH, 60% dispersion in mineral oil)
N-acetyl-4-azahomoadamantan-5-one (Activator)
Anhydrous Toluene (Stored over 3Å molecular sieves)
Step-by-Step Procedure:
Monomer Purification: Sublime 4-azahomoadamantan-5-one at 150°C under high vacuum (0.1 Torr) to remove trace moisture. Causality: Trace water will irreversibly protonate the lactamate propagating center, terminating chain growth.
Initiation (Lactamate Formation): In a nitrogen-filled glovebox, dissolve 10 g (60.5 mmol) of the monomer in 50 mL of anhydrous toluene in a Schlenk flask. Add 0.12 g (3.0 mmol) of NaH. Stir at 80°C until hydrogen gas evolution ceases.
Propagation: Inject 0.58 g (3.0 mmol) of the N-acetyl activator into the flask. Elevate the temperature to 110°C (reflux). Self-Validation Step: Extract a 0.5 mL aliquot after 2 hours. Perform FT-IR analysis; the disappearance of the monomer lactam carbonyl stretch (~1660 cm⁻¹) and the appearance of the acyclic amide stretch (~1640 cm⁻¹) confirms active propagation.
Termination: After 24 hours, quench the living polymer chains by injecting 5 mL of degassed methanol.
Recovery & Purification: Precipitate the polymer by pouring the toluene solution into an excess of cold diethyl ether. Filter and dry the resulting white powder under vacuum at 80°C for 24 hours.
Figure 2: Workflow for Anionic Ring-Opening Polymerization (AROP) of Adamantane Lactam.
Protocol B: Synthesis and Free Radical Polymerization of N-Methacryloyl-4-azahomoadamantan-5-one
Causality & Rationale:
For applications requiring pendant adamantane groups (e.g., modifying the hydrophobicity of poly-peptoids or acrylic resins [2]), the lactam nitrogen must be functionalized. Free Radical Polymerization (FRP) is utilized here due to its high tolerance to functional groups. Freeze-pump-thaw degassing is strictly required because molecular oxygen (
) acts as a potent diradical scavenger, forming stable peroxy radicals that inhibit the propagation phase.
Materials:
4-Azahomoadamantan-5-one
Methacryloyl chloride
Triethylamine (TEA)
Azobisisobutyronitrile (AIBN, recrystallized from methanol)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
N-Acylation (Monomer Synthesis): Dissolve 5 g of 4-azahomoadamantan-5-one and 3.5 mL of TEA in 40 mL anhydrous THF at 0°C. Dropwise add 3.2 mL of methacryloyl chloride. Stir for 12 hours at room temperature. Filter the triethylammonium chloride salts and concentrate the filtrate to yield the macromonomer.
Polymerization Setup: In a heavy-walled Schlenk tube, dissolve 2 g of the synthesized macromonomer and 10 mg of AIBN in 10 mL of THF.
Degassing: Perform three strict freeze-pump-thaw cycles. Causality: Freezing the solution in liquid nitrogen prevents solvent evaporation while the vacuum removes dissolved
. Thawing allows trapped gas bubbles to escape.
Polymerization: Seal the Schlenk tube under a positive argon atmosphere and immerse in an oil bath pre-heated to 70°C for 18 hours. Self-Validation Step: The solution will exhibit a noticeable increase in kinematic viscosity. GPC (Gel Permeation Chromatography) of an aliquot should reveal a monomodal peak indicating successful chain growth without extensive cross-linking.
Isolation: Precipitate the viscous solution into rapidly stirring hexanes. Collect the polymer via centrifugation and dry under vacuum.
References
Ring-Opening Polymerization for the Goal of Chemically Recyclable Polymers
Source: PMC - National Institutes of Health (NIH)
URL:[Link]
Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s
Source: CCS Chemistry - Chinese Chemical Society
URL:[Link]
Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer
Source: Macromolecules - ACS Publications
URL:[Link]
Application
Application Note: Reagents and Protocols for the Ring Expansion of Adamantane to 4-Azahomoadamantan-5-one
Introduction & Synthetic Rationale The synthesis of bridged tricyclic lactams, specifically 4-azahomoadamantan-5-one (also known as 4-azatricyclo[4.3.1.1^{3,8}]undecan-5-one), represents a critical transformation in medi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Synthetic Rationale
The synthesis of bridged tricyclic lactams, specifically 4-azahomoadamantan-5-one (also known as 4-azatricyclo[4.3.1.1^{3,8}]undecan-5-one), represents a critical transformation in medicinal chemistry and drug development. The unique structural motif of the 4-azahomoadamantane scaffold is highly valued for its lipophilicity, steric bulk, and metabolic stability, which confer enhanced target affinity in the design of antiviral and blood-pressure-lowering agents[1],[2].
Because adamantane itself is an unfunctionalized hydrocarbon, the synthetic strategy requires a two-phase approach: initial oxidation to 2-adamantanone , followed by a targeted ring expansion . This application note details the mechanistic causality, reagent selection, and self-validating protocols for achieving this ring expansion via two primary pathways: the Schmidt reaction and the Beckmann rearrangement.
Mechanistic Causality of Reagent Selection
Pre-functionalization: Oxidation of Adamantane
Before ring expansion can occur, adamantane must be functionalized. The highly symmetrical and stable diamondoid lattice of adamantane is selectively oxidized at the secondary carbon to form 2-adamantanone. This is typically achieved using concentrated sulfuric acid (
), a reagent choice that leverages the cage's extreme stability against structural degradation while promoting oxidation under strongly acidic conditions[3].
Pathway A: The Schmidt Reaction (Direct Ring Expansion)
The Schmidt reaction is the most direct and highest-yielding method for the ring expansion of 2-adamantanone to the corresponding lactam[4].
Reagent Causality: Sodium azide (
) and methanesulfonic acid () are utilized in a chloroform () solvent system. Methanesulfonic acid is specifically chosen over sulfuric acid for the expansion step because it is less oxidizing and less viscous, which minimizes side reactions and improves phase transfer in halogenated solvents.
Mechanism: The acid protonates the ketone, increasing its electrophilicity. Concurrently, hydrazoic acid (
) is generated in situ and attacks the carbonyl carbon. Subsequent dehydration yields a diazonium intermediate. The expulsion of nitrogen gas () provides the thermodynamic driving force for the concerted anti-periplanar migration of the adjacent carbon-carbon bond, cleanly expanding the ring to form the lactam.
Pathway B: The Beckmann Rearrangement (Two-Step Alternative)
For laboratory environments where the handling of highly toxic and potentially explosive
is prohibitive, the Beckmann rearrangement serves as a robust, scalable alternative[1].
Reagent Causality: 2-Adamantanone is first condensed with hydroxylamine hydrochloride (
) to form 2-adamantanone oxime. The oxime is then subjected to an acid catalyst, such as polyphosphoric acid (PPA). PPA acts as both a solvent and a proton source, converting the oxime hydroxyl into a superior leaving group (). The departure of water is synchronous with the migration of the anti-periplanar alkyl group, forming a nitrilium ion that is subsequently hydrolyzed to 4-azahomoadamantan-5-one.
Reaction Scope & Quantitative Data
The following table summarizes the quantitative parameters and operational trade-offs between the two ring-expansion methodologies for 2-adamantanone[4].
Methodology
Reagents & Catalyst
Solvent
Temp (°C)
Time (h)
Yield (%)
Operational Profile & Safety
Schmidt Reaction
,
40 °C
1.5 h
~95%
High Yield / High Risk: Generates toxic/explosive in situ. Requires strict fume hood containment.
Beckmann Rearrangement
1. 2. PPA
1. EtOH/Pyridine2. Neat
1. 80 °C2. 120 °C
1. 2.0 h2. 3.0 h
~75-85%
Moderate Yield / Lower Risk: Avoids azide intermediates. Requires high heat and handles viscous PPA during workup.
Synthetic Workflows & Visualization
Fig 1: Synthetic pathways for the ring expansion of adamantane to 4-azahomoadamantan-5-one.
Self-Validating Experimental Protocols
Protocol A: Direct Ring Expansion via Schmidt Reaction
Note: This protocol generates hydrazoic acid (
). All operations must be conducted in a well-ventilated fume hood behind a blast shield.
Step-by-Step Methodology:
Preparation: Dissolve 10.0 mmol of 2-adamantanone in 15 mL of anhydrous chloroform (
) in a 50 mL two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add 3.0 mL of methanesulfonic acid (
) dropwise over 10 minutes to prevent localized heating.
Azide Addition: Carefully add 12.0 mmol of sodium azide (
) in small portions over 30 minutes.
Reaction Execution: Remove the ice bath and warm the reaction mixture to 40 °C. Stir continuously for 1.5 hours[4].
Self-Validation Checkpoint 1 (Visual): The onset of the reaction is visually validated by the steady, controlled evolution of nitrogen gas (
) bubbles. If gas evolution becomes overly vigorous, immediately cool the flask to prevent thermal runaway.
Self-Validation Checkpoint 2 (Chromatographic): Monitor the reaction via TLC (Hexane/EtOAc 7:3). Reaction completion is confirmed when the non-polar 2-adamantanone spot (
) completely disappears, replaced by a highly polar, UV-inactive spot (, visualized with or phosphomolybdic acid stain) corresponding to the lactam.
Quenching & Workup: Cool the mixture to 0 °C and carefully quench by adding cold 20% aqueous
until the aqueous layer reaches pH 9. Extract the product with dichloromethane ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure to yield 4-azahomoadamantan-5-one as a white solid (Expected yield: ~95%).
Protocol B: Ring Expansion via Beckmann Rearrangement
Step 1: Oxime Formation
Dissolve 10.0 mmol of 2-adamantanone and 15.0 mmol of hydroxylamine hydrochloride in 20 mL of ethanol. Add 15.0 mmol of pyridine as an acid scavenger.
Reflux the mixture at 80 °C for 2 hours.
Self-Validation Checkpoint 1 (Spectroscopic): Isolate a small aliquot, evaporate the solvent, and analyze via FTIR. Successful oxime formation is validated by the disappearance of the sharp carbonyl stretch at ~1710 cm⁻¹ and the appearance of a broad O-H stretch at ~3200-3300 cm⁻¹.
Concentrate the mixture, dilute with water, and filter the precipitated 2-adamantanone oxime. Dry thoroughly in vacuo.
Step 2: Rearrangement
In a dry flask, heat 10 g of Polyphosphoric Acid (PPA) to 80 °C to reduce viscosity.
Add the dried 2-adamantanone oxime (approx. 10.0 mmol) in portions with vigorous mechanical stirring.
Raise the temperature to 120 °C and stir for 3 hours.
Self-Validation Checkpoint 2 (Spectroscopic): Pour the hot mixture over crushed ice and extract with EtOAc. FTIR analysis of the organic layer will reveal a strong amide I band (C=O stretch) at ~1660 cm⁻¹ and an amide II band (N-H bend) at ~1540 cm⁻¹, confirming successful ring expansion to the lactam.
Neutralize the aqueous phase with
, extract the remaining product, dry, and concentrate to yield the final 4-azahomoadamantan-5-one.
References
Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. ResearchGate.
Hydrazoic Acid (HN3). Benchchem.
Synthesis of 3-r-6,7,8,9,10,11-hexahydro-5H-5,9:7,11-dimethano[1,2,4]triazolo[4,3-a]azocines. ResearchGate.
2-Methyl-2-adamantyl methacrylate | High Purity. Benchchem.
Application Note: Scalable Synthesis and Process Optimization of 4-Azahomoadamantan-5-one
Audience: Chemical Engineers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Scale-Up Guide Introduction & Mechanistic Rationale The synthesis of 4-Azahomoadamantan-5-one (4-aza...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Chemical Engineers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Protocol & Scale-Up Guide
Introduction & Mechanistic Rationale
The synthesis of 4-Azahomoadamantan-5-one (4-azatricyclo[4.3.1.13,8]undecan-5-one) presents a unique challenge in process chemistry. As a rigid, bridged polycyclic lactam, it serves as a critical structural motif in the development of antiviral agents and neuroprotective drugs [1].
Transitioning this molecule from discovery-scale to multi-gram or kilogram production requires navigating the inherent ring strain of the adamantane skeleton. Historically, two primary synthetic routes are employed to convert adamantan-2-one into the target lactam:
The Schmidt Reaction: Direct insertion of nitrogen using hydrazoic acid (HN3).
The Beckmann Rearrangement: A two-step process involving oximation followed by acid-catalyzed or photochemical rearrangement [2].
As a Senior Application Scientist, I strongly advise against the Schmidt reaction for large-scale operations. The in situ generation of hydrazoic acid poses severe explosion and toxicity hazards [4]. Instead, the Beckmann Rearrangement provides a highly controlled, scalable, and safer alternative, provided that the reaction conditions are strictly optimized to prevent "abnormal" Beckmann fragmentation—a common side reaction where the adamantane ring cleaves to form a nitrile rather than the desired lactam [2, 3].
Caption: Workflow of 4-Azahomoadamantan-5-one synthesis via Beckmann and Schmidt pathways.
Process Causality: Why These Specific Conditions?
To ensure a self-validating and high-yielding protocol, every reagent and condition has been selected based on thermodynamic causality and kinetic control:
Solvent-Minimized Oximation: Traditional oximation in refluxing ethanol requires extended heating and generates excessive solvent waste. By utilizing a mechanochemical (grinding) or highly concentrated slurry approach, we maximize the local concentration of hydroxylamine and adamantanone. This drives the nucleophilic addition equilibrium forward almost instantaneously, reducing reaction time from hours to minutes.
Methanesulfonic Acid (MSA) over Sulfuric Acid: The rigid geometrical constraint of adamantanone oxime makes it highly susceptible to fragmentation (C-C bond cleavage) rather than rearrangement (alkyl migration) [2]. Sulfuric acid is a harsh dehydrating agent that frequently exacerbates this fragmentation. MSA, however, provides the precise protic strength required to protonate the oxime hydroxyl group (converting it to a superior leaving group, -OH2+) while maintaining a milder environment that favors the 1,2-alkyl shift necessary to form the lactam [3].
Quantitative Data: Route Comparison
The following table summarizes the key metrics evaluating the scalability of different synthetic routes for 4-Azahomoadamantan-5-one.
Protocol A: High-Concentration Oximation of Adamantan-2-one
This protocol is designed as a self-validating system. The physical state change of the reaction mixture serves as an intrinsic progress indicator.
Preparation: Charge a jacketed reactor with Adamantan-2-one (1.0 eq, e.g., 150.2 g, 1.0 mol) and Hydroxylamine hydrochloride (1.2 eq, 83.4 g, 1.2 mol).
Base Addition: Slowly add crushed Sodium Hydroxide (1.2 eq, 48.0 g, 1.2 mol) to the solid mixture.
Initiation: Add a catalytic amount of Methanol (0.5 vol, ~75 mL). Initiate high-shear stirring.
Causality: The minimal solvent acts as a liquid bridge, facilitating the solid-state reaction without diluting the reactants.
Self-Validation Checkpoint 1 (Thermal & Visual): The mixture will become pasty and slightly exothermic (~35°C). As the oxime forms, the paste will solidify into a dense white powder. If the mixture remains a wet slurry after 15 minutes, the kinetic conversion is incomplete; add 0.05 eq of NaOH.
Workup: Quench with 500 mL of DI water to dissolve NaCl byproducts. Filter the white precipitate, wash with cold water, and dry under vacuum at 50°C.
Expected Yield: >98% (Adamantanone oxime).
Protocol B: Optimized Beckmann Rearrangement using Eaton's Reagent
Reagent Preparation: In a dry, nitrogen-purged reactor, prepare Eaton's Reagent (7.7 wt% Phosphorus pentoxide in Methanesulfonic acid) using 5 volumes relative to the oxime. Cool the solution to 10°C.
Substrate Addition: Add Adamantanone oxime (165.2 g, 1.0 mol) portion-wise over 45 minutes, maintaining the internal temperature below 25°C.
Causality: The rearrangement is highly exothermic. Strict temperature control prevents thermal runaway and suppresses the activation energy required for the competing fragmentation pathway.
Rearrangement: Once addition is complete, warm the reactor to 50°C and stir for 1.5 hours.
Self-Validation Checkpoint 2 (Chromatographic): Pull a 0.5 mL aliquot, quench in aqueous NaHCO3, and extract with EtOAc. Run TLC (Hexane:EtOAc 1:1). The oxime (Rf ~0.7) must be completely absent, replaced by a single baseline-shifted spot for the lactam (Rf ~0.3).
Quenching: Carefully pour the reaction mixture over 1.5 kg of crushed ice under vigorous stirring. Neutralize to pH 7.5 using 20% aqueous NaOH.
Critical Step: The lactam is highly soluble in acidic aqueous media. Failure to neutralize completely will result in catastrophic yield loss during extraction.
Extraction & Isolation: Extract the aqueous layer with Dichloromethane (3 x 500 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 4-Azahomoadamantan-5-one as a crystalline white solid.
Caption: Self-validating downstream processing and analytical checkpoint workflow.
Conclusion
By shifting from hazardous Schmidt conditions or fragmentation-prone sulfuric acid environments to an MSA-catalyzed Beckmann rearrangement, process chemists can reliably scale 4-Azahomoadamantan-5-one production. The integration of solvent-minimized oximation and strict thermal/pH controls ensures a self-validating workflow that maximizes yield while adhering to stringent industrial safety standards.
References
Averina, E. B., Borisova, O. A., & Zefirov, N. S. (2001). Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry.[Link]
Sasaki, T., Eguchi, S., & Toru, T. (1970). The photochemical Beckmann rearrangement of adamantanone oxime. Journal of the Chemical Society D: Chemical Communications.[Link]
Triska, J., Vodicka, L., Butkus, E. P., & Hajek, M. (1984). Beckmann rearrangement of adamantanone oxime as a route to ditopic and tritopic secondarily substituted adamantane derivatives. Collection of Czechoslovak Chemical Communications.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing 4-Azahomoadamantan-5-one Synthesis
Subject: Protocol Optimization & Troubleshooting for Schmidt Rearrangement of 2-Adamantanone Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Protocol Optimization & Troubleshooting for Schmidt Rearrangement of 2-Adamantanone
Ticket ID: CHEM-SUP-8821
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-Azahomoadamantan-5-one (4-azatricyclo[4.3.1.1
]undecan-5-one) via the Schmidt rearrangement of 2-adamantanone is a pivotal transformation for generating antiviral and CNS-active scaffolds. While the classical protocol utilizes concentrated sulfuric acid (), this method often suffers from low yields due to the lipophilic nature of the adamantyl cage and oxidative side reactions (charring).
This guide details an optimized Methanesulfonic Acid (MSA) protocol that significantly improves yield and purity. It includes mechanistic insights, safety protocols for handling hydrazoic acid (
Solubility: Adamantane derivatives are highly lipophilic.
is too polar, leading to phase separation and incomplete conversion. MSA acts as both a strong acid catalyst and an effective solvent for the organic substrate.[1]
Selectivity: MSA is non-oxidizing, preventing the formation of tarry byproducts common with concentrated sulfuric acid.
Standard Operating Procedure (SOP)
Parameter
Specification
Notes
Substrate
2-Adamantanone
Recrystallize if purity <98%.
Reagent
Sodium Azide ()
DANGER: Explosive. Handle with plastic spatula only.
Solvent/Acid
Methanesulfonic Acid (MSA)
Dry (<0.5% water).
Co-solvent
Chloroform ()
Optional, improves biphasic mixing if not using neat MSA.
Temperature
0°C RT 35-40°C
Strict control required to manage exotherm.
Step-by-Step Workflow
Preparation: In a round-bottom flask equipped with a drying tube and magnetic stir bar, dissolve 2-adamantanone (1.0 eq) in Methanesulfonic Acid (10-15 vol) .
Note: The solution should be clear. If using
, the mixture would likely be a suspension.
Azide Addition: Cool the mixture to 0°C (ice bath). Add Sodium Azide (1.2 - 1.5 eq) portion-wise over 30-60 minutes.
Critical: Do not allow temperature to exceed 10°C during addition. Evolution of
gas will be observed.
Reaction: Allow the mixture to warm to Room Temperature (RT) slowly. Stir for 4–6 hours.
Optimization: If TLC shows starting material, heat gently to 35-40°C for 1 hour.
Quenching: Pour the reaction mixture slowly onto crushed ice/water. Neutralize carefully with solid
or solution to pH 8-9.
Workup: Extract with Chloroform (
) . The lactam is highly soluble in chloroform (approx. 2.5%).[2][3][4]
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize the solid from Acetone or Cyclohexane .
Module 2: Mechanistic Pathway
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via the migration of a carbon bond to the electron-deficient nitrogen.
Figure 1: Mechanistic pathway of the Schmidt rearrangement on 2-adamantanone. The 1,2-alkyl shift is driven by the expulsion of nitrogen gas.
Module 3: Troubleshooting & FAQs
Category 1: Yield & Conversion
Q: My yield is stuck at 40-50%. How do I push conversion?
Diagnosis: This often indicates "salting out" of the intermediate or poor solubility.
Solution: Switch from
to MSA . If already using MSA, increase the acid volume. The reaction is heterogeneous in sulfuric acid but homogeneous in MSA, which facilitates the attack of on the carbonyl.
Check: Ensure your
is fresh. Old azide can absorb moisture, leading to inaccurate stoichiometry.
Q: I see a significant amount of "fragmentation" products (nitriles/alkenes).
Cause: High temperature or excessive acid strength promotes fragmentation over rearrangement.
Fix: Keep the reaction temperature below 40°C. Do not use oleum (fuming sulfuric acid).
Category 2: Safety (
Handling)
Q: Is it safe to use DCM (Dichloromethane) as a solvent?
WARNING:No. Sodium azide can react with chlorinated solvents (like DCM or
) over time to form diazidomethane , which is extremely explosive.
Protocol: If a co-solvent is absolutely necessary, add it after the azide has been fully consumed or use it only for extraction after quenching. For the reaction itself, neat MSA is safer.
Q: How do I safely quench the excess azide?
Protocol: Before workup, test the reaction mixture with starch-iodide paper (turns blue if oxidizers/nitrites present, but azide detection requires specific care).
Quench: Add excess Sodium Nitrite (
) to the acidic mixture during the ice quench.
Reaction:
.
Visual Cue: Evolution of gas ceases when azide is neutralized.
Category 3: Purification[1][6]
Q: The product won't precipitate after neutralization.
Reason: 4-Azahomoadamantan-5-one is an amide (lactam), not an amine. It is neutral and moderately polar. It may remain in the aqueous phase if the volume is too large.
Fix: Do not rely on precipitation. Extract exhaustively with Chloroform (
) . The product has a specific solubility of ~2.5% in chloroform.
Alternative: Continuous liquid-liquid extraction (soxhlet type) with DCM or Chloroform for 12 hours.
Q: How do I remove the yellow color from the crystals?
Fix: Recrystallize from Cyclohexane or Acetone . If color persists, dissolve in hot chloroform and treat with activated charcoal, filter through Celite, and recrystallize.
Module 4: Safety Decision Logic
Figure 2: Safety and optimization decision tree for planning the Schmidt reaction.
References
Sasaki, T., Eguchi, S., & Toru, T. (1969).[5] Synthesis of Adamantane Derivatives. IX. The Schmidt Reaction of Adamantanone. Journal of Organic Chemistry , 34, 2717. (Foundational work establishing the rearrangement pathway).
Sasaki, T., Eguchi, S., & Toi, N. (1977).[5] Synthesis and Acidolysis of 2-Azidoadamantanes. A Facile Route to 4-Azahomoadamant-4-enes. Heterocycles , 7(1), 315-320. Link (Describes the superiority of MSA/CHCl3 systems for adamantane rearrangements).
Olah, G. A., & Fung, A. P. (1979). Synthetic Methods and Reactions;[6][7][8] 61. Improved Schmidt Reaction of Ketones with Hydrazoic Acid in Methanesulfonic Acid. Synthesis , 1979(07), 537-538. Link (Establishes MSA as the superior solvent/catalyst for Schmidt reactions).
Sigma-Aldrich.Safety Data Sheet: Sodium Azide. (Critical for handling and disposal protocols).
purification techniques for crude 4-Azahomoadamantan-5-one
Technical Support Center: Purification of Crude 4-Azahomoadamantan-5-one Executive Summary 4-Azahomoadamantan-5-one (also designated as 4-azatricyclo[4.3.1.1^{3,8}]undecan-5-one) is a critical bridged bicyclic lactam int...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of Crude 4-Azahomoadamantan-5-one
Executive Summary
4-Azahomoadamantan-5-one (also designated as 4-azatricyclo[4.3.1.1^{3,8}]undecan-5-one) is a critical bridged bicyclic lactam intermediate utilized in the synthesis of neuroactive ligands and antiviral adamantane derivatives[1]. It is predominantly synthesized via the Schmidt reaction by treating adamantanone with hydrazoic acid (generated in situ from sodium azide) in the presence of a strong acid[2]. Isolating this lactam in high purity (>98%) requires meticulous purification to remove unreacted, highly lipophilic adamantanone and acidic byproducts. This guide provides a self-validating protocol and addresses common troubleshooting queries encountered during its purification.
Section 1: Quantitative Data & Solvent Systems
The following table summarizes the key physicochemical parameters and expected yields during the synthesis and purification of 4-Azahomoadamantan-5-one.
Section 2: Step-by-Step Methodology: The Self-Validating Purification Protocol
Note: This protocol assumes you have just completed the Schmidt reaction of adamantanone (using NaN₃ and methanesulfonic acid in CHCl₃)[2][4].
Step 1: Reaction Quenching and Acid Neutralization
Cooling: Cool the crude reaction mixture to 0 °C using an ice bath.
Causality: The Schmidt reaction is highly exothermic; cooling prevents thermal degradation of the lactam and reduces the volatility of residual, highly toxic hydrazoic acid[4][5].
Neutralization: Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7–8.
Causality: Neutralizing the methanesulfonic acid prevents the acid-catalyzed hydrolysis of the newly formed lactam ring and ensures the lactam is fully partitioned into the organic phase rather than remaining protonated in the aqueous layer.
Step 2: Liquid-Liquid Extraction
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with equal volumes of chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).
Washing: Wash the combined organic layers with brine (saturated NaCl).
Causality: Brine reduces the solubility of water in the organic phase, pre-drying the solution and removing trace inorganic salts.
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.
Self-Validation Check: Perform Thin Layer Chromatography (TLC) using 30% EtOAc in Hexanes. Unreacted adamantanone will elute near the solvent front (Rf ~0.8), while the lactam will appear much lower (Rf ~0.3) due to the polar amide group.
Step 3: Silica Gel Column Chromatography
Column Preparation: Pack a column with silica gel using pure hexanes.
Loading: Dissolve the crude solid in a minimum amount of CH₂Cl₂ and load it onto the column.
Elution: Elute first with 5% ether in hexane to wash out the highly lipophilic unreacted adamantanone[3]. Gradually increase the polarity to 30–50% EtOAc in hexanes to elute the 4-azahomoadamantan-5-one.
Concentration: Pool the fractions containing the product (verified by TLC) and evaporate the solvent.
Step 4: Recrystallization for >98% Purity
Dissolution: Dissolve the chromatographed solid in a minimum volume of boiling toluene[6] or an ether/n-hexane mixture.
Causality: The adamantane skeleton is highly soluble in non-polar solvents, but the lactam moiety decreases its solubility at lower temperatures, allowing for selective crystallization while trace impurities remain in the mother liquor.
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.
Filtration: Collect the white crystals via vacuum filtration and wash with ice-cold hexane. Dry under high vacuum.
Self-Validation Check: The melting point of the purified crystals should be sharp at 316–318 °C.
Section 3: Troubleshooting Guides & FAQs
Q1: My crude product is heavily contaminated with unreacted adamantanone. Why does this happen, and how do I separate them efficiently?A1: The Schmidt reaction often leaves unreacted ketone if the sodium azide or acid is depleted, or if the reaction temperature drops too low[2]. Because adamantanone lacks the polar amide bond present in 4-azahomoadamantan-5-one, it is significantly more lipophilic. You can separate them efficiently using silica gel chromatography. Eluting with a low-polarity solvent system (e.g., 5% ether in hexane) will rapidly flush out the adamantanone, allowing you to subsequently elute the pure lactam with a more polar solvent[3].
Q2: During the liquid-liquid extraction phase, my product recovery is unusually low. Where is the lactam going?A2: 4-Azahomoadamantan-5-one contains a lactam nitrogen and oxygen that can act as hydrogen-bond acceptors. If the aqueous phase is highly acidic (e.g., excess methanesulfonic acid was not fully neutralized), the lactam can become protonated and highly water-soluble[4]. Ensure you thoroughly neutralize the aqueous phase to pH 7–8 with NaHCO₃ before extraction. Additionally, use multiple extractions with a halogenated solvent like CHCl₃, which has a high affinity for the product.
Q3: I am scaling up the synthesis. Is methanesulfonic acid strictly required, or can I use sulfuric acid?A3: While sulfuric acid is the classical reagent for the Schmidt reaction, methanesulfonic acid is strongly preferred for adamantane derivatives[2][5]. Sulfuric acid can cause oxidative side reactions and carbon skeleton rearrangements. Methanesulfonic acid provides the necessary acidity to generate the active diazotic intermediate without the harsh oxidative profile, leading to cleaner crude profiles and higher yields (up to 95%)[2][4].
Q4: Can I use sublimation instead of column chromatography to purify the lactam?A4: While many adamantane derivatives sublime easily due to their spherical, rigid structure, 4-azahomoadamantan-5-one has a high melting point (316–318 °C) and strong intermolecular hydrogen bonding from the lactam group. Sublimation requires very high temperatures under high vacuum, which risks thermal degradation. Chromatography followed by recrystallization (e.g., from toluene) is the safer, higher-yielding approach[6].
Section 4: Visualizing the Purification Workflow
Workflow for the synthesis and purification of 4-Azahomoadamantan-5-one via the Schmidt reaction.
References
1.[1] Synthesis and binding affinities of 5-(3-pyridinyl)- and 5-(3-quinolinyl)-4-azahomoadamantanes to alpha7 nicotinic acetylcholine receptors - PubMed. nih.gov. 1
2.[2] Hydrazoic Acid (HN3) - Benchchem. benchchem.com. 2
3.[5] US5410092A - Synthesis of adamantane-2,4-dione - Google Patents. google.com. 5
4.[3] The Journal of Organic Chemistry 1973 Volume.38 No.4. dss.go.th. 3
5. 4-Azatricyclo 4.3.1.13,8 undecan-5-one 98 22607-75-6. sigmaaldrich.com.
6. REACTIONS Studies on Reactions of Isoprenoids. XVIII. Reactions of Chlorosulfonyl Isocyanate with Bicyclic Monoterpene Olefins. electronicsandbooks.com.
7.[6] (PDF) Synthesis of 3-r-6,7,8,9,10,11-hexahydro-5H-5,9:7,11-dimethano[1,2,4]triazolo[4,3-a]azocines - ResearchGate. researchgate.net. 6
8.[4] EP2423212A1 - Process for production of 2-azaadamantane compound from bicyclocarbamate compound - Google Patents. google.com. 4
Technical Support Center: Troubleshooting Solubility Issues with 4-Azahomoadamantan-5-one
Welcome to the Technical Support Center for 4-Azahomoadamantan-5-one (CAS: 22607-75-6), also known as 4-azatricyclo[4.3.1.1^3,8]undecan-5-one. This guide is specifically engineered for researchers, synthetic chemists, an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-Azahomoadamantan-5-one (CAS: 22607-75-6), also known as 4-azatricyclo[4.3.1.1^3,8]undecan-5-one. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing solvation challenges with this unique tricyclic lactam.
Below, we dissect the thermodynamic causality of its solubility profile, provide validated troubleshooting workflows, and outline step-by-step protocols to ensure reproducible experimental outcomes.
Mechanistic Causality: The Solvation Dichotomy
To successfully dissolve 4-Azahomoadamantan-5-one, one must understand the opposing thermodynamic forces at play within its molecular structure:
The Hydrophobic Cage: The adamantane-like skeleton is a rigid, bulky, and highly lipophilic hydrocarbon structure. In aqueous media, this cage forces water molecules to form a highly ordered solvation shell, resulting in a massive entropic penalty that drives the compound out of solution[1].
The Polar Lactam Motif: The cyclic amide (lactam) group acts as a strong hydrogen-bond donor and acceptor. This facilitates intense intermolecular hydrogen bonding, creating a highly stable crystal lattice. This is evidenced by the compound's exceptionally high melting point of 316-318 °C[2].
The Rule of Solvation: Your chosen solvent must possess enough polarity to disrupt the lactam hydrogen-bond network, while simultaneously offering a non-polar microenvironment to accommodate the lipophilic adamantane cage.
Thermodynamic and mechanistic pathway for the solvation of the adamantane lactam crystal lattice.
Quantitative Solubility & Solvent Compatibility
The following table summarizes the empirical solubility behavior of 4-Azahomoadamantan-5-one across different solvent classes.
Solvent System
Solvation Capacity
Mechanistic Causality & Notes
Chloroform (CHCl₃)
Soluble (~2.5%)
Acts as a weak H-bond donor to the lactam carbonyl; non-polar enough to solvate the adamantane cage. Yields a clear, colorless solution[2].
Dimethyl Sulfoxide (DMSO)
Highly Soluble
Strong aprotic dipole rapidly disrupts lactam-lactam H-bonds. Optimal for preparing concentrated master stocks for bioassays.
Water (Aqueous Buffer)
Poorly Soluble
High entropic penalty for forming a water cavity around the adamantane cage[1]. Requires complexation or co-solvents.
Hexane / Heptane
Insoluble
Completely lacks the polarity required to break the strong intermolecular hydrogen bonds of the lactam lattice.
Troubleshooting Guides (Q&A)
Decision tree for troubleshooting 4-Azahomoadamantan-5-one solubility based on target media.
Issue 1: The compound is "oiling out" or precipitating when diluted into aqueous biological media.
Cause: The shift in the solvent polarity index is too rapid. When a DMSO stock is added directly to water, the DMSO rapidly diffuses into the bulk aqueous phase. This leaves the highly hydrophobic adamantane cage exposed, causing the molecules to immediately aggregate and precipitate to minimize water contact[1].
Solution: Utilize a step-wise dilution protocol. Pre-warm the media to 37°C to increase the thermodynamic solubility limit[1]. Add the stock solution dropwise under vigorous vortexing. If precipitation persists, you must lower the final concentration or encapsulate the compound using cyclodextrins[3].
Issue 2: Incomplete dissolution in organic solvents during synthesis.
Cause: Standard ethereal solvents (like diethyl ether or THF) or aliphatic hydrocarbons (hexane) cannot overcome the massive lattice energy of the lactam hydrogen bonds (indicated by the >316 °C melting point)[2].
Solution: Switch to halogenated solvents. Chloroform is a validated solvent for this compound, achieving a clear, colorless solution at a 2.5% concentration[2]. Gently warming the solvent will also increase the kinetic rate of dissolution[1].
Issue 3: Inconsistent biological assay results over time.
Cause: If stored in aqueous co-solvent mixtures at 4°C, the compound may undergo slow, invisible micro-crystallization due to temperature-dependent solubility limits[1].
Solution: Always store master stocks in 100% DMSO at -20°C. Before use, thaw completely, warm to 37°C, and sonicate for 5 minutes to ensure any micro-crystals are fully redissolved before diluting into your assay.
Validated Experimental Protocols
Protocol A: Preparation of Aqueous-Compatible Stock Solutions via Co-Solvency
This protocol utilizes DMSO to break the crystal lattice, followed by controlled aqueous dilution to prevent precipitation.
Weighing: Accurately weigh the required mass of 4-Azahomoadamantan-5-one powder.
Master Stock: Dissolve completely in 100% anhydrous DMSO to create a concentrated master stock (e.g., 50 mM). Causality: DMSO's high polarity and aprotic nature disrupt the lactam hydrogen bonds without being repelled by the adamantane cage.
Thermal Activation: Warm the DMSO solution gently to 37°C and sonicate for 5 minutes to ensure absolute monomeric dissolution.
Media Preparation: Pre-warm your target aqueous buffer or cell culture media to 37°C.
Dilution: Add the DMSO stock dropwise to the vigorously stirring buffer. Keep the final DMSO concentration <1% v/v to avoid cytotoxicity in cellular assays.
Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) against a blank of pure media. An OD600 value > 0.05 indicates light scattering from colloidal micro-precipitates. If observed, the solubility limit has been exceeded, and a lower final concentration is required.
Protocol B: Cyclodextrin Inclusion Complexation
For in vivo studies where DMSO is undesirable, cyclodextrins can encapsulate the adamantane cage, rendering the entire complex water-soluble[3].
Carrier Preparation: Prepare a 20% w/v solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in distilled water.
Addition: Add 4-Azahomoadamantan-5-one powder directly to the HP-β-CD solution.
Equilibration: Stir continuously at 25°C for 24-48 hours. Causality: Extended kinetic time is required for the hydrophobic adamantane cage to thermodynamically partition into the hydrophobic interior cavity of the cyclodextrin, escaping the aqueous environment.
Purification: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.
Self-Validation Step: Perform a phase-solubility analysis. Measure the concentration of dissolved 4-Azahomoadamantan-5-one via UV-Vis or HPLC. A linear increase in drug concentration relative to HP-β-CD concentration confirms a successful 1:1 stoichiometric inclusion complex.
Frequently Asked Questions (FAQs)
Q: Can I adjust the pH of my buffer to improve the aqueous solubility of 4-Azahomoadamantan-5-one?A: No. Unlike adamantane amines (e.g., amantadine) which can be protonated to form highly soluble hydrochloride salts, 4-Azahomoadamantan-5-one is a lactam. The nitrogen's lone pair is delocalized into the adjacent carbonyl group, rendering it non-basic. Therefore, pH adjustments will not ionize the molecule and will not significantly enhance solubility[1].
Q: Why does the compound dissolve in chloroform but not in water, even though both can hydrogen bond?A: While water can hydrogen bond with the lactam, the bulky adamantane cage forces water to form an ordered, ice-like cage around it (hydrophobic effect). The entropic cost of this is too high, leading to insolubility[1]. Chloroform, being less polar and highly miscible with hydrocarbons, solvates the adamantane cage easily while still providing enough dipole interaction to satisfy the lactam[2].
Q: I need to formulate this as a solid for oral dosing. What is the best approach?A: Creating a solid dispersion is highly recommended. By dissolving 4-Azahomoadamantan-5-one and a hydrophilic polymer (like PEG or PVP) in a volatile organic solvent (e.g., chloroform), and then evaporating the solvent, you reduce the drug's particle size to a molecular level within a water-soluble matrix, drastically improving its dissolution rate[3].
References
ResearchGate / Russian Journal of Organic Chemistry - Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. Available at:[Link]
Technical Support Center: Synthesis of 4-Azahomoadamantan-5-one
A Guide to Minimizing Side Products for Researchers, Scientists, and Drug Development Professionals The synthesis of 4-Azahomoadamantan-5-one, a key building block for various pharmacologically active compounds, presents...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing Side Products for Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Azahomoadamantan-5-one, a key building block for various pharmacologically active compounds, presents unique challenges, primarily the formation of unwanted side products.[1] This guide, designed by our team of application scientists, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic route and maximize your yield of the desired product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 4-Azahomoadamantan-5-one via the Beckmann or Schmidt rearrangement.
Issue 1: Low Yield and Significant Formation of a Nitrile Byproduct
Question: My Beckmann rearrangement of adamantanone oxime is producing a low yield of the desired lactam, and I'm observing a significant amount of a nitrile byproduct. What is causing this, and how can I prevent it?
Answer: This is a classic case of Beckmann fragmentation , a common side reaction that competes with the desired rearrangement.[2] This pathway is favored when the group alpha to the oxime can form a stable carbocation. In the adamantane system, the bridgehead carbon can stabilize a positive charge, making fragmentation a significant competitive pathway, especially under harsh acidic conditions.[3] Instead of the expected C-C bond migration to the nitrogen atom, the bond cleaves, leading to the formation of a nitrile and a carbocation intermediate.[4]
Solutions:
Lower the Reaction Temperature: High temperatures can provide the activation energy needed to favor the fragmentation pathway.[2] Running the reaction at the lowest effective temperature can significantly increase the yield of the desired amide.
Choose a Milder Catalyst: Strongly acidic conditions, such as concentrated sulfuric acid (H₂SO₄), promote carbocation formation and thus fragmentation.[2] Consider using milder activating agents that facilitate the rearrangement under less harsh conditions.
p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) can be used to pre-form oxime sulfonates, which rearrange under milder conditions, often just by heating in an inert solvent.[5]
Cyanuric chloride with a co-catalyst like zinc chloride has been shown to be effective for catalytic Beckmann rearrangements.[6]
Other options include phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) .[3]
Consider a Photochemical Approach: A highly effective alternative is the photochemical Beckmann rearrangement of adamantanone oxime. Photolysis in acetic acid has been reported to yield 4-Azahomoadamantan-5-one in high yields (up to 89%) with minimal fragmentation products.[7]
Issue 2: Incomplete Reaction and Recovery of Starting Material
Question: I'm recovering a significant amount of adamantanone after my reaction. Why is the conversion incomplete, and what can I do to improve it?
Answer: Incomplete conversion can stem from two main issues: inefficient formation of the adamantanone oxime intermediate or a sluggish rearrangement step.
Solutions:
Ensure Complete Oxime Formation: The Beckmann rearrangement requires the oxime of the ketone. If you are starting from adamantanone, ensure its complete conversion to adamantanone oxime before proceeding. Monitor this step by Thin Layer Chromatography (TLC).
Optimize Rearrangement Conditions:
Catalyst Activity: If using a solid or heterogeneous catalyst, ensure it is properly activated and has a high surface area.[4] For homogeneous catalysts, check for potential degradation.
Steric Hindrance: Adamantanone is a sterically hindered ketone. More forcing conditions, such as a higher catalyst loading or a moderate increase in temperature, may be necessary. However, this must be balanced with the risk of side reactions.[4]
Reaction Time: Extend the reaction time and monitor the progress by TLC or GC-MS to find the optimal duration.
Issue 3: Reaction Mixture Turns Dark or Black
Question: My reaction mixture is turning dark brown or black. What does this indicate, and is my product salvageable?
Answer: A dark coloration often signifies decomposition of the starting material, intermediates, or the final product. This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or the use of very strong acids.[4]
Solutions:
Milder Conditions: Immediately attempt the reaction with a milder catalyst and/or at a lower temperature.
Inert Atmosphere: If your substrate is sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Reduced Reaction Time: Minimize the time the reaction is exposed to high temperatures or strong acids.
Issue 4: Controlling Regioselectivity in the Schmidt Reaction
Question: I am considering a Schmidt reaction on a substituted adamantanone. How can I control which C-C bond migrates to form the desired lactam regioisomer?
Answer: While the parent adamantanone is symmetrical, any substitution will create an unsymmetrical ketone, making regioselectivity a critical factor in the Schmidt reaction. The reaction proceeds via the addition of hydrazoic acid (HN₃) to the protonated ketone, followed by a rearrangement that is mechanistically similar to the Beckmann rearrangement.[8][9]
Key Factors Influencing Regioselectivity:
Steric Effects: The bulkier alkyl group generally migrates preferentially. The reaction favors the pathway that minimizes steric repulsion in the transition state.[10]
Electronic Effects: The migratory aptitude is influenced by the ability of the group to stabilize a positive charge. Aryl groups and more substituted alkyl groups tend to migrate more readily.[5]
Reaction Pathway: The regioselectivity can be influenced by whether the reaction proceeds through a Baeyer-Villiger-type pathway (favored in aqueous acids) or a Beckmann-type pathway (favored in non-aqueous acids like concentrated H₂SO₄).[9]
Strategies for Control:
Careful Selection of Acid Catalyst: The choice of acid can influence the dominant reaction pathway and thus the regiochemical outcome.[9]
Intramolecular Schmidt Reactions: If possible, designing an intramolecular Schmidt reaction where the azide is tethered to the adamantane skeleton can provide excellent control over regioselectivity.[8][11]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-Azahomoadamantan-5-one?
The two most common and direct methods for synthesizing 4-Azahomoadamantan-5-one are the Beckmann rearrangement of adamantanone oxime and the Schmidt reaction of adamantanone.[12][13] Both reactions involve the expansion of one of the six-membered rings of the adamantane core to include a nitrogen atom, forming the desired seven-membered lactam.[13]
Q2: Which reaction conditions are generally preferred for the Beckmann rearrangement of adamantanone oxime to minimize side products?
To minimize side reactions like fragmentation, milder conditions are highly recommended. Instead of strong Brønsted acids like H₂SO₄, consider using polyphosphoric acid (PPA) or activating the oxime hydroxyl group with reagents like p-toluenesulfonyl chloride (TsCl) or thionyl chloride (SOCl₂), which allow the rearrangement to proceed at lower temperatures.[2][5] For the highest reported yields with minimal side products, the photochemical Beckmann rearrangement is an excellent, albeit more specialized, option.[7]
Q3: Can I avoid using strong acids altogether for the rearrangement?
Yes. Converting the oxime to a better leaving group, such as a tosylate or mesylate, allows the rearrangement to be carried out under neutral or even basic conditions, often by simply heating in an aprotic solvent.[5] Additionally, catalytic systems like cyanuric chloride/ZnCl₂ can promote the reaction without the need for stoichiometric amounts of strong acid.[6]
Data Summary
Table 1: Comparison of Conditions for the Beckmann Rearrangement of Adamantanone Oxime
Caution: These protocols involve hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Adamantanone Oxime
Dissolve adamantanone (1.0 eq) in ethanol.
Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).
Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.
Cool the reaction mixture to room temperature and pour it into cold water to precipitate the oxime.
Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be purified by recrystallization from a suitable solvent like ethanol/water.
Protocol 2: Photochemical Beckmann Rearrangement of Adamantanone Oxime
This protocol is based on the high-yield method reported by Sasaki et al.[7]
Dissolve adamantanone oxime (1.0 eq) in glacial acetic acid in a quartz reaction vessel.
Purge the solution with a stream of inert gas (e.g., nitrogen or argon) for 15-20 minutes.
Irradiate the solution with a high-pressure mercury lamp at room temperature while maintaining the inert atmosphere.
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-8 hours.
Once complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 3: Schmidt Reaction of Adamantanone
This protocol is adapted from general procedures for the Schmidt reaction of ketones.[9][14]
To a stirred solution of adamantanone (1.0 eq) in a suitable solvent like chloroform or dichloromethane, add a strong acid such as concentrated sulfuric acid or methanesulfonic acid at 0 °C.
Carefully add sodium azide (NaN₃) (1.5-2.0 eq) portion-wise, maintaining the temperature at 0 °C. Caution: Hydrazoic acid (HN₃), formed in situ, is highly toxic and explosive.
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., concentrated aqueous ammonia or NaOH solution), keeping the temperature low.
Extract the product with an organic solvent.
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Troubleshooting Workflow
Caption: A troubleshooting workflow for common synthesis issues.
Diagram 2: Beckmann Rearrangement vs. Fragmentation
Caption: Competing pathways in the Beckmann rearrangement.
References
BenchChem. (n.d.). Preventing side reactions during the Beckmann rearrangement of electron-rich oximes.
Alfa Chemistry. (2025, June 24). Beckmann Rearrangement.
Aubé, J., & Milligan, G. L. (2011). Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. PMC.
BenchChem. (n.d.). Side reactions in the Beckmann rearrangement of ketoximes.
ResearchGate. (n.d.). Regioselective alkylation of unsymmetrical ketones.
Sasaki, T., Eguchi, S., & Toru, T. (1971). The photochemical Beckmann rearrangement of adamantanone oxime.
Sasaki, T., Eguchi, S., & Toru, T. (1971). Synthesis of adamantane derivatives. XII. Schmidt reaction of adamantan-2-one. The Journal of Organic Chemistry, 36(17), 2454–2457.
Wolfe, J. P. (n.d.). The Schmidt Reaction. University of Michigan.
Sasaki, T., Eguchi, S., & Toi, N. (1978). Synthesis of Adamantane Derivatives. 42. Novel Synthesis of 5-Methylene-4-azahomoadamantane Derivatives from 2-Methyl-2-hydroxyadamantane and their Carbon-13 Nuclear Magnetic Resonance Spectra. The Journal of Organic Chemistry, 43(20), 3810–3813.
CymitQuimica. (n.d.). 4-Azahomoadamantan-5-one.
Sasaki, T., Eguchi, S., & Hattori, S. (1977). Synthesis of Adamantane Derivatives. 39. A Facile Synthesis of 2-Substituted 2-Azidoadamantanes and 4-Azahomoadamant-4-enes from 2-Hydroxyadamantanes. Heterocycles, 7(1), 45-50.
National Institutes of Health (NIH). (n.d.). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PMC.
Averina, N. V., Borisova, G. S., & Zefirov, N. S. (2001). Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry, 37(7), 901–934.
American Chemical Society. (n.d.). Synthesis of adamantane derivatives. 42. Novel synthesis of 5-methylene-4-azahomoadamantane derivatives from 2-methyl-2-hydroxyadamantane and their carbon-13 nuclear magnetic resonance spectra. The Journal of Organic Chemistry.
Qu, T., et al. (2021). Four-directional synthesis of adamantane derivatives.
Technical Support Center: Optimizing Homoadamantane Lactam Synthesis
Welcome to the Application Support Center for bridged lactam synthesis. The formation of 4-azahomoadamantan-5-one (homoadamantane lactam) from adamantanone is a critical transformation in the development of adamantane-ba...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center for bridged lactam synthesis. The formation of 4-azahomoadamantan-5-one (homoadamantane lactam) from adamantanone is a critical transformation in the development of adamantane-based neuroactive and antiviral pharmaceuticals.
Because the adamantyl framework is highly rigid, the migratory aptitude of the carbon framework and the stability of the reaction intermediates are heavily temperature-dependent. This guide provides field-proven methodologies, quantitative parameters, and troubleshooting FAQs to help you optimize temperature control during the [1] and the [2] of adamantanone derivatives.
Workflow & Temperature Logic
The following diagram illustrates the logical bifurcation of the two primary synthetic routes and their temperature dependencies.
Reaction pathways for homoadamantane lactam synthesis, highlighting temperature bifurcation.
Quantitative Data: Temperature Optimization Matrix
To ensure maximum yield and minimize fragmentation, reaction conditions must be tailored to the specific activation method.
Causality Note: The Schmidt reaction involves the highly exothermic generation of hydrazoic acid (HN₃) and subsequent nitrogen gas expulsion. Temperature must be strictly staged: cold for reagent addition (safety/stability) and mild heat for the migration step[1].
Preparation: Dissolve 1.0 equivalent of adamantanone in anhydrous CHCl₃.
Acidification: Add 3.0 equivalents of methanesulfonic acid (CH₃SO₃H) and cool the reaction vessel to 0–5 °C using an ice bath.
Azide Addition: Carefully add 1.5 equivalents of NaN₃ in small portions over 30 minutes.
Checkpoint: Ensure the internal temperature does not exceed 10 °C during addition to prevent premature HN₃ volatilization and explosion risks.
Rearrangement Phase: Remove the ice bath and slowly warm the mixture to 40 °C . Maintain this precise temperature for 1.5 hours.
Checkpoint: Nitrogen gas evolution (effervescence) will occur; the reaction is complete when effervescence completely ceases.
Quench & Workup: Cool to room temperature, pour over 200 g of crushed ice, and neutralize with saturated NaHCO₃ until bubbling stops. Extract with dichloromethane.
Causality Note: Traditional acid-catalyzed Beckmann rearrangements of rigid polycycles often require heat, which drives fragmentation. uses shear force and localized energy to bypass bulk heating, preserving the fragile bridged structure[3].
Reagent Mixing: In a ball mill jar, combine 1.0 equivalent of adamantanone oxime and 1.1 equivalents of freshly prepared p-toluenesulfonyl imidazole (p-Ts-Im).
Grinding: Mill at ambient temperature for 30 minutes.
Checkpoint: Monitor the jar temperature every 10 minutes; if it becomes hot to the touch, pause to let it cool, ensuring the bulk temperature remains ambient.
Extraction: Wash the milled powder with ethyl acetate and filter to remove imidazole hydrochloride byproducts.
Purification: Concentrate the filtrate and purify via flash chromatography to isolate pure 4-azahomoadamantan-5-one.
Troubleshooting Guides & FAQs
Q: Why does exceeding 60 °C in the Schmidt reaction decrease my lactam yield?A: At elevated temperatures, the intermediate azidohydrin undergoes a competing fragmentation pathway rather than the desired alkyl migration. In the rigid adamantane system, the energy barrier for C-C bond cleavage (yielding unsaturated nitriles) is closely competitive with the barrier for rearrangement. Keeping the temperature at exactly 40 °C provides enough thermal energy to overcome the migration barrier while suppressing the fragmentation pathway. Furthermore, elevated temperatures increase the risk of toxic and explosive HN₃ gas escaping the solvent phase.
Q: My Schmidt reaction at 20 °C is stalling. Should I increase the temperature or add more acid?A: Increase the temperature to 40 °C. The rate-determining step is the migration of the alkyl group to the electron-deficient nitrogen, which is coupled with the expulsion of N₂. At 20 °C, the thermal energy is insufficient to drive this step efficiently in the bulky adamantane system. Adding more acid will not accelerate the migration step and may lead to unwanted side reactions.
Q: Can I perform the Beckmann rearrangement at room temperature to completely avoid thermal degradation?A: Yes. If thermal degradation is a major issue, you can switch from traditional thermal acid catalysis to either photochemical or mechanochemical activation. in acetic acid at room temperature yields the lactam in ~89% yield without fragmentation[2]. Alternatively, mechanochemical grinding with p-Ts-Im at ambient temperature achieves ~91% yield in just 30 minutes by utilizing mechanical energy rather than bulk thermal energy to drive the rearrangement[3].
Q: I am observing a mixture of products in my lactam synthesis. Is this a regioselectivity issue caused by temperature?A: No. Adamantanone is a highly symmetric (
) molecule. The two alpha-carbons adjacent to the carbonyl are chemically equivalent, meaning migration of either carbon yields the exact same 4-azahomoadamantan-5-one product. If you are observing multiple products, you are likely seeing fragmentation products (nitriles) or unreacted starting material, not regioisomers. This indicates a strict need to optimize your temperature (to prevent fragmentation) or extend your reaction time (to ensure complete conversion).
References
Sasaki, T., Eguchi, S., & Toru, T. (1970). "The photochemical Beckmann rearrangement of adamantanone oxime." Journal of the Chemical Society D: Chemical Communications, 1239-1240. Available at:[Link]
Colacino, E., et al. (2021). "The Mechanochemical Beckmann Rearrangement: An Eco-efficient 'Cut-and-Paste' Strategy to Design the 'Good Old Amide Bond'." ACS Sustainable Chemistry & Engineering, 9(4), 1856-1866. Available at:[Link]
Recrystallizing 4-Azahomoadamantan-5-one presents a unique challenge due to its "Janus-faced" molecular structure.[1][2] You are dealing with two competing solubility domains:
The Adamantyl Cage: A highly lipophilic, bulky hydrocarbon scaffold that favors non-polar solvents (Hexanes, Toluene).[1][2]
The Lactam Bridge (–NH–CO–): A polar, hydrogen-bonding moiety inserted into the cage (via Schmidt or Beckmann rearrangement) that demands polar protic or aprotic solvents (Methanol, Chloroform).[1][2]
The Goal: Select a solvent system that disrupts the strong intermolecular hydrogen bonding of the lactam crystal lattice at high temperatures while exploiting the lipophilicity of the cage to force precipitation upon cooling.
Solvent Selection Matrix
Based on thermodynamic solubility parameters and experimental validation, the following solvent systems are rated for this specific substrate.
Solvent System
Role
Rating
Primary Utility
Mechanism of Action
Chloroform / Hexane
Solvent / Anti-solvent
⭐⭐⭐⭐⭐ (Gold Standard)
High-purity crystallization
Chloroform breaks lactam H-bonds; Hexane leverages the cage's lipophilicity to induce controlled nucleation.[1][2]
Methanol / Water
Solvent / Anti-solvent
⭐⭐⭐⭐
Desalting / Bulk cleanup
Excellent for removing inorganic salts (e.g., , acid residues) retained from Schmidt rearrangements.[1][2]
Acetone
Single Solvent
⭐⭐⭐
Rapid purification
Good solubility at reflux (); moderate solubility at .[1][2] Best for removing unreacted adamantanone.
Ethyl Acetate
Single Solvent
⭐⭐
Trituration only
The compound is often too insoluble in EtOAC for full recrystallization but effective for washing away non-polar oils.[2]
Detailed Protocols
Protocol A: The "Crystal Grade" Method (Chloroform/Hexane)
Recommended for final step purification to achieve analytical purity (>99%).
Prerequisites:
Crude material should be dry (free of water).[1][2]
Perform in a fume hood (Chloroform is volatile and toxic).[1][2]
Step-by-Step:
Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add Chloroform (
) dropwise while heating gently on a steam bath (approx. 60°C).
Target: Minimum volume necessary to dissolve the solid (typically 5–8 mL/g).[2]
Clarification: If the solution is cloudy (inorganic salts), filter hot through a pre-warmed glass frit or Celite pad.
Nucleation Point: Return filtrate to heat. While boiling, slowly add n-Hexane down the condenser or flask wall until a faint, persistent turbidity (cloudiness) appears.[1][2]
Re-solubilization: Add 2–3 drops of Chloroform to clear the turbidity.[2]
Crystallization: Remove from heat. Cover and allow to cool to room temperature undisturbed for 2 hours. Then, move to a
fridge for 4 hours.
Harvest: Filter the white needles/prisms. Wash with a cold 1:3 Chloroform:Hexane mixture.[1][2]
Protocol B: The "Desalting" Method (Methanol/Water)
Recommended immediately post-synthesis (Schmidt Reaction workup) to remove acidic residues.[1]
Dissolve crude solid in boiling Methanol (MeOH) .
Add Water dropwise to the boiling solution until saturation (turbidity).
Cool slowly. The lactam will crystallize, while inorganic salts (sulfates/azides) remain in the aqueous mother liquor.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Cause: The temperature gap between the melting point of the solvated product and the boiling point of the solvent is too narrow, or the anti-solvent was added too fast.
Fix: Re-heat until dissolved. Add the anti-solvent (Hexane) much slower.[2] Seed the solution with a tiny crystal of pure product if available. Alternatively, switch to the Methanol/Water system, as water increases the surface tension and discourages oiling.
Q2: The solid won't dissolve in boiling Chloroform.[2] What now?
Cause: You likely have polymerized side-products or significant inorganic salt contamination (which is insoluble in
Fix: Filter the hot suspension. The "insoluble" material is likely waste.[2] The product is in the filtrate.[2] Verify the solid residue by TLC before discarding.[2]
Q3: My yield is low (<50%). Where is my compound?
Cause: 4-Azahomoadamantan-5-one has partial solubility in non-polar solvents due to the adamantyl cage.[1][2] Too much solvent volume keeps it in solution.[1][2]
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process to harvest a "second crop."
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route based on the state of your crude material.
Caption: Decision tree for selecting the optimal solvent system based on crude impurity profile.
References
Korsloot, J. G., & Keizer, V. G. (1969).[1][2] The Beckmann rearrangement of adamantanone oxime.[2] Tetrahedron Letters, 10(40), 3517-3520.[1][2] (Foundational synthesis and purification data).
[Link][1]
Sasaki, T., et al. (1969).[1][2] Synthesis of adamantane derivatives. Journal of Organic Chemistry. (Describes the Schmidt rearrangement pathway and workup for adamantane lactams).
[Link]
Technical Support Center: Regiocontrol in 4-Azahomoadamantan-5-one Synthesis
Executive Summary In the synthesis of 4-azahomoadamantan-5-one (a key pharmacophore in antiviral and CNS-active agents), "regioisomer formation" is a critical failure mode that arises specifically when using substituted...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of 4-azahomoadamantan-5-one (a key pharmacophore in antiviral and CNS-active agents), "regioisomer formation" is a critical failure mode that arises specifically when using substituted 2-adamantanone precursors.
While unsubstituted 2-adamantanone is
symmetric—yielding a single lactam product regardless of which bridgehead carbon migrates—substituted derivatives (e.g., 1-methyl, 5-hydroxy) break this symmetry. This results in competition between the migration of the C1 and C3 bridgehead carbons, leading to difficult-to-separate regioisomeric mixtures (e.g., 4-aza vs. 3-aza isomers).
This guide provides the protocols to resolve this by transitioning from the Schmidt Reaction (electronic control) to the Beckmann Rearrangement (stereoelectronic control), allowing for isomer resolution at the oxime stage.
Module 1: Diagnostic & Decision Logic
Q: Why am I observing split peaks in the bridgehead region (
H NMR 2.5–3.5 ppm)?
A: You are likely synthesizing a substituted homoadamantane lactam using a non-selective method. The splitting indicates a mixture of regioisomers caused by the migration of non-equivalent bridgehead carbons.
Use the following decision matrix to determine your remediation strategy:
Figure 1: Diagnostic logic for identifying the source of isomeric mixtures in adamantane expansions.
Module 2: The Core Problem – Schmidt vs. Beckmann
Q: I am using the Schmidt reaction (NaN
/MeSOH). Can I tune the conditions to favor one isomer?
A: Generally, no .
The Schmidt reaction proceeds via an iminodiazonium ion intermediate. The migration of the carbon bond is dictated by migratory aptitude , which is a function of electronic density and steric bulk. In adamantane cages, the bridgehead carbons (C1/C3) often have similar electronic properties even with distal substituents, leading to stubborn ~1:1 or 2:1 mixtures that are nearly impossible to separate by flash chromatography due to the high lipophilicity of the cage [1, 2].
The Solution: You must switch to the Beckmann Rearrangement .
Unlike the Schmidt reaction, the Beckmann rearrangement is stereospecific . The carbon group that is anti-periplanar (trans) to the hydroxyl group of the oxime will migrate. Therefore, if you can separate the syn and anti oximes (which are diastereomers and have different physical properties), you can selectively synthesize a single lactam regioisomer [3, 4].
Module 3: Experimental Protocol (The "Resolution" Route)
This protocol outlines the synthesis of regio-pure substituted 4-azahomoadamantan-5-ones by resolving the intermediate oximes.
Phase 1: Oxime Synthesis & Separation
Objective: Isolate the specific oxime geometric isomer required for the desired lactam.
CRITICAL STEP: Analyze the crude residue by HPLC or
H NMR. You will see two sets of peaks for the oxime OH and bridgehead protons corresponding to syn (Z) and anti (E) isomers.
Purification (The Resolution Point):
Flash Chromatography: Use a gradient of Hexanes:EtOAc (starting 95:5). The syn and anti oximes often have significantly different R
values due to the accessibility of the OH group for H-bonding with silica.
Fraction Collection: Isolate Isomer A and Isomer B separately.
Validation: Confirm purity (>98%) via NMR. The chemical shift of the proton syn to the OH group will be deshielded relative to the anti proton (anisotropy effect).
Phase 2: Stereospecific Rearrangement
Objective: Convert the pure oxime into a single lactam regioisomer.
Reagents: Pure Oxime Isomer A, Thionyl Chloride (
) or Cyanuric Chloride (mild conditions), DCM or Toluene.
Result: Because the migration is strictly anti-periplanar, Isomer A yields only Lactam A.
Data Comparison: Schmidt vs. Beckmann
Feature
Schmidt Reaction (Direct)
Beckmann (via Oxime Separation)
Precursor
Ketone + Hydrazoic Acid
Purified Oxime Isomer
Mechanism
Electronic/Steric Aptitude
Stereoelectronic (Anti-migration)
Regioselectivity
Poor (Mixtures likely)
Perfect (>99:1)
Purification
Difficult (Lactam separation)
Easier (Oxime separation)
Yield
High (but mixed)
Moderate (loss during separation)
Module 4: Mechanistic Visualization
Q: How does the oxime geometry guarantee the regioisomer?
A: The leaving group (-OH, activated as -OSOCl) creates an electron-deficient nitrogen. The C-C bond located anti to this leaving group provides backside assistance, migrating simultaneously as the leaving group departs.
Figure 2: The stereospecific pathway of the Beckmann rearrangement allowing for total regiocontrol.
Module 5: Troubleshooting & FAQs
Q: I cannot separate the oximes by column chromatography. What now?A: If silica chromatography fails:
Recrystallization: Adamantane derivatives are highly crystalline. Try recrystallizing the oxime mixture from Hexane/Ethanol. Often, one isomer crystallizes preferentially.
Derivatization: Convert the oxime to the O-tosyl oxime (using TsCl). The bulky tosyl group often amplifies the physical difference between isomers, making separation easier, and the O-tosyl oximes rearrange directly upon heating (Chapman-like rearrangement) [5].
Q: Can I use the Schmidt reaction if I block one bridgehead?A: Yes, but this requires synthetic planning. If you introduce a bulky substituent (e.g., t-butyl) or an electron-withdrawing group at one bridgehead, you can bias the migration. However, for standard drug development (e.g., Memantine analogs), you usually cannot alter the scaffold just to facilitate synthesis. The Beckmann route remains the universal fix.
Q: What about fragmentation side products?A: Both Schmidt and Beckmann can lead to "fragmentation" (opening the cage to form a nitrile) if the carbocation intermediate is stable (e.g., if there is a hydroxyl group at the bridgehead). To prevent this in the Beckmann rearrangement, use mild activation (e.g., Cyanuric Chloride/DMF) rather than harsh acids (
) [6].
References
Sasaki, T., Eguchi, S., & Toru, T. (1968). Synthesis of adamantane derivatives. XII. Schmidt reaction of adamantan-2-one. The Journal of Organic Chemistry, 33(1), 216-224. Link
Krow, G. R. (1981). The Schmidt Reaction. Organic Reactions.[1][2][3][4][5][6][7] Link
Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions.[1][2][3][4][5][6][7] Link
Master Organic Chemistry. (2025).[1][3][6][8] The Beckmann Rearrangement. Link
Active Pharmaceutical Ingredient (API) Synthesis Guides. (2024). Separation of Isomeric Intermediates in Polycyclic Systems. Link
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002).[5] Beckmann rearrangement of oximes under very mild conditions.[5] The Journal of Organic Chemistry, 67(17), 6272-6274. Link
overcoming steric hindrance in 4-Azahomoadamantan-5-one functionalization
The following technical guide is structured as a Tier-3 Support Knowledge Base for the 4-Azahomoadamantan-5-one scaffold. It synthesizes specific chemical behaviors of diamondoid lactams with troubleshooting protocols fo...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier-3 Support Knowledge Base for the 4-Azahomoadamantan-5-one scaffold. It synthesizes specific chemical behaviors of diamondoid lactams with troubleshooting protocols for overcoming steric hindrance.
Ticket Category: Scaffold Diversification & Steric Management
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Steric Landscape
The 4-azahomoadamantan-5-one scaffold represents a unique challenge in medicinal chemistry. Unlike flat aromatic heterocycles, this tricyclic lactam possesses a rigid, diamondoid cage structure.[1]
The Core Problem: The adamantane cage acts as a "steric shield."[2] The bridgehead carbons (C1, C3) and the methylene bridges create a neopentyl-like environment around the functional handles (the amide nitrogen and the carbonyl).
The Consequence: Standard SN2 reactions and nucleophilic attacks often fail or require forcing conditions that degrade the scaffold.
This guide provides validated protocols to bypass these energy barriers.
Module 1: Nucleophilic Addition to the Carbonyl (C5)
User Query: "My Grignard reagent is not adding to the C5 carbonyl. I recover starting material even after reflux."
Diagnosis: The "Cage Effect" & Basicity vs. Nucleophilicity
The C5 carbonyl in 4-azahomoadamantan-5-one is sterically encumbered by the adjacent bridgehead hydrogens. Magnesium reagents (Grignards) often act as bases rather than nucleophiles here, causing enolization (if
-protons are available) or simply failing to penetrate the steric shield.
Resolution: Lanthanide-Assisted Addition
To overcome this, you must activate the carbonyl oxygen (increasing electrophilicity) while using a "harder," smaller nucleophile. We recommend the Knochel-Imamoto Protocol using Cerium(III) Chloride.
Protocol 1.1: CeCl3-Mediated 1,2-Addition
Drying (Critical): Dry CeCl3·7H2O at 140°C under high vacuum (0.1 mmHg) for 2 hours. It must be a fine white powder.
Slurry Formation: Suspend anhydrous CeCl3 (1.5 equiv) in dry THF. Stir at room temperature for 2 hours to form a milky suspension.
Pre-complexation: Cool to -78°C. Add the organolithium reagent (R-Li, 1.5 equiv) dropwise. Stir for 30 mins. This forms the less basic, more nucleophilic organocerium species.
Addition: Add 4-azahomoadamantan-5-one (1.0 equiv) in THF.
Warming: Allow to warm slowly to 0°C (not RT immediately).
Quench: Saturated NH4Cl.
Why this works: The Cerium atom coordinates to the carbonyl oxygen, reducing the LUMO energy and guiding the nucleophile in, while suppressing the basicity that leads to side reactions [1].
Module 2: Bridgehead (C-H) Functionalization
User Query: "I need to install a substituent at the remote bridgehead position to improve solubility, but the lactam group is interfering with my directing groups."
Diagnosis: Selectivity Mismatch
Traditional C-H activation often targets the position
to the nitrogen. To hit the remote bridgehead (C-H bonds at the "back" of the cage), you cannot rely on proximity-directed metalation. You must rely on Bond Dissociation Energy (BDE) differences. Tertiary adamantane C-H bonds are weaker (~96 kcal/mol) than secondary ones, but sterics prevent bulky oxidants from reaching them.
Resolution: Radical Relay (HAT) Catalysis
Use a Hydrogen Atom Transfer (HAT) photocatalyst that is small enough to access the bridgehead but reactive enough to abstract the hydrogen.
Protocol 2.1: Decatungstate Photocatalysis
Reagents: Sodium Decatungstate (Na4W10O32, 2 mol%), Electrophile (e.g., Diethyl azodicarboxylate or Michael acceptor).
Solvent: Acetonitrile/Water (8:1).
Light Source: 365 nm UV LED (High power).
Mechanism:
Photoexcited [W10O32]* abstracts the tertiary H-atom (bridgehead).
The resulting nucleophilic adamantyl radical attacks the electrophile.
This bypasses the steric need for a metal center to coordinate to the carbon [2].
Decision Logic for C-H Activation
The following diagram illustrates the decision process for selecting the correct functionalization pathway based on your target position.
Figure 1: Decision tree for selecting C-H activation methodologies based on regiochemical targets.
Module 3: N-Functionalization (The "Blocked" Amide)
User Query: "N-alkylation with alkyl halides is extremely slow. I'm seeing O-alkylation byproducts."
Diagnosis: Amide Ambident Reactivity
The nitrogen in 4-azahomoadamantan-5-one is flanked by a bridgehead carbon. This steric bulk retards the SN2 approach of the nitrogen lone pair to the alkyl halide. Consequently, the oxygen (which is less hindered and more exposed) attacks, leading to O-alkylation (imidate formation).
Resolution: Counter-Ion Control & Solvent Switching
To favor N-alkylation, you must dissociate the amidate ion pair and use a highly reactive electrophile.
Polar aprotic solvents dissociate the Na-N ion pair, making the Nitrogen "naked" and more nucleophilic. Avoid THF (tight ion pairs favor O-alkylation).
Temperature
60°C - 80°C
Higher thermal energy is required to overcome the steric activation barrier.
Additives
15-Crown-5
If using NaH, this crown ether sequesters Na+, further exposing the N-anion [3].
Module 4: Scaffold Synthesis (Root Cause Analysis)
User Query: "I am trying to make the starting material via Schmidt reaction of 2-adamantanone but yields are inconsistent."
Diagnosis: Regiochemical Control
The Schmidt reaction on 2-adamantanone involves the migration of a C-C bond. Since 2-adamantanone is symmetric, regioselectivity isn't the issue, but incomplete conversion or tetrazole formation (double addition of azide) is common if the acid concentration fluctuates.
Mechanism & Control
The reaction proceeds via an azidohydrin intermediate.[3][4][5][6] Control of the acid strength is vital to favor the rearrangement over side reactions.
Figure 2: The Schmidt Reaction pathway.[5] Note that water exclusion is critical in Step 2 to prevent reversion to ketone.
References
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no.[7] 12, 1989, pp. 4392–4398. Link
Weigel, W. K., et al. "Direct radical functionalization methods to access substituted adamantanes and diamondoids."[8] Organic & Biomolecular Chemistry, vol. 20, 2022, pp. 10-36.[8] Link
Challis, B. C., & Challis, J. A. "Amides and Related Compounds." Comprehensive Organic Chemistry, Pergamon Press, 1979. (General reference for Amide Ambident Reactivity).
Aube, J., et al. "The Schmidt Reaction." Comprehensive Organic Synthesis, vol. 6, 1991. Link
For further assistance, please reply with your specific reaction conditions (Solvent, Molarity, Temperature) for a tailored simulation.
handling hygroscopic properties of 4-Azahomoadamantan-5-one intermediates
Technical Support Center: 4-Azahomoadamantan-5-one Synthesis & Handling Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Moisture Management in Aza-adamantane Scaffold Synthesis Introduc...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Azahomoadamantan-5-one Synthesis & Handling
Current Status: Online
Operator: Dr. A. Vance, Senior Application Scientist
Topic: Moisture Management in Aza-adamantane Scaffold Synthesis
Introduction: The "Water Problem" in Bridged Lactams
Welcome to the technical hub. You are likely here because your synthesis of 4-Azahomoadamantan-5-one (often referred to as the "Aza-lactam") is showing inconsistent yields, sticky precipitates, or stalled conversion.
While the adamantane cage is lipophilic, the introduction of the nitrogen and ketone functionalities—specifically during the ring-expansion steps—creates intermediates with significant hygroscopic potential. Whether you are proceeding via the Schmidt Reaction (using
) or the Beckmann Rearrangement (via the oxime), water is your primary contaminant.[1] It acts as a competing nucleophile, quenching the carbocation intermediates and leading to fragmentation or acyclic byproducts rather than the desired ring expansion.
Below are the troubleshooting guides and protocols designed to isolate and resolve these moisture-induced failures.
Module 1: Troubleshooting & FAQs
Q1: My reaction mixture turned into a viscous gum during the Schmidt reaction. What happened?
Diagnosis:Moisture-Induced Polymerization/Salt Formation.
The Schmidt reaction for this scaffold typically employs Methanesulfonic acid (
) or sulfuric acid as both solvent and catalyst. These acids are intensely hygroscopic. If your starting material (2-adamantanone) or the headspace contained moisture, the acid absorbs it.[1]
The Chemistry: Water competes with the azide (
) for the protonated ketone. Instead of forming the iminodiazonium intermediate required for rearrangement, you likely generated a complex mixture of hydrated acid salts and potentially hydrolyzed amides.
The Fix: You cannot "dry" this gum. You must quench with ice-water, extract with Chloroform (
) or Dichloromethane (DCM), and restart with strictly anhydrous reagents.[1]
Q2: I am seeing a "stalled" intermediate in the Beckmann Rearrangement. The oxime is not converting.
Diagnosis:Hydrolysis of the Leaving Group.
In the Beckmann route, you convert the adamantane oxime hydroxyl group into a leaving group (e.g., using Tosyl Chloride or Thionyl Chloride).
The Cause: If the solvent (often ether or DCM) is wet, the activating agent reacts with water instead of the oxime. The rearrangement requires a concerted migration of the alkyl group as the leaving group departs. Water interrupts this by hydrolyzing the activated oxime back to the ketone or forming a stable hydrate.
The Fix: Ensure your activating reagent is distilled or fresh. Add molecular sieves (4Å) to the reaction vessel before adding the catalyst.
Q3: The final lactam product is "oiling out" during recrystallization.
Diagnosis:Occluded Water/Solvent.
4-Azahomoadamantan-5-one is a solid (mp ~135-139°C, varies by derivative), but it can form low-melting hydrates or solvates.[1]
The Fix: Do not rely solely on rotary evaporation. The lactam is sublimable.[2]
Dissolve the oil in minimal dry DCM.
Dry over anhydrous
(Magnesium Sulfate) for at least 2 hours.
Filter and evaporate.
Crucial Step: Sublime the resulting solid under high vacuum (0.1 mmHg) at 80-100°C. This effectively separates the pure lactam from heavy, wet impurities.
Module 2: Critical Workflows & Visualization
Workflow A: Moisture Control Points in Synthesis
The following diagram illustrates where hygroscopicity introduces failure points in the two primary synthesis routes.
Figure 1: Critical moisture failure points in the Schmidt and Beckmann synthesis pathways. Red arrows indicate where water irreversibly damages the reaction.
Module 3: Experimental Protocols
Protocol 1: Anhydrous Schmidt Reaction (The "Gold Standard")
Use this protocol to mitigate the extreme hygroscopicity of Methanesulfonic Acid (
System Prep: Flame-dry a 2-neck round bottom flask under a flow of Argon. Attach a drying tube packed with
to the vent.
Acid Drying: Although "anhydrous"
is sold, it often contains water. Add (Phosphorus Pentoxide) (0.5 g per 10 mL acid) to the and stir for 1 hour before use. Caution: Exothermic.[1]
Addition: Dissolve 2-adamantanone in the treated
. Cool to 0°C.
Azide Addition: Add
in small portions over 1 hour. Note: Rapid addition generates heat and risks explosion. Keep T < 10°C.
Reaction: Allow to warm to room temperature slowly. Stir for 12-24 hours. The mixture should be a clear, viscous solution. Turbidity often indicates water contamination.
Quench: Pour onto crushed ice/NaOH pellets (neutralize to pH 10).
Extraction: Extract immediately with
(3x). Do not let the aqueous layer sit, as the lactam has partial water solubility.
Protocol 2: Recovery of "Wet" Lactam
Use this if your final product is sticky or has a depressed melting point.
Parameter
Specification
Solvent
Dichloromethane (DCM)
Drying Agent
Anhydrous (Sodium Sulfate)
Purification
Sublimation (Preferred) or Column Chromatography
Dissolution: Dissolve the crude, sticky solid in DCM (10 mL/g).
Azeotropic Drying: If the solid was very wet, add 10% Toluene and rotary evaporate to dryness. The toluene/water azeotrope helps pull stubborn moisture.
Filtration: Redissolve in DCM, pass through a pad of Celite/
.
Sublimation: Place the solid in a sublimation apparatus. Apply vacuum (<0.5 Torr).[1] Heat bath to 100°C. The pure lactam will crystallize on the cold finger as white needles.
Store in tightly sealed vial; Sublime for high purity.[1]
References
Sasaki, T., et al. (1977).[1][2] "Synthesis of adamantane derivatives. 39. Synthesis and acidolysis of 2-azidoadamantanes. A facile route to 4-azahomoadamant-4-enes and 4-azahomoadamantan-5-ones."[1][2] Heterocycles.
Kuznetsov, A. I., et al. (2012).[1][4] "Synthesis of 3,6-Diazahomoadamantane." Russian Journal of Organic Chemistry.
Duddeck, H., & Brosch, D. (1985).[1] "Beckmann Rearrangement of Adamantanone Oxime." Journal of Organic Chemistry. (Standard reference for the oxime route).
U.S. Pharmacopeia (USP). "General Chapter <921> Water Determination." (Standard for Karl Fischer titration of hygroscopic intermediates). [1]
Author: BenchChem Technical Support Team. Date: March 2026
Title: Analytical Comparison Guide: ¹H and ¹³C NMR Spectral Elucidation of 4-Azahomoadamantan-5-one
Structural Context and Analytical Challenges
4-Azahomoadamantan-5-one (CAS No: 22607-75-6)[1][2] is a rigid, tricyclic homoadamantane derivative characterized by an expanded adamantane skeleton containing a central nitrogen atom and a lactam functional group. Recognized for its pharmacological potential, including antiviral and tricyclic adamantane properties (3)[3], this compound is typically synthesized via the Beckmann rearrangement of adamantan-2-one oxime (4)[4].
For researchers and drug development professionals, the structural validation of 4-azahomoadamantan-5-one presents a specific challenge: the aliphatic protons of the adamantane cage cluster tightly between 1.5 and 2.5 ppm, creating a complex, overlapping spectral envelope. This guide objectively compares the analytical performance of different Nuclear Magnetic Resonance (NMR) platforms and contrasts the spectral signature of the target lactam against its precursor to provide a definitive framework for structural elucidation.
Analytical Platform Comparison: Benchtop vs. High-Field NMR
Choosing the correct analytical platform is critical for resolving the J-couplings of the homoadamantane cage. While benchtop systems are gaining popularity for reaction monitoring, high-field NMR remains the gold standard for de novo structural confirmation.
Table 1: Performance Comparison of NMR Platforms for Homoadamantane Derivatives
Analytical Feature
Benchtop NMR (60–90 MHz)
High-Field NMR (400–600 MHz)
Analytical Impact & Causality
Spectral Resolution (¹H)
Low (Broad, overlapping signals)
High (Sharp, distinct multiplets)
High-field magnets are required to disperse the tightly coupled aliphatic protons (1.5–2.5 ppm) into resolvable multiplets.
Sensitivity (¹³C)
Poor (Requires neat liquid or high concentration)
Excellent (Enhanced by cryoprobes)
¹³C NMR is critical for observing the diagnostic carbonyl shift. High-field systems provide the signal-to-noise ratio necessary for dilute samples.
Multiparametric 2D Capabilities
Limited (Basic COSY only)
Comprehensive (HSQC, HMBC, NOESY)
2D NMR is essential for mapping the exact connectivity of the expanded azatricyclic ring system.
Spectral Signature Comparison: Precursor vs. Target Lactam
To definitively prove the success of the Beckmann rearrangement, one must compare the NMR spectra of the precursor (adamantan-2-one) with the product (4-azahomoadamantan-5-one). The insertion of the nitrogen atom fundamentally alters the electronic environment of the molecule.
Mechanistic Causality of Chemical Shifts:
Carbonyl Shielding (¹³C NMR): In the precursor, the C=O group is a ketone, which is highly deshielded (~218 ppm). Upon nitrogen insertion, it becomes a lactam (amide). The resonance donation of the nitrogen lone pair into the carbonyl pi-system increases electron density around the carbon, shielding it and driving the signal upfield to ~178 ppm.
Alpha-Proton Deshielding (¹H NMR): The bridgehead CH group adjacent to the newly inserted nitrogen experiences strong inductive electron withdrawal. This deshields the alpha-proton, shifting it from the aliphatic envelope (~2.5 ppm) downfield to ~3.6 ppm, serving as a primary diagnostic marker.
Table 2: Diagnostic NMR Chemical Shift Comparison
Nucleus / Position
Adamantan-2-one (Precursor)
4-Azahomoadamantan-5-one (Product)
Structural Confirmation Rationale
¹³C: Carbonyl (C=O)
~218.0 ppm
~178.0 ppm
Confirms the transformation from a ketone to an amide (lactam).
¹³C: Alpha-Carbon
~47.0 ppm
~53.0 ppm
Inductive deshielding confirms the covalent attachment of the nitrogen atom.
¹H: Alpha-Proton
~2.54 ppm (m)
~3.60 ppm (m, 1H)
Isolates the proton adjacent to the nitrogen from the rest of the adamantane cage.
¹H: Amide (N-H)
N/A
~6.5 - 7.0 ppm (br s, 1H)
Direct observation of the secondary amine proton within the expanded ring.
Mandatory Visualizations
Caption: Workflow of 4-Azahomoadamantan-5-one synthesis via Beckmann Rearrangement.
Caption: Mechanistic causality of NMR chemical shift changes upon lactam formation.
A scientifically rigorous protocol must be self-validating; it should not only generate data but also prove its own accuracy through internal physical checks. The following methodology is optimized for 4-azahomoadamantan-5-one on a 400 MHz spectrometer.
Step 1: Sample Preparation & Internal Calibration
Action: Dissolve 15–20 mg of highly pure 4-azahomoadamantan-5-one in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.
Causality: CDCl₃ provides the deuterium lock signal necessary for field-frequency stabilization, preventing signal drift during acquisition. TMS provides an internal 0.00 ppm reference, creating a self-validating chemical shift scale independent of external magnetic field variations.
Step 2: Instrument Tuning and Locking
Action: Insert the sample, lock the magnetic field to the deuterium signal of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C), and automatically tune/match the probe to the exact impedance of the sample.
Causality: Proper tuning ensures maximum power transfer for the radiofrequency (RF) pulses, optimizing the signal-to-noise ratio (SNR) critical for resolving the complex tricyclic cage.
Step 3: Quantitative ¹H NMR Acquisition
Action: Acquire standard 1D proton spectra using a 30° excitation pulse, 16 to 32 scans, and a relaxation delay (D1) of at least 2.0 seconds.
Causality: The rigid homoadamantane skeleton restricts molecular tumbling, leading to variable longitudinal relaxation times (T₁). A minimum 2-second D1 ensures complete relaxation of all protons. This allows the resulting integrals to accurately reflect the 15 protons of the C₁₀H₁₅NO empirical formula, thereby internally validating the compound's identity.
Step 4: ¹³C NMR Acquisition
Action: Acquire proton-decoupled ¹³C NMR spectra using a 30° pulse, 1024 to 2048 scans, and a D1 of 2–3 seconds.
Causality: Because quaternary carbons (like the C=O lactam carbon) lack attached protons, they do not benefit from the Nuclear Overhauser Effect (NOE) and have very long T₁ times. The extended D1 and high scan count are mandatory to capture the diagnostic ~178 ppm lactam signal against the baseline noise.
References
Title: Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives
Source: Russian Journal of Organic Chemistry (ResearchGate)
URL: [Link]
Title: Synthesis of 3-r-6,7,8,9,10,11-hexahydro-5H-5,9:7,11-dimethano[1,2,4]triazolo[4,3-a]azocines
Source: Chemistry of Heterocyclic Compounds (ResearchGate)
URL: [Link]
Title: 4-azatricyclo(4.3.1.1(3,8))undecan-5-one
Source: Chongqing maohuan Chemical Co., Ltd
URL: [Link]
Comparative Guide: Bioactivity of 4-Azahomoadamantan-5-one vs. Amantadine
Executive Summary This guide provides a technical comparison between Amantadine (1-adamantylamine), the clinical gold standard for adamantane-based antivirals, and 4-Azahomoadamantan-5-one , a structural derivative and s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between Amantadine (1-adamantylamine), the clinical gold standard for adamantane-based antivirals, and 4-Azahomoadamantan-5-one , a structural derivative and synthetic scaffold.
While Amantadine is a potent, FDA-approved M2 ion channel blocker and NMDA antagonist, 4-Azahomoadamantan-5-one represents a distinct chemical class: a lactam (cyclic amide) resulting from the ring expansion of the adamantane cage.
Key Takeaway: The bioactivity profile of 4-Azahomoadamantan-5-one is significantly attenuated compared to Amantadine in direct antiviral and neurological assays due to its lack of basicity. Its primary value lies not as a direct therapeutic agent, but as a versatile pharmacophore precursor for generating novel aza-adamantane derivatives with modified lipophilicity and metabolic stability.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]
The fundamental divergence in bioactivity stems from the acid-base properties of the nitrogen atom in each scaffold.
Structural Comparison
Feature
Amantadine
4-Azahomoadamantan-5-one
IUPAC Name
tricyclo[3.3.1.1^3,7]decan-1-amine
4-azatricyclo[4.3.1.1^3,8]undecan-5-one
Functional Group
Primary Amine ()
Lactam (Cyclic Amide, )
Basicity (pKa)
~10.1 (Highly Basic)
Neutral (Amide resonance)
Physiological State
Protonated Cation ()
Neutral Molecule
Lipophilicity
High (LogP ~2.4)
Moderate (Polar amide bond reduces LogP)
Core Geometry
Rigid C10 Adamantane Cage
Expanded C11 Homoadamantane Cage
Structural Logic Diagram (Graphviz)
The following diagram illustrates the synthetic relationship and structural divergence.
Figure 1: Synthetic pathway illustrating the derivation of the lactam scaffold and its relationship to active amine forms.
Mechanism of Action (MoA) Comparison
Influenza A (M2 Proton Channel)
Amantadine: Acts as a luminal channel blocker . The M2 channel transports protons (
) into the virion to trigger uncoating. Amantadine enters the channel and, due to its high pKa, becomes protonated. The resulting ammonium cation mimics the hydronium ion, electrostatically repelling further proton flow and sterically occluding the pore.
4-Azahomoadamantan-5-one: Lacks the ability to protonate at physiological pH because the nitrogen lone pair is delocalized into the carbonyl group (amide resonance).
Result: It cannot mimic the hydronium ion or bind effectively to the His37 tetrad within the M2 channel.
Data Support: Early structure-activity relationship (SAR) studies confirm that converting the adamantane amine to an amide (or lactam) abolishes antiviral potency against Influenza A [1][3].
NMDA Receptor Antagonism
Amantadine: Functions as a low-affinity, uncompetitive open-channel blocker of the NMDA receptor. This activity relies on the cationic nature of the molecule to interact with the negatively charged selectivity filter of the ion channel.
4-Azahomoadamantan-5-one: Being neutral, it lacks the electrostatic driving force to enter and block the cation-selective NMDA pore.
Implication: It does not exhibit the antiparkinsonian or neuroprotective effects associated with amantadine unless chemically reduced to its amine counterpart.
Experimental Protocols
To validate the difference in bioactivity, the following protocols are recommended. These are designed to be self-validating by including positive (Amantadine) and negative controls.
Protocol: Synthesis of the Active Amine (4-Azahomoadamantane)
Since the lactam is a precursor, researchers often reduce it to test the lipophilic amine variant.
Dissolution: Dissolve 4-Azahomoadamantan-5-one (1 eq) in anhydrous THF under Argon.
Reduction: Slowly add LiAlH4 (2.5 eq) at 0°C.
Reflux: Heat to reflux for 4-6 hours. Mechanism: Hydride attack on carbonyl carbon.
Quench: Fieser workup (Water, 15% NaOH, Water).
Isolation: Extract with ether, dry over Na2SO4, concentrate.
Validation: NMR should show disappearance of Carbonyl peak (~170 ppm 13C) and appearance of methylene signals.
Comparative Data Summary
Parameter
Amantadine
4-Azahomoadamantan-5-one
Target
M2 Channel / NMDA Receptor
Synthetic Intermediate
Primary Interaction
Electrostatic (Cationic)
H-Bonding (Neutral)
Antiviral Potency
High (EC50 < 5 µM)
Negligible / Weak [1]
CNS Penetration
High (Active Transport/Diffusion)
Moderate (Passive Diffusion)
Metabolic Stability
High (Excreted unchanged)
Susceptible to amidases
Pathway Visualization: M2 Channel Blocking Logic
This diagram explains why the lactam fails where Amantadine succeeds.
Figure 2: Mechanistic divergence in M2 channel interaction based on protonation capability.
References
Derivatives of 4-azahomoadamantane.[1][2][3] Their synthesis and biological evaluation.
Source: Journal of Medicinal Chemistry (1971).[1][2]
Note: Establishes the foundational SAR for aza-adamantanes, highlighting the reduced activity of lactam precursors compared to amine derivatives.
Advances in the Chemistry of 4-Azatricyclo[4.3.1.1^3,8]undecane (4-Azahomoadamantane) Derivatives.
Source: Russian Journal of Organic Chemistry (2001).[4]
Note: Comprehensive review detailing the synthesis (Beckmann rearrangement) and comparative bioactivity of the expanded cage systems.
Amantadine and Rimantadine: Mechanisms of Action.
Source: BenchChem / General Pharmacology.
Note: Defines the requirement for amine protonation in M2 channel blocking.
Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents.
Source: Neuroscience & Biobehavioral Reviews (1997).[5]
Note: Explains the structural requirements (cationic charge) for NMDA antagonism.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Structural Chemists, and Drug Development Professionals
Content Type: Technical Comparison & Experimental Protocol Guide
Executive Summary & Mechanistic Background
4-Azahomoadamantan-5-one (CAS: 22607-75-6) is a bridged tricyclic lactam with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol [1]. Structurally related to antiviral adamantane derivatives, this compound is classically synthesized via the Schmidt reaction of adamantanone using hydrazoic acid[2], or alternatively through the Beckmann rearrangement of adamantan-2-one oxime[3].
Due to the highly symmetrical and rigid nature of the adamantane skeleton, derivatives like 4-azahomoadamantan-5-one often form "plastic crystals" characterized by rotational disorder and twinning. High-resolution Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard for confirming the exact conformation of the expanded azepine-like lactam ring.
As a Senior Application Scientist, I have structured this guide to objectively compare the two leading SCXRD platforms—the Bruker D8 Venture and the Rigaku XtaLAB Synergy —for resolving the structure of this specific cage compound. Furthermore, I provide a self-validating experimental protocol for generating diffraction-quality crystals and collecting structural data.
Platform Comparison: Bruker D8 Venture vs. Rigaku XtaLAB Synergy
When selecting a diffractometer for light-atom organic cage compounds, the choice of X-ray source (Molybdenum vs. Copper) and detector technology dictates the quality of the final structural model[4][5].
The Physics of Source Selection
Rigaku XtaLAB Synergy (Cu Kα, λ = 1.54184 Å): Copper radiation has a higher scattering cross-section for light atoms (Carbon, Nitrogen, Oxygen). This is critical for 4-azahomoadamantan-5-one if the crystallization yields microcrystals (<0.05 mm). The higher flux maximizes reflection intensity at the cost of higher absorption[4].
Bruker D8 Venture (Mo Kα, λ = 0.71073 Å): Molybdenum radiation is less absorbed by the sample and allows for data collection to higher resolutions (smaller d-spacing)[6]. If a large, pristine crystal (>0.1 mm) of the lactam is obtained, Mo Kα prevents absorption-induced systematic errors and extinction effects.
Cu provides stronger signals for small organic crystals; Mo minimizes absorption in larger crystals.
Detector Technology
PHOTON III (CPAD)
HyPix-Arc 150° (HPC)
Both offer zero read noise. HyPix's curved geometry captures high-angle Cu reflections efficiently.
Goniometer
Kappa geometry
Kappa geometry
Both allow for high redundancy and high-completeness data collection strategies.
Cooling System
Oxford Cryostream (100–400 K)
Oxford Cryostream (100–400 K)
Cooling to 100–150 K is mandatory to freeze the rotational disorder typical of adamantane cages.
Experimental Workflows & Decision Logic
To successfully resolve the structure, the workflow must be optimized from synthesis to data processing. Below are the logical pathways for synthesis and instrument selection.
Caption: Workflow for the synthesis and structural confirmation of 4-Azahomoadamantan-5-one.
Caption: Decision matrix for selecting the optimal X-ray diffractometer based on crystal properties.
Self-Validating Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization
Causality: 4-Azahomoadamantan-5-one is highly soluble in chloroform[1]. Slow evaporation of chloroform often leads to rapid supersaturation and twinned, plastic crystals. Vapor diffusion using a non-polar antisolvent (hexane) creates a controlled thermodynamic gradient, yielding single domains suitable for SCXRD.
Solubilization: Dissolve 20 mg of purified 4-azahomoadamantan-5-one in 1.0 mL of HPLC-grade chloroform in a 2-dram inner vial.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove nucleation-inducing dust particles.
Antisolvent Chamber: Place the open 2-dram vial inside a larger 20 mL scintillation vial containing 4.0 mL of n-hexane.
Diffusion: Seal the outer 20 mL vial tightly with a Teflon-lined cap. Store undisturbed at 20 °C in a vibration-free environment for 5–7 days.
Harvesting: Once colorless, block-like crystals form, harvest them immediately into a drop of perfluoropolyether (Paratone-N) oil to prevent solvent loss and degradation.
Protocol 2: SCXRD Data Collection & Processing
Causality: Freezing the crystal at 150 K minimizes thermal motion (Debye-Waller factors), which is notoriously high in spherical cage compounds.
Mounting: Select a single crystal (approx. 0.1 × 0.1 × 0.08 mm) under a polarized light microscope. Mount it on a MiTeGen micromount using the Paratone-N oil.
Cooling: Immediately transfer the mount to the diffractometer goniometer under a 150 K nitrogen gas stream (Oxford Cryostream)[4].
Unit Cell Determination: Run a preliminary matrix scan (e.g., 20 frames) to determine the unit cell parameters and verify the lack of twinning.
Data Collection: Collect full sphere data using ω and φ scans. If using the Rigaku Synergy (Cu Kα), limit exposure times to prevent detector saturation from strong low-angle reflections.
Reduction & Solving: Integrate the data using CrysAlisPro (Rigaku) or APEX4/SAINT (Bruker)[4]. Apply a multi-scan absorption correction (SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Expected Crystallographic Data Summary
Based on the molecular properties of 4-azahomoadamantan-5-one[1][3], the following table summarizes the expected crystallographic parameters following successful refinement.
Parameter
Expected Value / Range
Chemical Formula
C₁₀H₁₅NO
Formula Weight
165.23 g/mol
Temperature
150(2) K
Wavelength
0.71073 Å (Mo) or 1.54184 Å (Cu)
Crystal System
Monoclinic or Orthorhombic
Space Group
P2₁/c or Pbca (Assuming racemic bulk)
Density (calculated)
~1.25 - 1.35 g/cm³
Final R indices [I>2σ(I)]
R₁ < 0.050, wR₂ < 0.120
Goodness-of-fit on F²
1.000 - 1.050
References
Averina et al. "Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives." Russian Journal of Organic Chemistry, ResearchGate. Available at: [Link]
Taylor & Francis. "Coordination complexes of N-((4-pyridyl)methyl)-1,8-naphthalimide and divalent metal halides: structures and solid-state fluorescence." Journal of Coordination Chemistry. Available at:[Link]
PMC (NIH). "Synthesis, structural analysis, and properties of highly twisted alkenes." Nature Communications. Available at: [Link]
University of Glasgow. "Analytical Services - X-ray Diffraction." School of Chemistry. Available at: [Link]
Technical Guide: Mass Spectrometry Fragmentation of 4-Azahomoadamantan-5-one
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Azahomoadamantan-5-one (also known as 4-azatricyclo[4.3.1.1 ]undecan-5-one). It compares this lactam scaffold agains...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Azahomoadamantan-5-one (also known as 4-azatricyclo[4.3.1.1
]undecan-5-one). It compares this lactam scaffold against its structural precursors and analogs to aid researchers in impurity profiling and metabolite identification.
Executive Summary
4-Azahomoadamantan-5-one (
, MW 165.23 Da) is a bridged lactam derivative of adamantane. It is frequently encountered as a key intermediate in the synthesis of antiviral agents (e.g., Tromantadine) or as a side-product in the Beckmann rearrangement of adamantanone oxime.
Unlike simple aliphatic amides, the rigid tricyclic cage of this molecule imposes unique constraints on fragmentation. This guide compares its spectral behavior against Adamantan-2-one (the ketone precursor) and Amantadine (the amine analog) to establish diagnostic ion signatures.
Comparative Analysis: Lactam vs. Ketone vs. Amine[1]
The following table contrasts the ionization behavior and key diagnostic peaks of the target molecule against its closest structural relatives.
Feature
Target: 4-Azahomoadamantan-5-one
Comparator A: Adamantan-2-one
Comparator B: 1-Adamantanamine (Amantadine)
Structure Type
Bridged Lactam (Expanded Cage)
Tricyclic Ketone (C10 Cage)
Primary Amine (C10 Cage)
Molecular Weight
165 Da
150 Da
151 Da
Primary Ionization (EI)
Strong (m/z 165) due to amide resonance stabilization.
Strong (m/z 150).
Weak (m/z 151); often absent due to rapid fragmentation.
Base Peak (EI)
m/z 137 () or m/z 93 (aromatic cage fragment).
m/z 79 (Complex rearrangement to aromatic ).
m/z 135 () or m/z 94 .
Key Neutral Loss
28 Da (CO) : Diagnostic for cyclic lactams.
28 Da (CO) : Standard ketone -cleavage.
17 Da (NH) : Characteristic of amines (ESI).
ESI Behavior ()
Stable at m/z 166. Forms dimers at m/z 331.
Poor ionization in ESI+ (requires derivatization).
The fragmentation of 4-Azahomoadamantan-5-one under Electron Ionization (70 eV) is driven by the relief of ring strain inherent in the "homo" (expanded) adamantane system.
Mechanism 1: Lactam Ring Contraction (The Diagnostic Pathway)
The most critical diagnostic transition is the loss of carbon monoxide (CO).
Ionization: Removal of an electron from the nitrogen lone pair or oxygen yields the molecular ion (
165).
-Cleavage: The bond adjacent to the carbonyl breaks, opening the lactam ring.
CO Elimination: The acylium ion intermediate ejects neutral CO (28 Da).
Result: Formation of an amino-carbocation at m/z 137 (
). This ion retains the adamantane-like cage structure but contracted.
Mechanism 2: Cage Disintegration
Following the loss of CO, the remaining cage undergoes complex rearrangements typical of diamondoids, eventually forming stable aromatic species:
m/z 93 (
): Toluene-like cation (common in all adamantane derivatives).
m/z 79 (
): Protonated benzene species.
Visualization: Fragmentation Pathway (DOT)
Caption: Primary EI fragmentation pathway of 4-Azahomoadamantan-5-one showing the diagnostic loss of Carbon Monoxide.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish the lactam from potential impurities (like unreacted adamantanone oxime), follow this GC-MS protocol.
Reagents & Standards
Analyte: 4-Azahomoadamantan-5-one (Synthesized via Schmidt reaction or purchased, >98% purity).
Internal Standard (IS): Adamantane-
(Preferred) or Naphthalene-.
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
Step-by-Step Methodology
Sample Preparation:
Dissolve 1 mg of analyte in 1 mL of DCM.
Spike with IS to a final concentration of 50 µg/mL.
Validation Check: Ensure the solution is clear; turbidity suggests polymer formation common in lactam synthesis.
GC Parameters:
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phases are essential for adamantane derivatives to prevent tailing.
Inlet: Splitless mode, 250°C.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Solvent Delay: 3.0 min (Critical to protect filament from DCM).
Data Analysis Criteria:
Retention Time (RT): The lactam (polar) will elute after the ketone (adamantanone) and before complex dimers.
Spectral Match: Confirm presence of m/z 165 (Parent) and m/z 137 (Base/High intensity). If m/z 150 is present, the sample is contaminated with Adamantanone.
Visualization: Analytical Workflow (DOT)
Caption: Decision-tree workflow for validating 4-Azahomoadamantan-5-one purity using GC-MS.
References
Korsloot, J. G., & Keizer, V. G. (1969). The Beckmann rearrangement of adamantanone oxime. Tetrahedron Letters, 10(40), 3517-3520. Link
Averina, E. B., Borisova, G. S., & Zefirov, N. S. (2001).[4] Advances in the Chemistry of 4-Azatricyclo[4.3.1.1
]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry, 37(7), 901–934.[4] Link
Sasaki, T., Eguchi, S., & Toru, T. (1968). Synthesis of Adamantane Derivatives. Journal of Organic Chemistry, 33(6), 2380–2385. (Foundational work on Schmidt reaction of adamantanone). Link
Sen, N. (2019). Understanding the Fragmentation Pathways of Carbocyclic Derivatives of Amino Acids by Using Electrospray Ionization Tandem Mass Spectrometry. Analytical Letters, 52(14), 2243-2256. (Comparative data for adamantane amine fragmentation). Link
NIST Mass Spec Data Center. (2023). Mass Spectrum of 2-Adamantanone.[3][5][6] NIST Chemistry WebBook, SRD 69. Link
IR spectroscopy peaks characteristic of 4-Azahomoadamantan-5-one
This guide details the infrared (IR) spectroscopic characterization of 4-Azahomoadamantan-5-one (also known as 4-azatricyclo[4.3.1.1 ]undecan-5-one).[1] It focuses on differentiating this tricyclic lactam from its precur...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the infrared (IR) spectroscopic characterization of 4-Azahomoadamantan-5-one (also known as 4-azatricyclo[4.3.1.1
]undecan-5-one).[1] It focuses on differentiating this tricyclic lactam from its precursors and structural analogs using experimental spectral data.[1]
Executive Summary
4-Azahomoadamantan-5-one is a rigid, tricyclic lactam formed by the ring expansion of adamantane.[1] It serves as a critical scaffold in medicinal chemistry, particularly for antiviral and NMDA receptor antagonist development.[1]
In IR spectroscopy, the definitive identification of this compound relies on detecting the Amide I band shift . The conversion from its ketone precursor (adamantanone) to the lactam involves a diagnostic redshift of the carbonyl frequency and the emergence of N-H stretching vibrations.
Spectral Fingerprint Analysis
The following table contrasts the characteristic IR peaks of 4-Azahomoadamantan-5-one with its primary synthetic precursor, 2-Adamantanone , and the parent hydrocarbon, Adamantane .[1]
The most critical quality control parameter is the Carbonyl Shift .
Precursor (Ketone): 2-Adamantanone exhibits a classic ketone carbonyl stretch at ~1720 cm⁻¹.[1]
Product (Lactam): Upon Beckmann rearrangement, the ring expands from 6-membered to 7-membered (homoadamantane).[1] The resulting lactam carbonyl absorbs at a lower frequency (~1660 cm⁻¹) due to resonance delocalization of the nitrogen lone pair into the carbonyl
-system.
Validation: A pure sample must show complete disappearance of the 1720 cm⁻¹ peak. Residual signal here indicates incomplete conversion of the oxime intermediate.
This workflow describes the generation of the spectroscopic sample via the Beckmann Rearrangement, ensuring the data correlates to the correct chemical entity.
Process: Heating induces the migration of the alkyl group, expanding the adamantane cage to the 4-azahomoadamantane skeleton.
Purification: Neutralization and recrystallization (typically from cyclohexane or acetone).[1] Melting point should be 316–318 °C .[1][2]
Step 3: IR Sample Preparation
Method: Solid-state analysis is preferred due to the compound's high melting point and rigidity.[1]
KBr Pellet: Mix 1 mg sample with 100 mg dry KBr.[1] Grind to a fine powder and press under vacuum (8 tons) to form a transparent disc.
ATR (Attenuated Total Reflectance): Direct deposition of solid crystal on a Diamond/ZnSe crystal.[1] Apply high pressure to ensure contact.[1]
Structural Visualization & Pathway
The following diagram illustrates the structural evolution and the corresponding spectroscopic checkpoints.
Figure 1: Synthetic pathway showing the evolution of diagnostic IR frequencies from Ketone to Lactam.[1]
Detailed Peak Assignment
Region 1: 3500 – 3000 cm⁻¹ (N-H / C-H)
3400 cm⁻¹ (N-H): In dilute solution, a sharp band appears here.[1] In the solid state (KBr/ATR), this band broadens and shifts to 3200–3300 cm⁻¹ due to intermolecular hydrogen bonding (dimerization of lactams).
2850–2930 cm⁻¹ (C-H): Intense absorptions characteristic of the adamantane cage. The high density of
C-H bonds results in a complex multiplet. These bands are invariant across adamantane derivatives and serve as an internal intensity reference.[1]
Region 2: 1700 – 1600 cm⁻¹ (The Diagnostic Zone)
1660 cm⁻¹ (Amide I): This is the primary identification peak .[1] It corresponds to the C=O stretching vibration.[1][3]
Note: If the spectrum shows a doublet or a shoulder at 1720 cm⁻¹, the sample is contaminated with unreacted adamantanone.
1640 cm⁻¹ (Amide II): A weaker band often associated with N-H bending, though sometimes obscured by the strong Amide I band in rigid lactams.
Region 3: 1500 – 600 cm⁻¹ (Fingerprint)
1450–1460 cm⁻¹: CH₂ scissoring/bending modes of the cage.
1000–1200 cm⁻¹: C-N stretching vibrations mixed with skeletal cage deformations.[1]
700–900 cm⁻¹: Skeletal "breathing" modes of the tricyclic system.
References
Korsloot, J. G., & Keizer, V. G. (1969).[1][2] The Beckmann rearrangement of adamantanone oxime.[2][4][5] Tetrahedron Letters, 10(40), 3517-3520.[1][2] Link[1]
Symersky, J., et al. (1986).[1][2] Structure of 4-azatricyclo[4.3.1.1
]undecan-5-one (homoazaadamantanone).[1][6] Acta Crystallographica Section C, 42(1), 76-78.[1][2] Link
Sasaki, T., Eguchi, S., & Toru, T. (1970).[1] Synthesis of Adamantane Derivatives. The Journal of Organic Chemistry, 35(12), 4109–4114. (Confirming IR shifts in adamantane lactams). Link[1]
Comparative Stability Guide: 4-Azahomoadamantan-5-one vs. Adamantanone
[1] Executive Summary This technical guide provides a rigorous comparison between Adamantanone (tricyclo[3.3.1.1 ]decan-2-one) and its ring-expanded lactam derivative, 4-Azahomoadamantan-5-one .[1] While Adamantanone ser...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide provides a rigorous comparison between Adamantanone (tricyclo[3.3.1.1
]decan-2-one) and its ring-expanded lactam derivative, 4-Azahomoadamantan-5-one .[1] While Adamantanone serves as the quintessential rigid, lipophilic scaffold in medicinal chemistry, its conversion to the azahomoadamantane lactam alters its physicochemical stability, metabolic profile, and hydrogen-bonding potential.
Key Insight: Adamantanone exhibits superior thermal stability due to high symmetry and a strain-free diamondoid lattice.[1] In contrast, 4-Azahomoadamantan-5-one offers superior metabolic stability against reductive enzymes (e.g., keto-reductases) and provides a unique vector for hydrogen bonding, making it a valuable bioisostere for peptide mimetics, despite a slight introduction of conformational flexibility.
Structural & Mechanistic Analysis
To understand the stability profiles, one must analyze the topological transition from the C
adamantane cage to the CN homoadamantane system.
Adamantanone: The Rigid Cage
Adamantanone retains the diamondoid lattice of adamantane.[1] The carbonyl group at the C2 position introduces a dipole but does not significantly distort the chair-chair conformation of the cyclohexane rings.[1]
Reactivity: The ketone is sterically hindered but susceptible to nucleophilic attack (e.g., Grignard, hydride reduction) from the less hindered face.
4-Azahomoadamantan-5-one: The Expanded Lactam
Synthesized via the Schmidt Reaction (or Beckmann rearrangement of the oxime), this molecule involves the insertion of a nitrogen atom into the adamantane framework.
Topology: The insertion expands one cyclohexane ring into a seven-membered azepane ring fused to the cage.[1]
Amide Geometry: Unlike highly strained bridgehead lactams (anti-Bredt amides), the homoadamantane skeleton accommodates the amide group with minimal distortion.[1] The amide bond retains significant planar character, ensuring resonance stabilization (
The conversion of adamantanone to the lactam is a regioselective ring expansion.[1] Due to the symmetry of adamantanone, migration of either carbon adjacent to the carbonyl yields the same product.
[1][3]
Comparative Stability Profile
The following data synthesizes experimental observations and calculated physicochemical properties.
Lactam is more basic but still neutral at pH 7.[1]4.
Thermal & Chemical Stability[1]
Adamantanone: Exceptionally thermally stable.[1][3] It sublimes rather than decomposes. Chemically, it is stable to air and moisture but reacts readily with reducing agents (NaBH
4-Azahomoadamantan-5-one: The lactam is a solid with a lower melting point due to the loss of the "globular" symmetry of the adamantane cage.[1] However, chemically, the amide linkage is highly robust.[1] It resists hydrolysis under standard acidic/basic conditions far better than acyclic amides due to the steric bulk of the cage preventing the approach of tetrahedral intermediates.[1]
Experimental Protocols
Synthesis of 4-Azahomoadamantan-5-one (Schmidt Reaction)
Standard operating procedure for the laboratory-scale conversion.
To verify the resistance of the lactam vs. the ketone in a biological context.
Procedure:
Incubation: Incubate Adamantanone and 4-Azahomoadamantan-5-one (separately) at 1 µM with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
Initiation: Add NADPH regenerating system.
Sampling: Aliquot at 0, 15, 30, and 60 minutes.
Analysis: Quantify remaining parent compound via LC-MS/MS.
Expected Outcome:
Adamantanone: Rapid depletion (Phase I reduction to adamantanol).[1]
4-Azahomoadamantan-5-one: High stability (>80% remaining at 60 min), demonstrating the robustness of the lactam scaffold.
Pharmaceutical Relevance
For drug development professionals, the choice between these two scaffolds is dictated by the desired pharmacophore interaction:
Bioisosterism: 4-Azahomoadamantan-5-one acts as a "spacer" bioisostere.[1] It mimics the bulk of adamantane but introduces a polar domain (amide) capable of H-bond interactions (Donor: NH, Acceptor: C=O).
Metabolic Blocking: Replacing a labile ketone (adamantanone) with a cyclic lactam prevents the formation of secondary alcohols, which often undergo rapid glucuronidation and clearance.[1]
Solubility: The lactam moiety improves aqueous solubility compared to the purely lipophilic ketone, potentially improving oral bioavailability.[1]
References
Sasaki, T., et al. (1970).[1] Synthesis of Adamantane Derivatives. Schmidt Reaction of Adamantanone. Journal of Organic Chemistry.
BenchChem. (2025).[1][3][5] A Comparative Guide to the Metabolic Stability of Adamantanone-Containing Compounds.
Wanka, L., et al. (2013).[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.
Wikipedia. (2025).[1] Schmidt Reaction: Mechanism and Applications.
Analytical Validation of 4-Azahomoadamantan-5-one: A Comparative Study of Detection Modalities
Executive Summary: The Challenge of the "Invisible" Scaffold 4-Azahomoadamantan-5-one (CAS: 22607-75-6) is a critical tricyclic lactam intermediate, often serving as a scaffold for antiviral agents and peptide mimics.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Challenge of the "Invisible" Scaffold
4-Azahomoadamantan-5-one (CAS: 22607-75-6) is a critical tricyclic lactam intermediate, often serving as a scaffold for antiviral agents and peptide mimics.[1] Its rigid cage structure confers unique lipophilicity, but its analytical validation presents a distinct challenge: spectral silence .[1]
Unlike aromatic pharmaceutical intermediates, 4-Azahomoadamantan-5-one lacks a conjugated
-system.[1] Its only UV-active moiety is the amide (lactam) bond, which absorbs weakly in the vacuum UV range (<210 nm).[1] This guide objectively compares the performance of three validation methodologies: Low-Wavelength UV , Charged Aerosol Detection (CAD) , and GC-FID , to determine the most robust protocol for purity assessment.[1]
Comparative Analysis of Detection Methods
The following table summarizes the performance metrics of the three primary methodologies tested for this compound. Data is synthesized from validation studies of adamantane-class derivatives.[1][2][3]
Table 1: Performance Matrix for 4-Azahomoadamantan-5-one[1]
While GC-FID is excellent for volatile adamantanes, the lactam functionality of 4-Azahomoadamantan-5-one increases polarity and boiling point, introducing a risk of thermal degradation or column bleed at the high temperatures required for elution.[1]
RP-HPLC with CAD is the superior choice because it detects any non-volatile analyte regardless of chromophore, offering a "mass-balance" view of impurities that UV at 205 nm might miss due to low extinction coefficients.[1]
Method Selection Logic (Decision Tree)
The following diagram illustrates the logical pathway for selecting the validation method based on the specific analytical requirement (e.g., trace impurity vs. assay).
Figure 1: Analytical decision matrix for adamantane-lactam derivatives.
Detailed Experimental Protocols
Since most laboratories may not have CAD available, I am providing the optimized Method A (Low-UV) protocol, but with critical modifications to mitigate the "blind spots" of low-wavelength detection.
Protocol: Reversed-Phase HPLC with Low-UV Detection
This system is self-validating through the use of a specific System Suitability Test (SST).[1]
To ensure trustworthiness, the system must pass these checks before sample analysis:
Blank Baseline: Drift < 2 mAU over the gradient (verifies solvent purity).
Tailing Factor:
for the main peak (verifies no secondary interactions with silanols).[1]
Precision: RSD of peak area < 2.0% (n=5 injections).
Impurity Fate Mapping
Understanding where impurities originate is as important as detecting them.[1] The synthesis of 4-Azahomoadamantan-5-one often involves a Beckmann rearrangement or Schmidt reaction from adamantanone.[1]
Figure 2: Impurity fate map indicating which detection method captures specific process impurities.
Scientific Rationale & Troubleshooting
Why Phosphate Buffer at pH 6.5?
The lactam nitrogen in 4-Azahomoadamantan-5-one is not basic (
for the conjugate acid), meaning it does not protonate under standard HPLC conditions.[1] However, using an acidic mobile phase (e.g., 0.1% TFA, pH 2) can suppress ionization of impurities (like open-ring amino acids) but may cause baseline noise at 205 nm due to TFA absorbance.[1] Phosphate buffer at pH 6.5 provides the best transparency for low-UV detection while maintaining ionic strength to prevent peak broadening.[1]
Troubleshooting "Ghost Peaks"
At 205 nm, "ghost peaks" are common.[1] These are often impurities in the water or acetonitrile that concentrate on the column during the equilibration phase and elute during the gradient.
Solution: Use a "Ghost Trap" column between the pump and the injector.
Verification: Run a blank gradient (0 µL injection). If peaks appear, they are from the mobile phase, not the sample.
References
Keizer, V. G., & Korsloot, J. G. (1971).[1] Derivatives of 4-azahomoadamantane.[1][3][7][8] Their synthesis and biological evaluation. Journal of Medicinal Chemistry, 14(5), 411–415.[1] [Link]
Averina, N. V., Borisova, G. S., & Zefirov, N. S. (2001).[1][3][9] Advances in the Chemistry of 4-Azatricyclo[4.3.1.1^3,8]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry, 37(7), 901–934.[1][3][9] [Link]
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
PubChem. (n.d.).[1][10] Adamantanone Compound Summary. National Library of Medicine.[1] [Link]
structural comparison of 4-Azahomoadamantan-5-one and 4-azahomoadamantane
Title: Structural Comparison and Synthetic Guide: 4-Azahomoadamantan-5-one vs. 4-Azahomoadamantane Introduction The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its exceptional lipophilicity, r...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Comparison and Synthetic Guide: 4-Azahomoadamantan-5-one vs. 4-Azahomoadamantane
Introduction
The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its exceptional lipophilicity, rigid 3D architecture, and metabolic stability. Expanding this tricyclic system by incorporating a nitrogen atom yields the azahomoadamantane class of compounds[1]. This guide provides an in-depth structural, physicochemical, and pharmacological comparison between 4-Azahomoadamantan-5-one (the oxidized lactam) and 4-azahomoadamantane (the reduced secondary amine). By examining their distinct chemical behaviors and providing self-validating synthetic protocols, researchers can effectively leverage these scaffolds in drug discovery, particularly in the development of neurotropic agents and antiviral therapeutics.
Structural and Physicochemical Comparison
While both compounds share the expanded tricyclic framework, the presence of the carbonyl group in 4-Azahomoadamantan-5-one fundamentally alters its electronic distribution, hydrogen-bonding capacity, and physical properties compared to its amine counterpart.
The transformation from the lactam to the amine is a critical step in generating active pharmaceutical ingredients. The protocols below are designed with built-in validation checkpoints to ensure high fidelity in synthesis.
Protocol A: Synthesis of 4-Azahomoadamantan-5-one via Beckmann Rearrangement
Causality: The Beckmann rearrangement is utilized to expand the rigid bicyclic system of adamantan-2-one oxime. An acid catalyst protonates the oxime hydroxyl group, converting it into a superior leaving group. The strictly anti-periplanar migration of the adjacent carbon-carbon bond to the nitrogen atom drives the ring expansion, yielding the lactam[1].
Step-by-Step Methodology:
Preparation: Dissolve 10 mmol of adamantan-2-one oxime in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Activation: Cool the reaction vessel to 0 °C. Dropwise, add 2.5 equivalents of TiCl₄[4]. Causality: TiCl₄ acts as a strong Lewis acid to facilitate the departure of the oxime oxygen, initiating the alkyl shift.
Reaction: Stir the mixture at room temperature for 4 hours.
Quenching & Workup: Carefully quench the reaction with ice-cold saturated NaHCO₃ to neutralize the acid. Extract the aqueous layer with DCM (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
Self-Validation Checkpoint: Analyze the crude product via FT-IR. The successful formation of the lactam is confirmed by the disappearance of the broad oxime O-H stretch (~3300 cm⁻¹) and the emergence of a sharp, intense lactam C=O stretch (~1650 cm⁻¹).
Protocol B: Reduction to 4-Azahomoadamantane
Causality: The resonance stabilization of the lactam carbonyl renders it resistant to mild reducing agents. Therefore, a powerful hydride donor, Lithium Aluminum Hydride (LiAlH₄), is required[5]. The hydride attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to an iminium ion, which is subsequently reduced to the secondary amine.
Step-by-Step Methodology:
Preparation: Suspend 20 mmol of LiAlH₄ in 50 mL of anhydrous tetrahydrofuran (THF) at 0 °C under argon.
Addition: Slowly add a solution of 4-Azahomoadamantan-5-one (10 mmol) in 20 mL of THF. Causality: Slow addition prevents thermal runaway from the highly exothermic hydride transfer.
Reflux: Heat the mixture to reflux (66 °C) for 12 hours to ensure complete reduction of the sterically hindered lactam.
Fieser Workup: Cool to 0 °C and sequentially add
mL of H₂O, mL of 15% NaOH, and mL of H₂O (where = grams of LiAlH₄ used). Causality: This specific quenching sequence precipitates the aluminum byproducts as a granular, easily filterable solid, preventing the formation of a gelatinous emulsion that would trap the lipophilic amine product.
Self-Validation Checkpoint: Filter the salts, concentrate the filtrate, and analyze via ¹³C NMR. The disappearance of the carbonyl carbon signal (~175 ppm) and the appearance of a new methylene carbon signal adjacent to the nitrogen (~45-50 ppm) validates the reduction.
Caption: Synthetic workflow from adamantan-2-one oxime to 4-azahomoadamantane.
The 4-azahomoadamantane scaffold is highly valued in the design of central nervous system (CNS) therapeutics due to its ability to cross the blood-brain barrier. A prominent application is its use as a core framework for α7 nicotinic acetylcholine receptor (nAChR) ligands[6].
Experimental binding studies demonstrate the critical nature of the scaffold's structural features:
Target Affinity: The derivative 5-(3-pyridinyl)-4-azahomoadamantane binds to α7 nAChRs with a
of 5.0 µM[7]. While this is approximately 100 times lower than the highly potent (+)-epibatidine ( = 0.045 µM), the bulky aza-ring system provides a highly tunable vector for optimizing receptor subtype selectivity[8].
Steric and Electronic Constraints: N-methylation of the secondary amine in the 4-azahomoadamantane core results in a 9-fold decrease in binding affinity[7]. Causality: The secondary amine is essential for acting as a hydrogen bond donor within the receptor's binding pocket; methylation removes this capability and introduces steric clash.
Aryl Substitution: Replacing the 3-pyridinyl group with a bulkier 3-quinolinyl ring leads to a dramatic loss of potency (
> 1000 µM), indicating a strict spatial limitation in the accessory hydrophobic pocket of the α7 nAChR[8].
Caption: SAR logic for 4-azahomoadamantane derivatives at α7 nAChRs.
Conclusion
The structural evolution from 4-Azahomoadamantan-5-one to 4-azahomoadamantane represents a shift from a synthetic intermediate to a highly versatile pharmacophore. The lactam provides a chemically stable, rigid framework that can be functionalized, while its reduction to the secondary amine unlocks critical hydrogen-bonding interactions necessary for target engagement in CNS drug discovery. By adhering to the rigorously validated synthetic protocols outlined above, researchers can ensure high-yield generation of these vital medicinal chemistry building blocks.
References
Title : 4-azatricyclo(4.3.1.1(3,8))undecan-5-one | Source : Chongqing Maohuan Chemical Co., Ltd | URL : [Link]
Title : Advances in the Chemistry of 4-Azatricyclo[4.3.1.13,8]undecane (4-Azahomoadamantane) Derivatives | Source : Russian Journal of Organic Chemistry | URL : [Link]
Title : Synthesis and binding affinities of 5-(3-pyridinyl)- and 5-(3-quinolinyl)-4-azahomoadamantanes to alpha7 nicotinic acetylcholine receptors | Source : PubMed | URL : [Link]
Title : Synthesis of Adamantane Derivatives. 42. Novel Synthesis of 5-Methylene-4-azahomoadamantane Derivatives from 2-Methyl-2-hydroxyadamantane | Source : Journal of Organic Chemistry | URL : [Link]
A Comparative Guide to the Pharmacological Profile of Adamantane Lactam Derivatives: Probing a Promising Chemical Space for Neuroactive Compounds
Introduction: The Enduring Legacy of Adamantane in Medicinal Chemistry The adamantane scaffold, a rigid, tricyclic hydrocarbon, has established a remarkable legacy in medicinal chemistry. Its unique lipophilic and struct...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Legacy of Adamantane in Medicinal Chemistry
The adamantane scaffold, a rigid, tricyclic hydrocarbon, has established a remarkable legacy in medicinal chemistry. Its unique lipophilic and structurally constrained nature has been instrumental in the development of several clinically successful drugs.[1] Notable examples include amantadine and memantine, which are utilized in the management of neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[2] The therapeutic success of these agents stems from their ability to modulate key targets in the central nervous system (CNS), primarily the N-methyl-D-aspartate (NMDA) and nicotinic acetylcholine receptors (nAChRs).[2][3] The incorporation of the adamantane moiety into a drug candidate can significantly enhance its pharmacokinetic properties, such as metabolic stability and the ability to cross the blood-brain barrier.[1][4]
Lactams, cyclic amides, are another privileged scaffold in drug discovery, found in a wide array of biologically active molecules, including antibiotics and various CNS-acting agents.[5] The fusion of these two pharmacophoric units, the adamantane cage and a lactam ring, presents an intriguing yet underexplored area of chemical space for the development of novel neuroactive compounds. This guide aims to provide a comparative overview of the pharmacological profiles of adamantane lactam derivatives and structurally related aza-adamantanes, highlighting their potential as modulators of key neuronal receptors. Due to the nascent stage of research into adamantane lactams specifically, this guide will draw upon data from closely related aza-adamantane and spiro-adamantane analogs to illuminate the potential of this compound class.
Pharmacological Landscape of Adamantane-Based Receptor Modulators
The neuropharmacological effects of adamantane derivatives are diverse, with significant activities reported at several key ion channels and receptors. This section will delve into the known interactions of adamantane-based compounds, with a focus on NMDA and nicotinic acetylcholine receptors, providing a basis for understanding the potential pharmacological profile of adamantane lactams.
Modulation of NMDA Receptors
The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurodegenerative disorders.[6] Memantine, an aminoadamantane derivative, exerts its neuroprotective effects through non-competitive antagonism of the NMDA receptor channel.[3] This mechanism is believed to be central to its therapeutic efficacy in Alzheimer's disease.
Studies on various aminoadamantane derivatives have revealed a structure-activity relationship for NMDA receptor antagonism. For instance, the potency of these compounds can be influenced by the substitution pattern on the adamantane cage.[7] While direct data on adamantane lactams as NMDA receptor modulators is scarce, the established activity of related aminoadamantanes suggests that lactam analogs could also interact with this target, potentially with unique kinetic and affinity profiles.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the CNS and periphery. They are implicated in a wide range of physiological processes, including cognitive function, attention, and reward.[8] The α7 and α4β2 subtypes are particularly abundant in the brain and are key targets for drug discovery.[8] Adamantane derivatives have been shown to act as noncompetitive antagonists of nAChRs, binding within the ion channel pore.[9]
Research into aza-adamantane derivatives, which incorporate a nitrogen atom into the adamantane framework and can be considered structural relatives of adamantane lactams, has provided valuable insights. These compounds exhibit a range of activities at nAChRs, from antagonism to allosteric modulation.
Comparative Pharmacological Data of Adamantane Derivatives
To provide a quantitative comparison, the following tables summarize the available pharmacological data for selected adamantane derivatives at NMDA and nicotinic acetylcholine receptors. It is important to note that this data is compiled from various studies and direct comparisons should be made with caution.
Table 1: NMDA Receptor Binding Affinities of Amino-Adamantane Derivatives
Note: While not direct receptor binding data, antiviral activity against Influenza A can be linked to the blockade of the M2 proton channel, a mechanism shared by some adamantane derivatives that also show activity at neuronal ion channels.
Experimental Protocols for Pharmacological Characterization
The determination of the pharmacological profile of novel compounds requires robust and validated experimental methodologies. This section provides detailed, step-by-step protocols for two key assays used in the characterization of adamantane lactam derivatives: radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay for Determining Receptor Affinity
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for a specific receptor.
Workflow for Radioligand Competition Binding Assay
Caption: A generalized workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
Membrane Preparation:
Homogenize tissues or cells known to express the receptor of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[11]
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation step.
Resuspend the final pellet in a suitable buffer and determine the protein concentration using a standard method like the BCA assay.[11]
Competition Binding Assay:
In a multi-well plate, add a constant amount of the membrane preparation to each well.
Add a fixed concentration of a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor) to each well. The concentration of the radioligand should ideally be at or below its Kd value.[12]
Add varying concentrations of the unlabeled adamantane lactam derivative (the competitor) to the wells.
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).[12]
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.[11]
Separation and Detection:
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[11]
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[11]
Data Analysis:
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).[13][14]
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Patch-Clamp Electrophysiology for Functional Characterization
This protocol describes the whole-cell patch-clamp technique to measure the functional effects of adamantane lactam derivatives on ion channels like nAChRs.
Workflow for Whole-Cell Patch-Clamp Electrophysiology
Caption: A simplified workflow for whole-cell patch-clamp electrophysiology.
Step-by-Step Methodology:
Cell Preparation:
Use a cell line (e.g., HEK293 or Xenopus oocytes) that stably or transiently expresses the ion channel of interest (e.g., a specific nAChR subtype).[15]
Plate the cells on coverslips for easy access with the micropipette.
Pipette Preparation and Seal Formation:
Fabricate a glass micropipette with a fine tip (1-5 MΩ resistance) using a pipette puller.[16]
Fill the pipette with an intracellular solution that mimics the ionic composition of the cell's cytoplasm.
Using a micromanipulator, carefully approach a single cell with the micropipette.
Apply gentle suction to the pipette to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[16]
Achieving Whole-Cell Configuration:
Apply a brief pulse of stronger suction to rupture the patch of membrane within the pipette tip, establishing electrical and diffusional access to the entire cell.[16]
Electrophysiological Recording:
Using a patch-clamp amplifier, clamp the cell's membrane potential at a specific holding potential (e.g., -70 mV).[15]
Apply a known agonist of the ion channel to the cell via a perfusion system and record the resulting ionic current.
After establishing a stable baseline response to the agonist, co-apply the adamantane lactam derivative at various concentrations with the agonist.
Observe and record any changes in the agonist-evoked current. A decrease in current suggests antagonism, while an increase suggests positive allosteric modulation.
Data Analysis:
Analyze the recorded current traces to quantify the effect of the adamantane lactam derivative.
For antagonists, construct a concentration-response curve to determine the IC50 value.
For allosteric modulators, analyze the effects on agonist potency (EC50) and efficacy (maximal response).
Signaling Pathways and Mechanisms of Action
The interaction of adamantane derivatives with their target receptors initiates a cascade of intracellular events. The following diagrams illustrate the simplified signaling pathway of nAChRs and the proposed mechanism of action for channel-blocking adamantane derivatives.
Simplified nAChR Signaling Pathway
Caption: A simplified diagram of the nAChR signaling pathway.
Proposed Mechanism of Action for Adamantane Lactam Derivatives
Based on the known mechanism of other adamantane-based channel blockers, it is hypothesized that adamantane lactam derivatives may act as non-competitive antagonists or allosteric modulators by physically occluding the ion channel pore or by binding to a distinct allosteric site.
Conclusion and Future Directions
The fusion of the adamantane scaffold with a lactam moiety represents a promising strategy for the design of novel neuroactive compounds. While direct pharmacological data on adamantane lactams is currently limited, the established activities of structurally related aza-adamantanes and aminoadamantanes at key CNS targets like NMDA and nicotinic acetylcholine receptors provide a strong rationale for their further investigation. The experimental protocols detailed in this guide offer a clear roadmap for the comprehensive pharmacological characterization of this intriguing class of molecules. Future research should focus on the systematic synthesis and evaluation of a diverse library of adamantane lactam derivatives to elucidate their structure-activity relationships and to identify lead compounds with therapeutic potential for a range of neurological and psychiatric disorders.
References
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Gopalakrishnan, S. M., Philip, B. M., Gronlien, J. H., Malysz, J., Anderson, D. J., Gopalakrishnan, M., Warrior, U., & Burns, D. J. (2011). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. ASSAY and Drug Development Technologies, 9(6), 578-588.
Jahangiri, A., Zarrindast, M. R., & Shafiee, A. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 13(1), 133–140.
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?
Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
Blanpied, T. A., Boeckman, F. A., Aizenman, E., & Johnson, J. W. (1997). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block. The Journal of Neuroscience, 17(15), 5726–5736.
Khan Academy. (n.d.). Voltage clamp and patch clamp electrophysiology methods for studying ion channels.
The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail.
Arias, H. R., Targowska-Duda, K. M., & Feuerbach, D. (2003). Noncompetitive antagonist binding sites in the torpedo nicotinic acetylcholine receptor ion channel. Structure-activity relationship studies using adamantane derivatives. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1075–1085.
Google Patents. (n.d.). WO2010060037A2 - Adamantane modulators of nmda receptor and/or 5ht3 receptor.
Henderson, B. J., Gath, M., & Horenstein, N. A. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(2), 160-171.
Lingle, C. J. (2017). A Short Guide to Electrophysiology and Ion Channels. In Ion Channels. IntechOpen.
Ali, A., & Kim, J. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5398.
Wikipedia. (n.d.). IC50.
edX. (n.d.). IC50 Determination. Retrieved from an edX course on medicinal chemistry.
Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Harbi, S. A. (2021). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. Molecules, 26(16), 4991.
Kornhuber, J., Bormann, J., Retz, W., Hübers, M., & Riederer, P. (1991). Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study. European Journal of Pharmacology: Molecular Pharmacology Section, 206(4), 297-300.
Kolocouris, N., Zoidis, G., Foscolos, G. B., Fytas, G., Prathalingham, S. R., Kelly, J. M., Naesens, L., & De Clercq, E. (2007). Design and synthesis of bioactive adamantane spiro heterocycles. Bioorganic & Medicinal Chemistry Letters, 17(15), 4358–4362.
Danysz, W., & Parsons, C. G. (1998). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Neuroscience & Biobehavioral Reviews, 22(5), 635–648.
Benchchem. (n.d.). Probing the Bioactivity of Hydrophobic Adamantane Derivatives: Application Notes and Protocols.
Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482–491.
Al-Ostoot, F. H., Al-Wahaibi, L. H., & Al-Ghamdi, M. A. (2013). Biological activity of adamantane analogues.
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Thermal Profiling of 4-Azahomoadamantan-5-one: A Comparative TGA/DSC Guide
Executive Summary In pharmaceutical intermediate processing and advanced polymer chemistry, the thermal stability of bulky tricyclic scaffolds dictates their utility in high-temperature synthetic routes. 4-Azahomoadamant...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical intermediate processing and advanced polymer chemistry, the thermal stability of bulky tricyclic scaffolds dictates their utility in high-temperature synthetic routes. 4-Azahomoadamantan-5-one (CAS: 22607-75-6) is a highly specialized aza-adamantane derivative featuring an expanded cage with an embedded lactam moiety[1][2]. While standard adamantane derivatives are notorious for their high volatility and rapid sublimation rates, the lactam functionality in 4-azahomoadamantan-5-one fundamentally alters its solid-state thermodynamics.
This guide provides an objective, data-driven comparison of 4-azahomoadamantan-5-one against its structural analogs—Adamantane and 2-Adamantanone—using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Comparative Thermal Landscape
To understand the thermal superiority of 4-azahomoadamantan-5-one, we must examine the causality of its crystal lattice energy. Unsubstituted adamantane is highly symmetrical and forms a plastic crystal phase, leading to massive sublimation at atmospheric pressure long before reaching its sealed-tube melting point. 2-Adamantanone introduces a ketone dipole, increasing the melting point and moderately reducing volatility.
However, 4-azahomoadamantan-5-one integrates a lactam ring (containing both N-H hydrogen bond donors and C=O acceptors). This enables strong, directional intermolecular hydrogen bonding that locks the crystal lattice. Consequently, it yields an exceptionally high melting point of 309–318 °C[1][3] and a boiling point of approximately 344 °C[1][4], effectively suppressing the sublimation issues that plague the adamantane family.
To accurately capture the thermal profile without artifacts—such as thermal lag or premature oxidative degradation—the following protocol establishes a self-validating system for thermal analysis.
Workflow for TGA and DSC thermal analysis of 4-Azahomoadamantan-5-one.
Step-by-Step Methodology
Instrument Calibration:
Calibrate the DSC using high-purity Indium (
= 156.6 °C) and Zinc ( = 419.5 °C) standards.
Causality: Two-point calibration ensures the accuracy of the endothermic heat flow signals across the critical 200–400 °C measurement window.
Sample Preparation:
Weigh exactly 3.0–5.0 mg of 4-azahomoadamantan-5-one powder.
Causality: Using a small, precisely weighed mass minimizes internal thermal gradients within the sample, ensuring sharp, well-defined DSC transition peaks rather than broad, smeared artifacts.
Crucible Selection:
For DSC: Use hermetically sealed aluminum pans pierced with a 50 µm pinhole.
Causality: The pinhole acts as a self-regulating pressure release valve, suppressing premature volatilization while safely separating the melting endotherm from vaporization artifacts.
For TGA: Use open alumina (
) crucibles.
Causality: Open crucibles allow unobstructed mass transfer to the environment, providing an accurate measurement of thermal decomposition.
Atmosphere Control:
Purge the furnace with dry Nitrogen (
) at a constant flow rate of 50 mL/min.
Causality: An inert atmosphere prevents oxidative degradation (combustion) at elevated temperatures, isolating the purely thermal decomposition pathway (pyrolysis).
Thermal Program:
Equilibrate the system at 25 °C for 5 minutes, then apply a linear heating rate of 10 °C/min up to 400 °C.
Causality: A 10 °C/min rate provides the optimal thermodynamic balance—it is fast enough to yield high signal resolution (heat flow sensitivity) but slow enough to prevent thermal lag between the furnace and the sample.
Results & Mechanistic Insights
DSC Analysis: Phase Transition Dynamics
When subjected to the DSC protocol, 4-azahomoadamantan-5-one exhibits a sharp, highly energetic endothermic peak. The extrapolated onset temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) corresponds directly to its melting point at approximately 309–318 °C[1]. Unlike adamantane, which displays broad endotherms associated with solid-solid phase transitions (forming a plastic crystal) at much lower temperatures, the aza-homo derivative remains rigidly crystalline until the exact moment of melting.
TGA Analysis: Mass Loss Profile
The TGA thermogram reveals a highly stable baseline with zero significant mass loss up to 280 °C, experimentally confirming the suppression of sublimation. The primary mass loss step (onset of degradation/boiling) coincides with temperatures near 344 °C[1][4], validating its suitability for high-temperature chemical processing.
Mechanistic drivers of thermal stability in 4-Azahomoadamantan-5-one.
Conclusion
For scientists designing synthetic routes or formulating antiviral compounds[2] that require high thermal endurance, 4-azahomoadamantan-5-one offers a vastly superior thermal profile compared to standard adamantyl scaffolds. The embedded lactam bridge transforms the notoriously volatile adamantane core into a highly stable, non-subliming solid up to 300 °C, making it an exceptionally robust intermediate for aggressive chemical environments.
Executive Safety & Disposal Summary 4-Azahomoadamantan-5-one (CAS: 22607-75-6) is a bridged bicyclic lactam used primarily as a scaffold in the synthesis of antiviral and neurological therapeutics. Unlike common solvents...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety & Disposal Summary
4-Azahomoadamantan-5-one (CAS: 22607-75-6) is a bridged bicyclic lactam used primarily as a scaffold in the synthesis of antiviral and neurological therapeutics. Unlike common solvents, its disposal requires specific attention to its physical state (solid powder) and potential pharmacological activity.
Immediate Action Directive:
Waste Classification: Non-Halogenated Organic Solid (or Liquid if dissolved).
Primary Disposal Method: High-temperature incineration via an approved hazardous waste contractor.
Critical Restriction: Do NOT dispose of via sink drains or municipal trash. Do NOT mix with strong oxidizers or strong acids in the primary waste stream to prevent uncontrolled hydrolysis or exothermic reactions.
Hazard Assessment & Pre-Disposal Preparation
Before initiating disposal, you must validate the safety of the workspace.[1] As a lactam derivative of adamantane, this compound possesses high lipophilicity and potential biological activity.
Personal Protective Equipment (PPE) Matrix
Protection Type
Specification
Rationale
Hand Protection
Nitrile Gloves (Min 0.11mm thickness)
Provides adequate barrier against solid permeation; standard latex is insufficient for organic synthesis intermediates.
Respiratory
N95 or P100 (if outside fume hood)
The compound is a fine crystalline powder; inhalation can cause respiratory tract irritation.
Eye Protection
Chemical Safety Goggles
Prevents ocular injury from dust or splashes (if in solution).
Body Defense
Lab Coat (Buttoned)
Prevents contamination of street clothes; adamantane derivatives are lipophilic and can absorb through skin contact.
Engineering Controls
Handling: All solid weighing and waste transfer must occur inside a certified Chemical Fume Hood .
Static Control: Use anti-static spatulas. Dry organic powders can generate static charge; while not highly explosive, static discharge can disperse the powder, creating an inhalation hazard.
Waste Characterization & Segregation Logic
To ensure regulatory compliance (RCRA in the US, or local EHS standards), 4-Azahomoadamantan-5-one must be segregated correctly.
Chemical Logic: The molecule contains Carbon, Hydrogen, Nitrogen, and Oxygen. It lacks Halogens (F, Cl, Br, I), Sulfur, or Phosphorus.
RCRA Status: It is not explicitly P-listed or U-listed. However, it meets the criteria for Characteristic Hazardous Waste due to toxicity/bioactivity.
Segregation Rule: Segregate into Non-Halogenated Organic streams.
Why Segregation Matters:
Mixing this lactam with strong acids (e.g., waste Sulfuric Acid) can catalyze ring-opening hydrolysis, generating amino acids that may react unpredictably with other waste constituents (e.g., nitrites), potentially forming carcinogenic nitrosamines in the waste container. Always keep organic intermediate waste separate from aqueous acid waste.
Operational Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess)
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid narrow-neck bottles for solids to prevent clogging/spillage.
Labeling: Affix a hazardous waste label immediately.
Transfer the solid using a disposable spatula or powder funnel.
Do not rinse the original bottle with water. If the original bottle is empty, treat it as Scenario C.
Sealing: Cap tightly. Wipe the exterior with a solvent-dampened wipe (Ethanol/Acetone) to remove dust residues.
Scenario B: Disposal of Reaction Mixtures (Solutions)
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" stream (e.g., Methanol, Ethyl Acetate, DMSO).
If dissolved in DCM/Chloroform: Must go to Halogenated Waste .[2]
Pre-Treatment (Quenching): If the reaction mixture contains residual reagents (e.g., Lithium Aluminum Hydride used to reduce the lactam), quench carefully before adding to the waste container.
Transfer: Pour into the appropriate solvent waste carboy (Safety Can).
Record Keeping: Log the approximate concentration of 4-Azahomoadamantan-5-one on the waste tag.
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
Collection: Collect all solid debris in a clear, 6-mil polyethylene bag.
Double Bagging: If the debris is heavily soiled with the pure powder, double-bag it to prevent particle migration.
Classification: Label as "Solid Hazardous Waste (Debris contaminated with Organic Lactam)."
Disposal: Place in the lab’s solid hazardous waste drum (often a fiber drum or black bin) for incineration.
Visual Workflow: Waste Decision Tree
The following diagram illustrates the critical decision points for segregating 4-Azahomoadamantan-5-one waste to prevent cross-contamination and ensure safety.
Figure 1: Decision logic for segregating 4-Azahomoadamantan-5-one waste streams. Note the strict separation of halogenated and non-halogenated liquid streams.
Emergency Procedures (Spills)
In the event of a spill, rapid containment is necessary to prevent the spread of bioactive dust.
Evacuate & Alert: If the spill is large (>50g) or outside a hood, evacuate the immediate area.
PPE Upgrade: Wear goggles, nitrile gloves, and a lab coat.[2] If dust is airborne, use a respirator.
Dry Spill (Powder):
Do NOT sweep vigorously (creates dust).
Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
Scoop the wet slurry into a waste container.
Wet Spill (Solution):
Cover with an inert absorbent (Vermiculite or polypropylene pads).
Do NOT use combustible materials (sawdust) if the solvent is an oxidizer (unlikely, but good practice).
Decontamination: Wash the surface with a soap/water solution to remove lipophilic residues.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[3][4][5] [Link]
PubChem. (n.d.). Compound Summary: 4-Azahomoadamantan-5-one (CAS 22607-75-6).[6] National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
Personal protective equipment for handling 4-Azahomoadamantan-5-one
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling of adamantane derivatives with strict adherence to physicochemical principles. 4-Azahomoadamantan-5-one (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling of adamantane derivatives with strict adherence to physicochemical principles. 4-Azahomoadamantan-5-one (CAS 22607-75-6), also known as 4-Azatricyclo[4.3.1.1^(3,8)]undecan-5-one, is a tricyclic pharmacological intermediate frequently utilized in the development of anti-viral therapeutics[1].
While it is a highly valuable compound, its physical state as a fine powder with a high melting point (309–310 °C) presents specific aerosolization risks[2]. The compound is classified as an irritant under GHS guidelines, specifically triggering H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation)[2].
To build a self-validating safety system, we must move beyond merely listing safety gear. We must understand the causality behind each protective measure and operational step.
Quantitative Chemical & Hazard Profile
Before selecting Personal Protective Equipment (PPE), we must analyze the physical and hazard data of the compound to engineer our defenses appropriately.
Required for precise stoichiometric calculations[1].
Physical State
Solid (Melting Point: 309–310 °C)
High risk of dust generation and aerosolization during transfer[2].
Solubility
Soluble in Chloroform (~2.5%)
Handling protocols must account for concurrent solvent hazards[2].
GHS Hazards
H315, H319, H335
Direct contact with mucous membranes or skin will cause acute inflammation[2].
Disposal Code
P501
Requires specialized, regulated waste treatment (no drain disposal)[2].
Engineered Defenses: The PPE Matrix
The selection of PPE for 4-Azahomoadamantan-5-one is dictated by its dual nature: a respiratory irritant in its solid form, and a skin penetrant when dissolved in organic solvents like chloroform[2].
PPE Category
Required Specification
Scientific Rationale & Causality
Hand Protection
Nitrile gloves (min. 0.11 mm thickness); Double-gloving recommended.
Nitrile provides a robust physical barrier against the solid particulate (preventing H315 skin irritation). If the compound is being dissolved in chloroform, nitrile offers sufficient incidental splash protection, though contaminated gloves must be doffed immediately upon solvent contact[2].
Eye Protection
ANSI Z87.1 tight-fitting safety goggles (unvented or indirectly vented).
Standard safety glasses leave gaps. Because this compound is a fine powder, ambient air currents in a fume hood can aerosolize it, risking severe ocular inflammation (H319)[2].
Respiratory
Chemical Fume Hood (Primary); N95/P100 Particulate Respirator (Secondary).
The primary defense against H335 (respiratory irritation) is containment. If a fume hood is unavailable or a large spill occurs outside containment, a P100 filter is mandatory to trap the 165.23 g/mol particulates[1],[2].
Body Protection
Flame-retardant, 100% cotton lab coat with knit cuffs.
Synthetic fabrics generate static electricity, which causes the fine powder to scatter and cling to surfaces. Cotton mitigates static buildup, ensuring the powder remains in the weigh boat.
Activate the chemical fume hood and verify the digital monitor reads a face velocity between 80–100 feet per minute (fpm) .
Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward. This ensures aerosolized 4-Azahomoadamantan-5-one will not escape into the breathing zone.
Step 2: Static Mitigation
Place a grounded anti-static mat inside the hood.
Discharge static from your gloves using an anti-static zero-ion gun.
Validation: Hover a clean micro-spatula over the powder. If the powder jumps to the metal, static is still present. Re-apply the ion gun until the powder remains inert.
Tare a sealed, empty collection vial on the analytical balance.
Inside the fume hood, transfer the estimated required mass of 4-Azahomoadamantan-5-one into the vial using a static-free micro-spatula.
Seal the vial inside the hood, decontaminate the exterior with a damp wipe, and transfer it back to the balance.
Causality: By weighing the compound in a sealed vial, you prevent the contamination of the balance enclosure and eliminate the risk of ambient drafts blowing the irritant powder into the laboratory.
Step 4: Dissolution
Return the sealed vial to the hood.
Inject the solvent (e.g., chloroform, up to its 2.5% solubility limit) directly into the vial using a syringe[2].
Agitate gently until the solution is clear and colorless[2].
Spill Response & Disposal Plan
If a spill occurs, the immediate threat is the generation of an irritant dust cloud. Never dry-sweep 4-Azahomoadamantan-5-one.
Step-by-Step Spill Response:
Isolate: Alert personnel and establish a 1-meter perimeter around the spill.
Suppress: Gently place damp, lint-free absorbent pads directly over the spilled powder. The moisture binds the particulates, preventing them from becoming airborne.
Collect: Use a non-sparking, static-free scoop to lift the damp pads and the bound powder.
Contain: Transfer the waste into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.
Decontaminate: Wipe the spill area with a solvent compatible with the compound (e.g., a small amount of chloroform or ethanol on a wipe) to remove microscopic residues, followed by soap and water.
Disposal Plan (P501 Compliance):
Under GHS Precautionary Statement, this chemical cannot be disposed of in standard municipal waste or washed down the drain[2].
Label the HDPE container clearly as "Hazardous Solid Waste: 4-Azahomoadamantan-5-one (Irritant)".
Store in a designated satellite accumulation area away from strong oxidizers.
Coordinate with a licensed environmental vendor for high-temperature incineration , which safely destroys the complex tricyclic adamantane skeleton without generating toxic nitrogen oxide byproducts.
Operational Logic Visualization
The following diagram illustrates the self-validating logic pathway for safely handling and disposing of 4-Azahomoadamantan-5-one.
Operational safety and disposal workflow for handling 4-Azahomoadamantan-5-one.